6-(Chloromethyl)uracil
Description
Properties
IUPAC Name |
6-(chloromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFXBAPEXBTNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066387 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18592-13-7 | |
| Record name | 6-(Chloromethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18592-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)uracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018592137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)uracil, a halogenated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its high reactivity, attributed to the chloromethyl group at the C6 position, makes it a versatile building block for the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role as an inhibitor of thymidine (B127349) phosphorylase, a key enzyme in nucleoside metabolism and a target for cancer therapy.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a consolidated resource for laboratory use.
| Property | Value | References |
| CAS Number | 18592-13-7 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1][3][4] |
| Molecular Weight | 160.56 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 257 °C (with decomposition) | [3][5] |
| 248-252 °C (with decomposition) | [1] | |
| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | [1][2] |
| Purity (by HPLC) | ≥98.5% | [1] |
| Storage Conditions | 2-8°C in a dry, dark environment | [1] |
Experimental Protocols
Synthesis of this compound from 6-(Hydroxymethyl)uracil (B1580794)
This protocol details the synthesis of this compound via the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.
Materials:
-
6-(hydroxymethyl)uracil
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Three-necked flask (250 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 250 mL three-necked flask, add 11.5 g (0.081 mol) of 6-(hydroxymethyl)uracil.
-
Add 115 mL of dichloromethane to the flask.
-
Sequentially add 17.6 mL (0.24 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux temperature and maintain continuous stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with dichloromethane.
-
Dry the product to yield this compound. The expected yield is approximately 11.8 g (90.8%).
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Nucleophilic Substitution Reactions
The chloromethyl group of this compound is highly reactive towards nucleophiles. This allows for the introduction of various functional groups at the C6 position. A general protocol for the reaction with amines is provided below.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, hydrazine)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (if required, e.g., triethylamine)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Add the desired amine to the solution. If the amine salt is used or if the reaction requires it, add a base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.
Biological Activity and Signaling Pathways
This compound and its derivatives have garnered significant interest for their biological activities, most notably as inhibitors of thymidine phosphorylase (TP).[3]
Inhibition of Thymidine Phosphorylase (TP)
Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[6] This enzyme is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[7] TP is overexpressed in many solid tumors and its levels are often correlated with poor prognosis.[7] The inhibition of TP is a promising strategy for cancer therapy as it can prevent the degradation of fluorinated pyrimidine anticancer drugs and inhibit tumor angiogenesis.[7][8]
Derivatives of this compound, such as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, have been identified as potent inhibitors of thymidine phosphorylase.[7][9]
Downstream Signaling Pathways Affected by TP
Thymidine phosphorylase is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By inhibiting TP, this compound derivatives can modulate these pathways.
-
PI3K/Akt Pathway: The product of TP catalysis, 2-deoxy-D-ribose, can activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[3] Inhibition of TP can therefore suppress this pro-survival signaling in cancer cells.
-
MAPK and NF-κB Pathways: TP has been shown to activate FYN signaling, which in turn promotes the activation of the MAPK and NF-κB pathways. These pathways are involved in processes such as osteoclast differentiation.[3]
Diagram of Thymidine Phosphorylase Signaling:
Caption: Inhibition of Thymidine Phosphorylase by this compound derivatives.
Applications in Drug Development
The unique chemical properties of this compound make it a valuable starting material for the synthesis of a wide array of therapeutic agents.
-
Anticancer Agents: As a precursor to potent thymidine phosphorylase inhibitors, this compound plays a crucial role in the development of drugs that can enhance the efficacy of existing chemotherapies and inhibit tumor growth and metastasis.[8]
-
Antiviral Drugs: The uracil scaffold is a key component of many antiviral nucleoside analogs. The reactivity of the chloromethyl group allows for the facile introduction of various side chains to create novel antiviral compounds.
-
Modified Nucleosides: this compound serves as a building block for the synthesis of modified nucleosides used in oligonucleotide synthesis for research and therapeutic applications.[1]
Safety and Handling
This compound is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of this key intermediate, offering valuable data and protocols to facilitate further research and development of novel therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)uracil (CMU) is a halogenated derivative of the pyrimidine (B1678525) nucleobase, uracil (B121893).[1] Characterized by a reactive chloromethyl group at the sixth position of the uracil ring, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science.[1] Its significance lies in its role as a building block for a wide array of more complex heterocyclic compounds, including modified nucleosides and potential therapeutic agents.[1][2] CMU has garnered considerable attention for its biological activities, notably as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, intended to support research and development endeavors.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] The presence of the uracil core and the reactive chloromethyl group dictates its chemical identity and physical behavior. Its key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 18592-13-7 | [2][3][4][5] |
| Molecular Formula | C₅H₅ClN₂O₂ | [2][3][4][5] |
| Molecular Weight | 160.56 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 257 °C (decomposes) | [4][5] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | [2][3] |
| InChI | InChI=1S/C5H5ClN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) | [3][5][6] |
| SMILES | C1=C(NC(=O)NC1=O)CCl | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following table summarizes key spectral data.
| Spectroscopic Technique | Key Features and Observations | References |
| ¹H NMR | (400 MHz, DMSO-d₆): Spectral data is available, confirming the proton environments within the molecule. | [6][7] |
| ¹³C NMR | Spectral data has been used to characterize the carbon skeleton of the molecule. | [7] |
| Infrared (IR) Spectroscopy | KBr disc and nujol mull spectra are available, showing characteristic vibrational modes of the uracil ring and chloromethyl group. | [6][7][8] |
| Mass Spectrometry (MS) | Mass spectra are available, confirming the molecular weight and fragmentation patterns of the compound. | [6][7] |
| UV-Vis Spectroscopy | Electronic absorption parameters have been studied to understand electronic transitions. | [7] |
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the electrophilic chloromethyl group at the C6 position. This site is susceptible to nucleophilic substitution, making CMU a valuable precursor for a variety of uracil derivatives.[1]
-
Nucleophilic Substitution: The chlorine atom can be readily displaced by a range of nucleophiles, such as amines, thiols, and anilines, under mild conditions.[1] This reactivity is fundamental to its use in synthesizing libraries of substituted uracils for drug discovery.
-
Oxidation: The chloromethyl group can be oxidized to form the corresponding aldehyde (6-formyluracil) or carboxylic acid (6-carboxyuracil).[1]
-
Reduction: Reduction of the chloromethyl group can yield 6-methyluracil.[1]
-
Further Halogenation: Chlorination with agents like sulfuryl chloride in acetic acid can introduce a chlorine atom at the C5 position, yielding 5-chloro-6-(chloromethyl)uracil.[9]
The following diagram illustrates the primary reaction pathways of this compound.
Caption: Key chemical transformations of this compound.
Biological Activity and Mechanism of Action
This compound is recognized for its potential applications in pharmaceutical research, particularly in the development of antiviral and anticancer agents.[3] Its biological activity is primarily attributed to its ability to act as an inhibitor of key enzymes involved in nucleoside metabolism.
Thymidine Phosphorylase Inhibition: The most well-documented biological activity of this compound is its inhibition of thymidine phosphorylase (TP).[1] TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. In many types of cancer, TP is overexpressed and is associated with tumor angiogenesis and metastasis. By inhibiting TP, this compound and its derivatives can interfere with the pyrimidine metabolism of cancer cells, potentially leading to an antitumor effect.[1] The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of the enzyme, leading to its inactivation.[1]
Caption: Inhibition of Thymidine Phosphorylase by this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 6-(hydroxymethyl)uracil (B1580794).[1]
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Acetic acid
-
Appropriate reaction vessel with reflux condenser and stirring mechanism
-
Filtration apparatus
-
Drying oven
Procedure:
-
A suspension of 6-(hydroxymethyl)uracil is prepared in acetic acid within the reaction vessel.
-
Thionyl chloride or sulfuryl chloride is added dropwise to the stirred suspension. The reaction is typically exothermic and may require cooling.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for a specified period to ensure complete conversion.
-
The reaction mixture is then cooled to room temperature, which may induce precipitation of the product.
-
The crude product is collected by filtration and washed with a suitable solvent (e.g., cold acetic acid or water) to remove unreacted starting materials and byproducts.
-
The collected solid is dried under vacuum to yield this compound.
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[3]
Conclusion
This compound is a pivotal intermediate in organic and medicinal chemistry, owing to the high reactivity of its chloromethyl group. Its established role as a thymidine phosphorylase inhibitor underscores its potential in the development of novel anticancer therapies. This guide has summarized its core physicochemical properties, spectral data, reactivity, and synthetic methodologies to provide a solid foundation for researchers and drug development professionals working with this versatile compound.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 6-(クロロメチル)ウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound(18592-13-7) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(18592-13-7) IR Spectrum [chemicalbook.com]
- 9. This compound 98 18592-13-7 [sigmaaldrich.com]
A Technical Guide to the Solubility of 6-(Chloromethyl)uracil in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-(Chloromethyl)uracil, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its application in the development of antiviral and antitumor drugs, as well as for its use as a building block for modified nucleosides. This document compiles available solubility data, outlines general experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound, with the CAS Number 18592-13-7, is a heterocyclic compound that serves as a vital intermediate in various synthetic applications, particularly in the pharmaceutical industry.[1] Its chemical structure, featuring a reactive chloromethyl group on the uracil (B121893) ring, allows for diverse chemical modifications.[2] The physical state of this compound is typically a white to off-white crystalline powder.[1][2] Accurate solubility data is paramount for designing reaction conditions, developing purification strategies, and formulating drug products.
Solubility Profile of this compound
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and databases provide valuable insights into its solubility characteristics. The compound is generally described as being soluble in polar organic solvents.[3]
The table below summarizes the available qualitative solubility information for this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble, "almost transparency" | [1][4] |
| Ethanol | Sufficient for recrystallization | [5] |
| Acetone | Sufficient for recrystallization | [5] |
| Water | Slightly soluble, Sparingly soluble | [1][2] |
Note: Solubility for recrystallization implies that the compound is soluble in the hot solvent and less soluble at cooler temperatures.
For comparative context, the solubility of the parent compound, Uracil, is well-documented and presented below. While these values do not directly represent the solubility of this compound, they can offer a useful baseline for researchers working with related structures.
Table 2: Quantitative Solubility of Uracil (CAS 66-22-8)
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~60 |
| Dimethyl Sulfoxide (DMSO) | ~50 |
| Ethanol | ~0.8 |
Source: Cayman Chemical[6]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not provided in the surveyed literature, a general and widely accepted methodology involves the isothermal shake-flask method. This method is considered a gold standard for solubility determination due to its reliability and simplicity.
Key Steps of the Isothermal Shake-Flask Method:
-
Preparation: An excess amount of the solid compound, this compound, is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.
-
Equilibration: The mixture is agitated (e.g., shaken, stirred, or rotated) at a constant, controlled temperature for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution (supernatant).
-
Sample Analysis: A precise volume of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophoric nature of the uracil ring.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units such as mg/mL, g/L, or mol/L at the specified temperature.
This experimental process is visualized in the workflow diagram below.
Visualization of Solubility Determination Workflow
The following diagram illustrates a standardized workflow for the experimental determination of chemical compound solubility.
Caption: General workflow for determining compound solubility.
References
Spectroscopic Profile of 6-(Chloromethyl)uracil: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(Chloromethyl)uracil, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral characteristics.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
The NMR spectra were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | 11.1 | N-H (ring protons) |
| 5.689 | C₅-H (vinyl proton) | |
| 4.392 | -CH₂Cl (chloromethyl protons) | |
| ¹³C | 163.5 | C₄ (carbonyl) |
| 151.2 | C₂ (carbonyl) | |
| 150.8 | C₆ | |
| 100.5 | C₅ | |
| 43.7 | -CH₂Cl (chloromethyl carbon) |
Table 2: FT-IR Spectroscopic Data
The FT-IR spectrum was obtained from a solid sample, likely prepared as a KBr pellet.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3150-3000 | N-H stretching |
| 1710 | C=O stretching (asymmetric) |
| 1670 | C=O stretching (symmetric) |
| 1630 | C=C stretching |
| 1450 | C-H bending (scissoring) of -CH₂- |
| 1250 | C-N stretching |
| 850 | C-H bending (out-of-plane) |
| 760 | C-Cl stretching |
Table 3: UV-Vis Spectroscopic Data
The UV-Vis spectrum was recorded in ethanol (B145695).
| λmax (nm) | Solvent |
| 263 | Ethanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. The spectral width was set to encompass all expected proton resonances.
-
¹³C NMR: A proton-decoupled pulse sequence was utilized to obtain the carbon spectrum, providing single-line resonances for each unique carbon atom.
-
-
Referencing: The chemical shifts were referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer.
-
Data Acquisition: The spectrum was collected over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum to minimize interference.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of ethanol. This stock solution was then serially diluted to an appropriate concentration for analysis.
-
Instrumentation: The UV-Vis spectrum was obtained using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance was scanned over a wavelength range of 200-400 nm. A cuvette containing only ethanol was used as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) was determined from the resulting spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the 1H NMR Spectrum of 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Chloromethyl)uracil. The document details the chemical shifts and assignments of the protons, outlines the experimental protocol for spectral acquisition, and presents a logical diagram of the proton signaling pathways. This information is critical for the structural elucidation, purity assessment, and further development of this compound and its derivatives in medicinal chemistry and drug discovery.
1H NMR Spectral Data
The 1H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The quantitative data is summarized in the table below.[1]
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |
| H-1 (NH) | 11.1 | Singlet | 1H |
| H-5 | 5.689 | Singlet | 1H |
| H-7 (CH2) | 4.392 | Singlet | 2H |
Table 1: 1H NMR Spectral Data of this compound in DMSO-d6 at 400 MHz.[1]
Experimental Protocols
The following section outlines the methodology for the preparation of the sample and the acquisition of the 1H NMR spectrum.
Sample Preparation
A standard protocol for the preparation of a small molecule organic compound for 1H NMR analysis in DMSO-d6 was followed.
-
Sample Weighing: Approximately 5-25 mg of this compound was accurately weighed into a clean, dry vial.[2]
-
Solvent Addition: About 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) was added to the vial to dissolve the sample.[2]
-
Dissolution: The mixture was gently agitated or vortexed to ensure complete dissolution of the solid.
-
Transfer: The resulting solution was carefully transferred into a clean 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of glass wool packed into the pipette.
-
Capping and Labeling: The NMR tube was securely capped and properly labeled with the sample identification.
Spectral Acquisition
The 1H NMR spectrum was acquired using a 400 MHz NMR spectrometer following a standard acquisition procedure.
-
Instrument Setup: The spectrometer was set up for 1H nucleus observation.
-
Sample Insertion: The prepared NMR tube was placed in a spinner and inserted into the magnet of the spectrometer.
-
Locking: The spectrometer's field frequency was locked onto the deuterium (B1214612) signal of the DMSO-d6 solvent to ensure field stability.
-
Shimming: The magnetic field homogeneity was optimized by shimming to obtain sharp and symmetrical resonance signals.
-
Acquisition Parameters: Standard 1H NMR acquisition parameters were used. This typically includes setting the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Acquisition: The free induction decay (FID) signal was acquired.
-
Data Processing: The FID was Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections were applied to obtain the final spectrum.
Structural Assignment and Signal Relationships
The chemical structure of this compound dictates the observed 1H NMR spectrum. The logical relationship between the different proton environments is visualized in the diagram below.
Figure 1: Logical relationship of proton signals in this compound.
References
Crystal Structure of 6-(Chloromethyl)uracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 6-(Chloromethyl)uracil (6-CMU), a halogenated derivative of uracil (B121893). This compound is of significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of novel therapeutic agents and as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. This document summarizes the available crystallographic data, outlines experimental procedures for its synthesis and characterization, and visualizes its mechanism of action and experimental workflow.
Core Compound Properties
This compound (CAS: 18592-13-7) is a white to off-white crystalline powder with the molecular formula C₅H₅ClN₂O₂ and a molecular weight of 160.56 g/mol .[1][2] Its structure consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring with a chloromethyl substituent at the C6 position. This reactive chloromethyl group makes 6-CMU a versatile building block for synthesizing a variety of heterocyclic compounds and uracil derivatives.[1][3]
Crystal Structure and Molecular Geometry
The definitive structural characterization of this compound was accomplished by Gümüş, et al. through single-crystal X-ray diffraction (XRD), as published in the Journal of Molecular Structure in 2018. The study provides a comprehensive analysis of the molecule's bond lengths, bond angles, and crystal packing, supported by theoretical DFT calculations.
While the specific crystallographic data from the primary publication is not publicly accessible, this guide presents the crystal data for the closely related compound, 6-methyluracil (B20015) , to serve as an illustrative example of the molecular geometry and crystal system typical for this class of compounds. The primary structural difference is the substitution of a chlorine atom for a hydrogen atom on the methyl group at the C6 position.
Data Presentation: Crystallographic Data for 6-Methyluracil (Illustrative)
The following tables summarize the crystallographic data for a known polymorph of 6-methyluracil. This data provides context for the expected structural parameters of this compound.
Table 1: Crystal Data and Structure Refinement for 6-Methyluracil
| Parameter | Value |
| Empirical Formula | C₅H₆N₂O₂ |
| Formula Weight | 126.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5194(14) |
| b (Å) | 12.537(4) |
| c (Å) | 10.021(3) |
| α (°) | 90 |
| β (°) | 99.88(3) |
| γ (°) | 90 |
| Volume (ų) | 559.6(3) |
| Z (molecules/unit cell) | 4 |
Table 2: Selected Bond Lengths (Å) for 6-Methyluracil (Illustrative)
| Bond | Length (Å) |
| N1 - C2 | 1.375 |
| C2 - O2 | 1.228 |
| C2 - N3 | 1.374 |
| N3 - C4 | 1.386 |
| C4 - O4 | 1.241 |
| C4 - C5 | 1.439 |
| C5 - C6 | 1.350 |
| C6 - N1 | 1.378 |
| C6 - C7 | 1.492 |
Table 3: Selected Bond Angles (°) for 6-Methyluracil (Illustrative)
| Angle | Value (°) |
| C6 - N1 - C2 | 121.7 |
| N1 - C2 - N3 | 114.9 |
| O2 - C2 - N1 | 123.1 |
| O2 - C2 - N3 | 122.0 |
| C2 - N3 - C4 | 126.7 |
| N3 - C4 - C5 | 114.8 |
| O4 - C4 - N3 | 119.5 |
| O4 - C4 - C5 | 125.7 |
| C4 - C5 - C6 | 118.8 |
| C5 - C6 - N1 | 123.0 |
| C7 - C6 - C5 | 124.9 |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 6-(Hydroxymethyl)uracil (B1580794)
This step involves the oxidation of 6-methyluracil to form the hydroxymethyl intermediate.
-
Procedure: 6-methyluracil (1 equivalent) is refluxed in acetic acid with selenium dioxide (1.05 equivalents) for approximately 6 hours. The hot reaction mixture is filtered to remove selenium metal, and the solvent is evaporated from the filtrate. The crude product, orotaldehyde (B3021436), is then dissolved in hot water and purified via a sodium bisulfite adduct. The purified orotaldehyde is subsequently reduced to 6-(hydroxymethyl)uracil by refluxing with sodium borohydride (B1222165) (NaBH₄) in 95% methanol (B129727) for 4 hours.[3] Evaporation of the solvent yields the desired 6-(hydroxymethyl)uracil.[3]
Step 2: Chlorination of 6-(Hydroxymethyl)uracil
This step converts the hydroxyl group to the target chloromethyl group. While a specific protocol for this exact conversion is not detailed, chlorination of similar uracil scaffolds is commonly achieved using standard chlorinating agents.
-
Proposed Procedure: 6-(hydroxymethyl)uracil (1 equivalent) is suspended in a suitable solvent such as acetic acid. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is added portion-wise while monitoring the reaction temperature.[1] The reaction is stirred at a controlled temperature (e.g., 55°C for NCS) until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed with a cold solvent, and dried to yield this compound.
Crystallization and Structure Determination
The single crystals of this compound used for XRD analysis were obtained through a controlled crystallization process, which is essential for achieving the high-quality crystals required for diffraction studies.
-
Crystallization: The specific solvent and conditions used by Gümüş, et al. would be detailed in their 2018 publication. A general approach involves dissolving the synthesized and purified this compound powder in a suitable solvent (e.g., DMSO, DMF, or an alcohol/water mixture) to the point of saturation at an elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. This slow cooling process reduces the solubility of the compound, promoting the formation of well-ordered single crystals suitable for XRD analysis.
-
X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected, typically at a controlled low temperature to minimize thermal vibrations. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares techniques to determine the final atomic positions, bond lengths, and angles.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its structural characterization.
Mechanism of Action: Inhibition of Thymidine Phosphorylase
This compound and its derivatives are recognized as inhibitors of thymidine phosphorylase (TP). TP is a key enzyme in the pyrimidine (B1678525) salvage pathway, converting thymidine to thymine. In many tumors, TP is overexpressed and acts as an angiogenic factor, promoting tumor growth and vascularization. By inhibiting TP, these compounds can suppress tumor angiogenesis and growth.
References
The Genesis of a Key Synthetic Building Block: A Technical Guide to 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical synthesis of 6-(chloromethyl)uracil, a pivotal intermediate in the development of a diverse range of pharmaceutical compounds. This document provides a comprehensive overview of its synthesis, including detailed experimental protocols, comparative quantitative data, and visualizations of key chemical and biological pathways.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader exploration of pyrimidine (B1678525) chemistry. Early investigations in the 20th century focused on the functionalization of the uracil (B121893) scaffold, a core component of nucleic acids. The introduction of a reactive chloromethyl group at the 6-position unlocked new avenues for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its role as a versatile building block has been particularly significant in the development of enzyme inhibitors, including those targeting thymidine (B127349) phosphorylase, an enzyme implicated in cancer progression.[1]
Synthetic Pathways and Methodologies
The synthesis of this compound has evolved over time, with several key pathways emerging from foundational chemical principles. The primary strategies involve the direct chlorination of a pre-existing methyl or hydroxymethyl group at the 6-position of the uracil ring, or the construction of the pyrimidine ring from acyclic precursors.
Synthesis from Barbituric Acid Derivatives (Historical Perspective)
Historically, derivatives of barbituric acid served as precursors for uracil and its analogs. The general approach involves the condensation of a three-carbon component with urea (B33335) or its derivatives. While not a direct modern route to this compound, this pathway is crucial for understanding the historical development of pyrimidine chemistry. For instance, 6-chloro-3-methyluracil (B41288) can be prepared from 1-methylbarbituric acid, which is synthesized by the cyclization of dimethyl malonate and N-methylurea.[2][3] The subsequent chlorination with reagents like phosphorus oxychloride furnishes the chlorouracil derivative.
Synthesis from 6-Methyluracil (B20015)
A common and direct method for the preparation of this compound involves the chlorination of 6-methyluracil. This transformation can be achieved using various chlorinating agents.
Synthesis from 6-(Hydroxymethyl)uracil (B1580794)
Perhaps the most widely employed laboratory synthesis of this compound starts from 6-(hydroxymethyl)uracil. This method relies on the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).
Quantitative Data Summary
The efficiency of the synthesis of this compound and its key precursors varies depending on the chosen method and reaction conditions. The following tables summarize the available quantitative data from various sources.
Table 1: Synthesis of 6-Methyluracil
| Starting Materials | Reagents and Conditions | Yield | Purity | Reference |
| Ethyl acetoacetate, Urea | Absolute ethanol, conc. HCl, vacuum drying, then NaOH, HCl | 71-77% | High | [4] |
| Ethyl carbamate, Ethyl acetoacetate | Xylene, 140°C, 6h | 78% | 97.3% | [5] |
Table 2: Synthesis of 6-(Hydroxymethyl)uracil from 6-Methyluracil
| Starting Material | Reagents and Conditions | Intermediate | Yield | Purity | Reference |
| 6-Methyluracil | Selenium dioxide, Acetic acid, reflux 6h | Orotaldehyde (B3021436) | - | - | [6] |
| Orotaldehyde | Sodium borohydride (B1222165), 95% Methanol (B129727), reflux 4h | - | - | 98% | [6] |
Table 3: Synthesis of 6-Chlorouracil Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| 1-Methylbarbituric acid | Phosphorus oxychloride, H₂O, 70°C | 6-Chloro-3-methyluracil | - | - | [2] |
| Pyrimidine-2,4,6(1H,3H,5H)-trione | Phosphorus oxychloride, H₂O, 80°C, 5h | 6-Chlorouracil | 75.6% | 98.5% | [7] |
Table 4: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Melting Point | 257 °C (dec.) | |
| ¹H NMR (DMSO-d₆, δ, ppm) | 11.34 (s, 1H, N3-H), 11.17 (s, 1H, N1-H), 5.69 (s, 1H, C5-H), 4.41 (s, 2H, CH₂Cl) | - |
| ¹³C NMR (DMSO-d₆, δ, ppm) | 163.5 (C4), 151.0 (C2), 149.8 (C6), 101.4 (C5), 44.7 (CH₂Cl) | - |
| IR (KBr, cm⁻¹) | 3188 (N-H), 3085 (N-H), 1712 (C=O), 1668 (C=O), 785 (C-Cl) | - |
Experimental Protocols
Synthesis of 6-Methyluracil from Ethyl Acetoacetate and Urea[4]
-
Condensation: Mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute alcohol, and 10 drops of concentrated hydrochloric acid in a crystallizing dish.
-
Drying: Place the dish in a vacuum desiccator over concentrated sulfuric acid and evacuate with a water pump until the mixture is completely dry (approximately 5-7 days). This yields crude β-uraminocrotonic ester.
-
Cyclization: Stir the dry, powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide (B78521) in 1.2 L of water at 95°C.
-
Precipitation: Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.
-
Isolation: Cool the mixture, collect the precipitated 6-methyluracil by filtration, wash with cold water, alcohol, and ether, and air-dry. The reported yield is 110-120 g (71-77%).
Synthesis of 6-(Hydroxymethyl)uracil from 6-Methyluracil[6]
-
Oxidation: Reflux a mixture of 2.54 g of 6-methyluracil and 2.66 g of selenium dioxide in 60 mL of acetic acid for 6 hours.
-
Purification of Intermediate: Filter the hot reaction mixture. Evaporate the solvent from the filtrate. Dissolve the crude orotaldehyde in 24 mL of hot water and add 5% sodium bisulfite dropwise. Boil the solution with activated carbon for 10 minutes and filter. Acidify the filtrate to pH 1 with concentrated HCl and cool to precipitate pure orotaldehyde.
-
Reduction: Reflux a mixture of 0.14 g of pure orotaldehyde and 0.076 g of sodium borohydride in 95% methanol for 4 hours.
-
Isolation: Filter the resulting solution and evaporate the solvent to yield pure 6-(hydroxymethyl)uracil with a purity of 98%.
Synthesis of this compound from 6-(Hydroxymethyl)uracil (General Procedure)
Disclaimer: The following is a generalized protocol based on common laboratory practices for this type of transformation. Specific reaction conditions may need to be optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-(hydroxymethyl)uracil in a suitable solvent such as dioxane or chloroform.
-
Addition of Reagent: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the mixture to ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.
Biological Activity and Signaling Pathway Involvement
This compound and its derivatives are recognized as potent inhibitors of thymidine phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine nucleoside metabolism.[1][8][9] Elevated levels of TP are associated with angiogenesis, tumor growth, and metastasis.[10] The inhibitory activity of these compounds stems from their ability to covalently modify the enzyme, thereby blocking its catalytic function.
The mechanism of inhibition involves the alkylation of a nucleophilic residue in the active site of thymidine phosphorylase by the electrophilic chloromethyl group of the uracil derivative. This covalent modification inactivates the enzyme, preventing it from converting thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. The inhibition of TP leads to an accumulation of thymidine, which can have cytotoxic effects on cancer cells, and also disrupts the angiogenic signaling promoted by the enzyme's product.
Conclusion
This compound has established itself as a cornerstone in the synthesis of medicinally important molecules. Its accessibility through various synthetic routes, coupled with the reactivity of the chloromethyl group, provides a versatile platform for the development of novel therapeutic agents. The continued exploration of its synthesis and applications promises to yield new and improved treatments for a range of diseases, particularly in the realm of oncology.
References
- 1. Structure and activity of specific inhibitors of thymidine phosphorylase to potentiate the function of antitumor 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 6. 6-(HYDROXYMETHYL)URACIL synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Structure--activity relationships in thymidine phosphorylase inhibitors. A correlation using substituent constants and regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of 6-(Chloromethyl)uracil in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)uracil is a synthetically versatile uracil (B121893) derivative with significant potential in therapeutic development, primarily due to its role as an alkylating agent and an enzyme inhibitor. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions and biological consequences. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows.
Core Mechanism of Action: Covalent Modification of Biomolecules
The primary mechanism of action of this compound stems from the high reactivity of its chloromethyl group. This functional group acts as an electrophile, making the entire molecule an effective alkylating agent within biological systems. It readily reacts with nucleophilic sites present in various biomolecules, leading to the formation of stable covalent bonds.
This covalent modification can significantly alter the structure and function of the target biomolecules, which include:
-
Proteins: The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) can be alkylated by this compound. This can lead to conformational changes, inactivation of enzymes, or disruption of protein-protein interactions.
-
Nucleic Acids: The nitrogen and oxygen atoms in the bases of DNA and RNA are also susceptible to alkylation. This can interfere with DNA replication and transcription, potentially leading to cytotoxic effects.[1]
The formation of these covalent adducts is the fundamental basis for the biological activities of this compound, including its potential as an anticancer and antiviral agent.[1]
Figure 1: General mechanism of action of this compound as an alkylating agent.
Primary Biological Target: Thymidine (B127349) Phosphorylase (TP)
A key and well-documented biological target of this compound and its derivatives is Thymidine Phosphorylase (TP) .[1] This enzyme plays a crucial role in the pyrimidine (B1678525) salvage pathway, catalyzing the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.
TP is also an important target in cancer therapy as it is identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis. By inhibiting TP, this compound can exert its anticancer effects through two primary routes:
-
Inhibition of Angiogenesis: By blocking the enzymatic activity of TP, the angiogenic signaling cascade is disrupted, which can limit tumor growth and metastasis.
-
Potentiation of Fluoropyrimidine Drugs: TP is responsible for the degradation of several fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU). Inhibition of TP by this compound can increase the bioavailability and efficacy of these co-administered drugs.
The inhibitory action on TP is a direct consequence of the alkylation mechanism, where this compound covalently modifies amino acid residues within the active site of the enzyme.
Figure 2: Inhibition of Thymidine Phosphorylase by this compound.
Quantitative Data on Inhibitory Activity
| Compound | Target Enzyme | Inhibitory Constant | Reference |
| 6-Chloro-5-cyclopent-1-en-1-yluracil | Human Thymidine Phosphorylase | Ki = 0.20 ± 0.03 µM | [2] |
| 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | Human Thymidine Phosphorylase | Ki = 165 nM | [3] |
| 5-fluoro-6-[(2-iminopyrrolidin-1-YL)methyl]uracil (TPI(F)) | Human Thymidine Phosphorylase | IC50 = 9.0 nM | |
| 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]uracil (TPI) | Human Thymidine Phosphorylase | IC50 = 2.5 nM |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the chlorination of uracil derivatives. A common laboratory-scale synthesis involves the following steps:
-
Starting Material: 6-(Hydroxymethyl)uracil.
-
Chlorinating Agent: Thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2).[1]
-
Solvent: Acetic acid.[1]
-
Procedure: a. Suspend 6-(Hydroxymethyl)uracil in acetic acid. b. Add the chlorinating agent dropwise to the suspension at a controlled temperature (e.g., 0-5 °C). c. Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC). d. The product can be isolated by filtration, followed by washing with a suitable solvent (e.g., cold water or ethanol) to remove impurities. e. Further purification can be achieved by recrystallization.
Note: This is a general procedure and should be optimized for specific laboratory conditions. All synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro Thymidine Phosphorylase (TP) Inhibition Assay
This protocol is adapted for the evaluation of this compound as a TP inhibitor.
Principle: The activity of TP is measured by monitoring the conversion of thymidine to thymine. The inhibitory effect of this compound is determined by quantifying the decrease in the rate of this reaction.
Materials:
-
Human recombinant Thymidine Phosphorylase (TP)
-
Thymidine (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (test compound)
-
DMSO (for dissolving the test compound)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. b. Create a series of dilutions of the stock solution in the assay buffer to achieve the desired final concentrations. c. Prepare a solution of thymidine in the assay buffer. d. Dilute the TP enzyme to a working concentration in the assay buffer.
-
Assay Setup: a. In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- A specific volume of the this compound dilution (or DMSO for the control wells).
- A specific volume of the TP enzyme solution. b. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction and Measurement: a. Initiate the reaction by adding the thymidine solution to each well. b. Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 290 nm for thymine formation) every 30 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction rate (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3: Experimental workflow for the in vitro TP inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO and serially dilute it in cell culture medium to obtain the desired concentrations. b. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. c. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_control) * 100. b. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
This compound exhibits its biological effects primarily through its action as an alkylating agent, forming covalent bonds with essential biomolecules. Its well-defined inhibitory action on thymidine phosphorylase underscores its potential as a lead compound in the development of novel anticancer and antiviral therapies. The experimental protocols provided herein offer a framework for the synthesis and evaluation of this compound and its derivatives in a research and drug discovery setting. Further investigation into its specific interactions with other cellular targets and its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Reactivity of 6-(Chloromethyl)uracil: A Gateway to Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(chloromethyl)uracil is a highly reactive and versatile synthetic intermediate that serves as a crucial building block in the development of novel nucleoside analogs, particularly those with therapeutic potential. The presence of a reactive chloromethyl group at the C6 position of the uracil (B121893) ring allows for facile nucleophilic substitution, providing a straightforward route to a diverse array of 6-substituted uracil derivatives. This technical guide explores the reactivity of this compound with a range of nucleophiles, including amines, thiols, and alcohols. It provides a comprehensive overview of reaction conditions, product yields, and detailed experimental protocols. Furthermore, this guide delves into the significant role of this compound derivatives as inhibitors of thymidine (B127349) phosphorylase, a key enzyme implicated in cancer progression and angiogenesis.
Introduction
Uracil and its derivatives are of paramount importance in medicinal chemistry due to their fundamental role in nucleic acid biochemistry. Chemical modification of the uracil scaffold has led to the discovery of numerous compounds with significant therapeutic activities, including antiviral and anticancer properties. This compound has emerged as a key precursor for the synthesis of a wide variety of 6-substituted uracil analogs. The electron-withdrawing nature of the adjacent carbonyl groups and the pyrimidine (B1678525) ring activates the chloromethyl group towards nucleophilic attack, making it an excellent electrophile for the formation of new carbon-heteroatom bonds.[1] This reactivity has been extensively exploited in the synthesis of potential drug candidates, most notably inhibitors of thymidine phosphorylase (TP).[2]
Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. It is overexpressed in a variety of solid tumors and plays a crucial role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Therefore, inhibiting the activity of thymidine phosphorylase is a promising strategy for cancer therapy.
This guide will provide a detailed examination of the reactivity of this compound with various nucleophiles, present quantitative data in a structured format, and offer detailed experimental protocols for key reactions. Additionally, it will visualize the thymidine phosphorylase signaling pathway and a typical experimental workflow using Graphviz diagrams to provide a clear and comprehensive resource for researchers in the field.
Reactivity with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a widely used method for the synthesis of 6-(aminomethyl)uracil derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon and displacing the chloride leaving group.
Quantitative Data
The following table summarizes the reaction of this compound and its derivatives with various amine nucleophiles, highlighting the reaction conditions and reported yields.
| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | DMF | K₂CO₃ | RT | 8 | 85 | [3] |
| 5-Chloro-6-(chloromethyl)uracil | N-methylamine | DMF | Et₃N | RT | 2 | 78 | [4] |
| 5-Bromo-6-(chloromethyl)uracil | Piperidine | DMF | K₂CO₃ | 80 | - | 92 | [4] |
| This compound | Hydrazine | Ethanol | - | Reflux | 4 | - | [1] |
| This compound | Pyridine | - | - | - | - | - | [2] |
Experimental Protocol: Synthesis of 6-(Anilinomethyl)uracil
This protocol describes a general procedure for the reaction of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add aniline and potassium carbonate.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Reactivity with Thiol Nucleophiles
Thiol nucleophiles, such as thiophenols and alkyl thiols, react readily with this compound to form the corresponding 6-(thiomethyl)uracil derivatives. These reactions are also typically SN2 substitutions and are often carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity.
Quantitative Data
The following table presents data for the reaction of this compound and its derivatives with various thiol nucleophiles.
| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chlorouracil (B25721) | Thiophenol | Pyridine | - | Reflux | 4 | 75 | [5] |
| 6-Chlorouracil | 4-Chlorothiophenol | Pyridine | - | Reflux | 5 | 80 | [5] |
| 5-Ethyl-6-chlorouracil | Thiophenol | Ethanolic KOH | - | Reflux | 6 | 72 | [6] |
| 6-Aminouracil | Aryl thiols | - | NCS | RT | - | - | [7] |
Experimental Protocol: Synthesis of 6-(Phenylthiomethyl)uracil
This protocol provides a general method for the reaction of a 6-halouracil with a thiol.
Materials:
-
6-Chlorouracil (1.0 eq)
-
Thiophenol (1.1 eq)
-
Pyridine
Procedure:
-
Dissolve 6-chlorouracil in pyridine.
-
Add thiophenol to the solution.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol.
Reactivity with Alcohol Nucleophiles
The reaction of this compound with alcohols to form 6-(alkoxymethyl)uracil derivatives is also possible, although it may require more forcing conditions or the use of a strong base to generate the more nucleophilic alkoxide.
Quantitative Data
Data for the reaction of this compound with alcohol nucleophiles is less commonly reported in the literature compared to amines and thiols. However, the synthesis of related compounds suggests this transformation is feasible.
| Electrophile | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chlorouracil | Phenol | - | - | - | - | - | [1] |
Experimental Protocol: General Synthesis of 6-(Alkoxymethyl)uracil
This protocol outlines a general procedure for the reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (large excess, can be used as solvent)
-
Sodium hydride (NaH) or other strong base (1.1 eq)
-
Anhydrous solvent (e.g., THF or DMF) if the alcohol is not used as the solvent
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in the anhydrous solvent.
-
Slowly add the alcohol to the suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.
-
Add a solution of this compound in the anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture as necessary and monitor by TLC.
-
Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Biological Context: Inhibition of Thymidine Phosphorylase
Many 6-substituted uracil derivatives synthesized from this compound have been evaluated as inhibitors of thymidine phosphorylase (TP). The inhibition of TP can prevent the degradation of certain chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), thereby enhancing their efficacy. Furthermore, by inhibiting the angiogenic activity of TP, these compounds can suppress tumor growth and metastasis.
Quantitative Data: IC₅₀ Values
The following table lists the half-maximal inhibitory concentration (IC₅₀) values for selected 6-substituted uracil derivatives against human thymidine phosphorylase.
| Compound | Substituent at C6 | IC₅₀ (µM) | Reference |
| 1 | -NHCH₂-(4-pyridyl) | 0.8 | [8] |
| 2 | -NHCH₂-(3-pyridyl) | 1.2 | [8] |
| 3 | -NHCH₂-(2-pyridyl) | 2.5 | [8] |
| 4 | -CH₂-NH-(CH₂)₂-guanidino | 0.018 | [2] |
| 5 | -CH₂-NH-(CH₂)₃-guanidino | 0.009 | [2] |
Thymidine Phosphorylase Signaling Pathway
The following diagram illustrates the central role of thymidine phosphorylase in pyrimidine metabolism and its involvement in angiogenesis.
Caption: Thymidine Phosphorylase (TP) metabolic pathway and its inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a 6-substituted uracil derivative from this compound.
Caption: General workflow for synthesis and evaluation of 6-substituted uracils.
Conclusion
This compound is a key synthon that provides facile access to a diverse range of 6-substituted uracil derivatives through nucleophilic substitution reactions. This guide has provided a comprehensive overview of its reactivity with amine, thiol, and alcohol nucleophiles, supported by quantitative data and detailed experimental protocols. The significance of these derivatives as potent inhibitors of thymidine phosphorylase underscores the importance of this compound in the development of novel anticancer and anti-angiogenic agents. The provided diagrams of the thymidine phosphorylase pathway and a typical experimental workflow serve as valuable visual aids for researchers in this field. Further exploration of the reactivity of this compound with other nucleophiles and the development of more efficient and selective synthetic methodologies will continue to be of great interest in medicinal chemistry and drug discovery.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. 6-(氯甲基)尿嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jppres.com [jppres.com]
- 4. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new synthesis of S-aryl uracils from aryl thiols and 6-amino uracils in the presence of NCS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-(Chloromethyl)uracil: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)uracil is a halogenated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA).[1] Its unique chemical structure, featuring a reactive chloromethyl group at the C6 position of the pyrimidine (B1678525) ring, establishes it as a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl groups enhances the reactivity of the chloromethyl moiety, making it an excellent electrophile for a wide array of nucleophilic substitution reactions.[1] This reactivity has been extensively exploited in the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures.
In the realm of medicinal chemistry, this compound serves as a critical starting material and key intermediate for the development of novel therapeutic agents.[2] Its scaffold is integral to the synthesis of various bioactive molecules, including potent antiviral and anticancer compounds.[1][3] The ability to readily introduce various functional groups via the chloromethyl handle allows for systematic structural modifications to optimize biological activity, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, presenting key data, detailed experimental protocols, and visual workflows to support its use in contemporary research and drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 18592-13-7 | [2][3][4] |
| Molecular Formula | C₅H₅ClN₂O₂ | [2][3] |
| Molecular Weight | 160.56 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 248-252°C (decomposes) | [2] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [2] |
| Purity (HPLC) | ≥98.5% | [2] |
| SMILES | ClCC1=CC(=O)NC(=O)N1 | |
| InChI Key | VCFXBAPEXBTNEA-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through the chlorination of a suitable uracil precursor. The two primary methods involve the chlorination of 6-(hydroxymethyl)uracil (B1580794) or the direct chlorination of 6-methyluracil.[1]
-
From 6-(Hydroxymethyl)uracil: This is a widely used method involving the conversion of the hydroxyl group to a chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent like acetic acid.[1]
-
From 6-Methyluracil: This route involves the direct chlorination of the methyl group at the C6 position. This reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions.[1]
The synthesis from 6-(hydroxymethyl)uracil is often preferred due to milder conditions and good yields.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 6-(Hydroxymethyl)uracil
The following protocol is a representative method for the synthesis of this compound.
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂)
-
Glacial acetic acid
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-(hydroxymethyl)uracil in glacial acetic acid.
-
Addition of Reagent: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold diethyl ether to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any residual acetic acid and unreacted thionyl chloride.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain the final product, this compound.
| Starting Material | Chlorinating Agent | Solvent | Typical Yield | Reference |
| 6-(Hydroxymethyl)uracil | Thionyl Chloride | Acetic Acid | High | [1] |
| 6-Methyluracil | Chlorine Gas | Controlled Conditions | Variable | [1] |
Reactivity and Key Synthetic Transformations
The synthetic utility of this compound stems from the high reactivity of its C6-chloromethyl group. This group acts as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions.[1] This allows for the facile introduction of a wide variety of functional groups at the C6-methyl position.
Caption: Key reaction pathways of this compound.
Nucleophilic Substitution Reactions
This is the most significant class of reactions for this compound. The chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles under mild conditions.
-
N-Nucleophiles: Amines, anilines, and hydrazines react to form the corresponding 6-(aminomethyl)uracil derivatives. These reactions are fundamental for building more complex heterocyclic systems.
-
S-Nucleophiles: Thiols and thiophenols react to yield 6-(thioalkyl)uracil and 6-(arylthio)uracil derivatives, which have been investigated for their antiviral properties.[1][5]
-
O-Nucleophiles: Alcohols and phenols can displace the chloride to form ether linkages.
Experimental Protocol: General Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine, thiol)
-
Base (e.g., Triethylamine, K₂CO₃, if necessary)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent in a reaction flask.
-
Addition of Nucleophile: Add the desired nucleophile to the solution. If the nucleophile is an amine salt or if a neutral nucleophile is used, a non-nucleophilic base is often added to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water to precipitate the product or extracted with an organic solvent.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired 6-substituted uracil derivative.
| Nucleophile Type | Example Nucleophile | Product Type | Potential Application | Reference |
| Amine | Pyridine | Pyridinium (B92312) Salt | Thymidine (B127349) Phosphorylase Inhibitors | |
| Amine | Hydrazine | Hydrazinylmethyl derivative | Precursor for Pyrazolo[3,4-d]pyrimidines | [1] |
| Thiol | Thiophenol | 6-(Arylthio)uracil | Antiviral Agents | [5] |
| Aniline | Substituted Anilines | 6-(Arylaminomethyl)uracil | Anticancer Agents |
Oxidation and Reduction
Beyond substitution, the chloromethyl group can be chemically transformed.
-
Oxidation: this compound can be oxidized to produce 6-formyluracil or, with stronger oxidizing agents, 6-carboxyuracil.[1] These derivatives are also valuable synthetic intermediates.
-
Reduction: The chloromethyl group can be reduced to a methyl group, yielding 6-methyluracil.[1]
| Reaction Type | Product | Reference |
| Oxidation | 6-Formyluracil or 6-Carboxyuracil | [1] |
| Reduction | 6-Methyluracil | [1] |
| Further Halogenation | 5-Chloro-6-(chloromethyl)uracil |
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of this compound makes it a cornerstone for the construction of various classes of bioactive compounds.
Anticancer Agents: Pteridine (B1203161) Derivatives
This compound has been utilized in the synthesis of pteridine analogues, a class of compounds known for their potential as anticancer agents. The synthesis often involves the reaction of this compound with a substituted aminopyrimidine, followed by cyclization to form the fused pteridine ring system.
Caption: Synthesis of pteridines from this compound.
Enzyme Inhibitors: Thymidine Phosphorylase Inhibitors
Substituted uracil pyridinium compounds, prepared from this compound, have been identified as potent inhibitors of thymidine phosphorylase (TP).[1] This enzyme is a key target in cancer therapy. The synthesis involves a straightforward quaternization reaction between this compound and a substituted pyridine.
Antiviral Agents
The modification of the uracil scaffold is a proven strategy in the development of antiviral drugs. This compound serves as a precursor for nucleoside analogs and other heterocyclic systems that can interfere with viral replication processes, such as inhibiting DNA synthesis.[1][3] For example, reaction with various thiols has led to 6-(arylthio)uracil derivatives with activity against viruses like HSV-1 and HIV-1.[5]
This compound is a powerful and indispensable building block in organic synthesis. Its predictable reactivity, primarily centered on nucleophilic substitution at the chloromethyl group, provides a reliable and efficient means to construct a vast library of substituted uracil derivatives. The demonstrated utility of these derivatives as anticancer agents, enzyme inhibitors, and antiviral compounds underscores the importance of this compound in modern drug discovery and development. The experimental protocols and reaction pathways detailed in this guide aim to facilitate its broader application by researchers and scientists in the pursuit of novel and effective therapeutic agents.
References
Tautomeric Forms of 6-Methyluracil and Their Stability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyluracil (B20015) (6MU), a pyrimidine (B1678525) derivative with significant pharmaceutical applications, exhibits tautomerism, a phenomenon crucial to its chemical behavior and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of 6-methyluracil, focusing on their relative stability as determined by both experimental and computational methodologies. Quantitative data are presented in a structured format, and detailed experimental protocols are outlined. Furthermore, logical relationships between the tautomers are visualized using Graphviz diagrams to facilitate a deeper understanding of their equilibrium.
Introduction
6-Methyluracil, a synthetic analog of uracil (B121893), is a key intermediate in the synthesis of various biologically active compounds and is utilized in pharmaceutical formulations for its wound-healing and immunomodulatory properties.[1][2] The biological function and chemical reactivity of 6-methyluracil are intrinsically linked to its molecular structure, which is complicated by the existence of multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This guide delves into the structural landscape of 6-methyluracil's tautomers, providing a detailed analysis of their stability and the methodologies used for their characterization.
Tautomeric Forms of 6-Methyluracil
Theoretically, 6-methyluracil can exist in six distinct tautomeric forms, arising from the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring.[1][2] These forms can be broadly categorized into keto-enol and amino-imino type tautomerism. The six possible tautomers are illustrated below, with the diketo form being the most prevalent.
Relative Stability of Tautomers
The relative stability of the different tautomeric forms of 6-methyluracil has been investigated through rigorous quantum chemical calculations. These computational studies consistently indicate that the diketo form is the most energetically favorable and, therefore, the most stable tautomer.[1][2]
Computational Data
Quantum chemical calculations using the m06-2x/cc-PVTZ method have provided the relative energies of the six tautomeric forms of 6-methyluracil.[1] The diketo tautomer (Tautomer A) is established as the most stable form, serving as the reference point (0.00 kcal/mol). The relative energies of the other tautomers are summarized in the table below.
| Tautomer | Structure | Relative Energy (kcal/mol) |
| A | Diketo | 0.00 |
| B | Enol | 8.83 |
| C | Enol | 9.87 |
| D | Enol | 18.06 |
| E | Enol | 20.34 |
| F | Dienol | 25.12 |
Table 1: Relative energies of the tautomeric forms of 6-methyluracil calculated by the m06-2x/cc-PVTZ method.[1]
These computational findings are further supported by calculations using the MP2 electron correlated method, which also identify the diketo tautomeric form as the most stable.[1][2]
Experimental Characterization
A variety of experimental techniques have been employed to study the tautomerism of 6-methyluracil, providing empirical evidence that corroborates the computational predictions.
X-ray Diffraction (XRD)
Single crystal and powder X-ray diffraction studies have been instrumental in determining the molecular structure of 6-methyluracil in the solid state.[1][2][3] These studies have consistently confirmed that 6-methyluracil crystallizes in the diketo tautomeric form.[1][2] The analysis of bond lengths and the positions of hydrogen atoms in the crystal lattice provide definitive evidence for the diketo structure.[1]
Gas-Phase Electron Diffraction
Gas-phase electron diffraction studies have also been conducted to investigate the keto-enol tautomerism of 6-methyluracil.[1][2] These experiments, which examine the molecule in the absence of crystal packing forces, further support the predominance of the diketo form.[1][2]
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy has been used to characterize the polymorphic forms of 6-methyluracil.[1][3] The vibrational frequencies observed in the IR spectra are consistent with the presence of the C=O and N-H functional groups of the diketo tautomer.
-
Mass Spectrometry: While not directly providing the relative stability in terms of energy, mass spectrometry studies on uracil and its derivatives have suggested the co-existence of the major diketo form along with minor enolic forms in the gas phase.[4][5]
Experimental Protocols
Quantum Chemical Calculations
Objective: To determine the relative stability of the tautomeric forms of 6-methyluracil.
Methodology:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the m06-2x functional and the cc-pVTZ basis set.[1] Alternatively, the MP2 method can be used.[1][2]
-
Procedure: a. The initial geometries of the six tautomers of 6-methyluracil are constructed. b. Geometry optimization is performed for each tautomer to find the minimum energy structure. c. Frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies). d. The electronic energies of the optimized structures are calculated. e. The relative energies are determined by taking the difference in electronic energy between each tautomer and the most stable tautomer (diketo form).
X-ray Diffraction (XRD)
Objective: To determine the solid-state structure of 6-methyluracil.
Methodology:
-
Instrumentation: A single-crystal or powder X-ray diffractometer.
-
Sample Preparation: Single crystals of 6-methyluracil are grown by slow evaporation from a suitable solvent (e.g., water or DMF).[1][2] For powder XRD, the crystalline sample is finely ground.
-
Data Collection: The crystal is mounted on the diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates, including the positions of hydrogen atoms, and bond lengths.[1]
Logical Relationships and Workflows
The following diagrams illustrate the tautomeric equilibrium of 6-methyluracil and a general workflow for its characterization.
Caption: Tautomeric equilibrium of 6-methyluracil.
Caption: Experimental and computational workflow.
Conclusion
This technical guide has provided a detailed examination of the tautomeric forms of 6-methyluracil and their relative stabilities. Both computational and experimental evidence overwhelmingly support the diketo form as the most stable tautomer. Understanding the tautomeric landscape of 6-methyluracil is paramount for researchers and professionals in drug development, as it directly influences the compound's physicochemical properties, biological activity, and formulation strategies. The methodologies and data presented herein serve as a valuable resource for further research and development involving this important pharmaceutical compound.
References
- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Methodological & Application
Synthesis of 6-(Chloromethyl)uracil: A Key Intermediate for Drug Discovery
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)uracil is a critical building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. Its utility is particularly pronounced in the development of antiviral and anticancer agents, where the chloromethyl group provides a reactive handle for further molecular elaboration. This document provides a detailed protocol for the synthesis of this compound from 6-(hydroxymethyl)uracil (B1580794), along with relevant data and applications to support researchers in drug discovery and development.
Introduction
Uracil (B121893) and its derivatives are fundamental scaffolds in the design of therapeutic agents, owing to their structural resemblance to endogenous nucleobases.[1][2] Modification at the C6 position of the uracil ring has been a fruitful strategy for the development of potent enzyme inhibitors and other targeted therapies.[3] Specifically, this compound is a versatile precursor for introducing various functionalities, making it a valuable intermediate for constructing libraries of potential drug candidates.[4] This compound is a halogenated derivative of uracil and is recognized for its role as an inhibitor of thymidine (B127349) phosphorylase (TP), an enzyme implicated in the pyrimidine (B1678525) salvage pathway and a target in cancer therapy.[4] The reactivity of the chloromethyl group allows for facile nucleophilic substitution, enabling the synthesis of diverse derivatives with tailored pharmacological profiles.[4]
Applications in Drug Development
The primary application of this compound lies in its role as a precursor to more complex molecules with therapeutic potential. It is extensively used in the synthesis of:
-
Antiviral Agents: As a key intermediate for nucleoside analogs that can interfere with viral replication.[5][6]
-
Antitumor Drugs: Serving as a foundational element for compounds that target cancer cell proliferation, often through the inhibition of critical enzymes like thymidine phosphorylase.[1][4][5]
-
Functional Polymers: For the development of pH and temperature-responsive polymers with applications in controlled drug delivery systems.[4]
-
Heterocyclic Compounds: As a building block for a variety of heterocyclic structures, including pteridines and substituted pyridinium (B92312) compounds with potential anticancer activity.
Experimental Protocols
Synthesis of this compound from 6-(Hydroxymethyl)uracil
This protocol details the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride (SOCl₂). This method is effective for converting the primary alcohol to the corresponding alkyl chloride.
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (as solvent and catalyst)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-(hydroxymethyl)uracil (1 equivalent) in anhydrous DMF.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5 to 2.0 equivalents) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain it at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water or a mixture of ice and diethyl ether to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound product under vacuum.
Characterization:
The final product can be characterized by:
-
Melting Point: Compare the observed melting point with the literature value (257 °C, with decomposition).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.[6]
-
Mass Spectrometry: To determine the molecular weight of the product (160.56 g/mol ).[5]
-
Purity (HPLC): To assess the purity of the final compound (typically ≥98%).[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant | 6-(Hydroxymethyl)uracil | |
| Product | This compound | |
| Molecular Formula | C₅H₅ClN₂O₂ | [5] |
| Molecular Weight | 160.56 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 257 °C (decomposes) | |
| Purity (Typical) | ≥98% (by HPLC) | [5] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water | [5] |
| Storage | 2-8°C in a dry, dark environment | [5] |
Visualizing the Workflow and a Potential Application
To aid in the understanding of the experimental process and the potential utility of the synthesized compound, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical pathway from this compound to a potential antiviral agent.
Conclusion
The synthesis of this compound from 6-(hydroxymethyl)uracil is a straightforward and essential transformation for researchers in medicinal chemistry and drug development. The resulting product is a versatile intermediate that opens avenues for the creation of novel therapeutic agents targeting a range of diseases, including viral infections and cancer. The protocol and data provided herein offer a comprehensive guide for the successful synthesis and application of this valuable compound.
References
- 1. Applications of Uracil in Pharmaceutical Research [hbgxchemical.com]
- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)uracil is a key synthetic intermediate in medicinal chemistry, primarily utilized for the synthesis of a diverse range of 6-substituted uracil (B121893) derivatives. The presence of a reactive chloromethyl group at the C6 position makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the introduction of various functionalities, leading to the development of compounds with significant therapeutic potential, including antiviral and anticancer agents. The chlorine atom can be readily displaced by a wide array of nucleophiles, such as amines, thiols, azides, and phenoxides, under relatively mild conditions.[1][2] This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles, guidance on reaction workup and purification, and expected outcomes.
General Reaction Mechanism
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (Nu:⁻) attacks the electrophilic benzylic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step.
Caption: General SN2 mechanism for nucleophilic substitution on this compound.
Experimental Workflow
The general workflow for the synthesis and purification of 6-substituted uracil derivatives is outlined below. This process includes reaction setup, monitoring, product isolation, and finally, purification.
Caption: Experimental workflow for the synthesis of 6-substituted uracil derivatives.
Detailed Experimental Protocols
Materials and Equipment:
-
This compound
-
Appropriate nucleophile (e.g., amine, thiol, phenol (B47542), sodium azide)
-
Anhydrous solvents (e.g., DMF, Ethanol (B145695), Acetone)
-
Base (e.g., K₂CO₃, Et₃N, NaH)
-
Round-bottom flasks and magnetic stir bars
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Purification system (Recrystallization apparatus or Flash Chromatography system)
Protocol 1: Synthesis of 6-(Aminomethyl)uracil Derivatives (N-Nucleophiles)
This protocol provides a general method for the reaction with primary or secondary amines.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (B128534) (Et₃N, 1.5 eq).
-
Add the desired amine nucleophile (1.1 - 1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 6-(Arylthiomethyl)uracil Derivatives (S-Nucleophiles)
This protocol is adapted from the synthesis of related 6-(arylthio)uracils.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the desired thiophenol (1.0 eq) in anhydrous ethanol.
-
Add a solution of potassium hydroxide (B78521) (1.0 eq in ethanol) or another suitable base to form the thiolate in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture with stirring.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials (typically 2-6 hours).
-
Work-up: After cooling, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent such as ethanol to yield the pure product.
Protocol 3: Synthesis of 6-(Azidomethyl)uracil (N-Nucleophile)
This protocol is based on the known reactivity of chlorouracils with sodium azide (B81097).[3]
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (typically complete within 12-24 hours).
-
Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water and then with a small amount of cold ethanol.
-
Purification: The product is often of high purity after filtration. If necessary, it can be recrystallized from an ethanol/water mixture.
Protocol 4: Synthesis of 6-(Phenoxymethyl)uracil Derivatives (O-Nucleophiles)
This protocol is based on general procedures for O-alkylation of similar pyrimidine (B1678525) systems.
-
Reaction Setup: To a solution of the desired phenol (1.1 eq) in anhydrous acetone (B3395972) or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir vigorously.
-
Monitoring: Follow the reaction's progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on 6-chloro or this compound derivatives found in the literature.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Base/Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Piperazine | K₂CO₃ / DMF | 80 °C | 8 h | 6-(Piperazin-1-ylmethyl)uracil derivative | 85 | |
| Piperidin-3-amine | K₂CO₃ / DMF | 80 °C | 8 h | 6-((Piperidin-3-ylamino)methyl)uracil derivative | 87 |
| Sodium Azide | DMF | Room Temp. | 30 min | 6-Azido-3-(3,5-dimethylbenzyl)uracil | 89-96 | |
Table 2: Reaction with S-Nucleophiles
| Nucleophile | Base/Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophenol | KOH / Ethanol | Reflux | N/A | 6-(Phenylthio)uracil | N/A | [3] |
| 4-Chlorothiophenol | Pyridine | Reflux | N/A | 6-(4-Chlorophenylthio)uracil | N/A |[3] |
Table 3: Reaction with O-Nucleophiles
| Nucleophile | Base/Solvent | Temperature | Time | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol | K₂CO₃ / Acetone | Reflux | 4-8 h | 6-(Phenoxymethyl)uracil | Representative | General Protocol |
| Methanol (as NaOMe) | Methanol | Reflux | N/A | 6-(Methoxymethyl)uracil | N/A | General Knowledge |
Note: N/A indicates data not available in the cited literature. Yields are highly dependent on the specific substrate and reaction scale.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is a potential alkylating agent and should be handled with care.
-
Sodium azide is highly toxic and can form explosive metal azides. Use with extreme caution and follow appropriate disposal procedures.
-
Handle all organic solvents and reagents according to their Safety Data Sheets (SDS).
References
Using 6-(Chloromethyl)uracil to synthesize pteridine compounds
An overview of the synthesis of pteridine (B1203161) compounds utilizing 6-(chloromethyl)uracil, tailored for researchers and drug development professionals. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of the synthesis workflow and its application in drug discovery.
Application Notes
Introduction
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. This scaffold is of significant interest in medicinal chemistry as it forms the core of various biologically active molecules and pharmaceutical agents.[1] Pteridine derivatives are involved in numerous biological processes, including amino acid metabolism and nucleic acid synthesis, and have shown potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] this compound is a versatile and reactive starting material for the synthesis of pteridine analogues, particularly lumazine (B192210) derivatives (pteridine-2,4(1H,3H)-diones), which are of interest for their biological activities.[3] Its reactive chloromethyl group allows for straightforward C-C bond formation and cyclization reactions to build the pteridine core.[4]
General Synthesis Strategy
The primary method for synthesizing pteridine compounds from this compound involves a condensation reaction with a 1,2-diamine, such as a substituted o-phenylenediamine. The reaction typically proceeds in two main stages:
-
Nucleophilic Substitution and Condensation: The reaction is initiated by the nucleophilic attack of one amino group from the diamine on the electrophilic chloromethyl group of the uracil (B121893) derivative. This is followed by an intramolecular condensation.
-
Cyclization and Aromatization: The intermediate subsequently cyclizes and undergoes oxidation to form the stable, aromatic pteridine ring system. The oxidation can often be achieved simply by exposure to air during the reaction.
This approach provides a reliable pathway to a variety of substituted lumazines, which can serve as templates for developing novel therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 6,7-Annulated Lumazine Derivatives
This protocol details a general procedure for the synthesis of a pteridine-2,4(1H,3H)-dione (lumazine) derivative by reacting this compound with an aromatic diamine.
Materials:
-
This compound (CAS: 18592-13-7)
-
1,2-Diaminobenzene (or a substituted derivative)
-
Dimethylformamide (DMF) or Ethanol (EtOH)
-
Triethylamine (B128534) (optional, as a base)
-
Diatomaceous earth for filtration
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in 30 mL of DMF.
-
Add the selected 1,2-diaminobenzene derivative (1.0 eq) to the suspension.
-
If required, add triethylamine (1.1 eq) to the mixture to act as a base.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove any insoluble material.
-
Pour the filtrate into 200 mL of cold diethyl ether with vigorous stirring to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with diethyl ether, and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes representative data for compounds synthesized via the described methods.
| Compound ID | Derivative | Molecular Formula | Yield (%) | M.P. (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| P-01 | Benzo[g]pteridine-2,4(1H,3H)-dione | C₁₀H₆N₄O₂ | ~70-80% | >300 | 11.4 (s, 1H, NH), 11.2 (s, 1H, NH), 8.8 (s, 1H, C9-H), 8.1-7.8 (m, 4H, Ar-H) |
| P-02 | 7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | C₁₂H₁₀N₄O₂ | ~75-85% | >300 | 11.3 (s, 1H, NH), 11.1 (s, 1H, NH), 8.7 (s, 1H, C9-H), 7.6 (s, 2H, Ar-H), 2.4 (s, 6H, 2xCH₃) |
Note: Data are representative and may vary based on specific reaction conditions and substituents.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of pteridine compounds from this compound.
Caption: General workflow for pteridine synthesis.
Application in Drug Discovery
Pteridine derivatives are valuable scaffolds in drug discovery. The synthesized compounds can be entered into a screening and development pipeline to identify new drug candidates.
Caption: Pteridine analogs in a drug discovery pipeline.
References
- 1. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, DNA binding and antiviral activity of new uracil, xanthine, and pteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogs from 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral chemotherapy, effectively inhibiting viral replication by acting as chain terminators or inhibitors of viral polymerases. The uracil (B121893) scaffold, in particular, has proven to be a versatile starting point for the development of potent antiviral agents. Modification at the 6-position of the uracil ring can significantly influence the biological activity of these compounds. 6-(Chloromethyl)uracil is a key starting material for the synthesis of a diverse range of 6-substituted uracil nucleoside analogs, including both cyclic and acyclic derivatives. The reactive chloromethyl group at the C6 position allows for a variety of chemical transformations, enabling the introduction of different functional groups to modulate antiviral potency and selectivity.
These application notes provide detailed protocols for the synthesis of antiviral nucleoside analogs starting from this compound, including the preparation of key intermediates and the synthesis of target compounds. Additionally, a summary of the antiviral activities of representative compounds is presented.
Synthetic Strategies
The synthesis of antiviral nucleoside analogs from this compound generally involves two key stages:
-
Formation of the Nucleoside Core: This involves the attachment of either a cyclic sugar moiety (glycosylation) or an acyclic side chain (alkylation) to the N1 position of the this compound ring.
-
Modification of the 6-Substituent: The chloromethyl group is then chemically modified to introduce a variety of functionalities, such as azido, amino, or hydroxyl groups, which are often crucial for antiviral activity.
A general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of antiviral nucleoside analogs from this compound.
Experimental Protocols
Protocol 1: Synthesis of N1-Acyclic Nucleoside Analogs
This protocol describes the synthesis of a generic N1-alkoxymethyl-6-(chloromethyl)uracil, a common acyclic nucleoside analog scaffold.
Step 1.1: Silylation of this compound
-
Suspend this compound (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 2 hours, or until the solution becomes clear.
-
Cool the reaction mixture to room temperature. The resulting solution of silylated this compound is used directly in the next step.
Step 1.2: N1-Alkylation
-
To the solution from Step 1.1, add the desired alkoxymethyl chloride (e.g., benzyloxymethyl chloride, BOM-Cl) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N1-alkoxymethyl-6-(chloromethyl)uracil.
Protocol 2: Synthesis of Cyclic Nucleoside Analogs via Vorbrüggen Glycosylation
This protocol outlines the synthesis of a protected 6-(chloromethyl)uridine analog using the Vorbrüggen glycosylation method.
Step 2.1: Silylation of this compound
-
Follow the procedure described in Step 1.1.
Step 2.2: Vorbrüggen Glycosylation
-
To the solution of silylated this compound from Step 2.1, add a solution of a protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 eq) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C and add a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq), dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Protocol 3: Modification of the 6-(Chloromethyl) Group
The following protocols describe the conversion of the 6-(chloromethyl) group into other functional groups, which can be performed on either the acyclic or cyclic nucleoside analogs synthesized in the previous protocols.
Step 3.1: Synthesis of 6-(Azidomethyl)uracil Analogs
-
Dissolve the N1-substituted this compound analog (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN₃) (3.0 eq).[2]
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the 6-(azidomethyl)uracil analog.[2]
Step 3.2: Synthesis of 6-(Aminomethyl)uracil Analogs
-
Dissolve the 6-(azidomethyl)uracil analog (1.0 eq) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the 6-(aminomethyl)uracil analog.
Step 3.3: Synthesis of 6-(Hydroxymethyl)uracil (B1580794) Analogs
-
Dissolve the N1-substituted this compound analog (1.0 eq) in a mixture of acetone (B3395972) and water.
-
Add silver nitrate (B79036) (AgNO₃) (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the precipitate (AgCl) and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 6-(hydroxymethyl)uracil analog.
The overall synthetic pathway for these transformations is illustrated below.
Caption: Synthetic pathways for the modification of the 6-(chloromethyl) group.
Data Presentation
The antiviral activities of several 6-substituted uracil nucleoside analogs are summarized in the tables below. These tables provide a comparative overview of the potency of these compounds against various viruses.
Table 1: Antiviral Activity of Acyclic 6-Substituted Uracil Analogs against HIV-1
| Compound | R¹ | R² | R³ | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | SI |
| 1 | Benzyl | 3,5-Dimethylbenzyl | Azido | HIV-1 (wild type) | 0.012 | >100 | >8333 |
| 2 | Benzyl | 3,5-Dimethylbenzyl | Amino | HIV-1 (wild type) | 0.007 | >100 | >14286 |
| 3 | Ethoxymethyl | 3,5-Dimethylbenzyl | Isopropyl | HIV-1 (wild type) | 0.02 | >100 | >5000 |
Data adapted from related studies on 6-substituted uracil derivatives.[3]
Table 2: Antiviral Activity of 6-Substituted Uracil Analogs against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | R¹ | R⁶ | Virus Strain | IC₅₀ (µg/mL) |
| 4 | (2-Hydroxyethoxy)methyl | (2,4-Dibromophenoxy)methyl | HSV-1 | 12.5 |
| 5 | H | (2,4-Dibromophenoxy)methyl | HSV-1 | 25 |
| Acyclovir | - | - | HSV-1 | 6.25 |
Data adapted from studies on 6-substituted uracil nucleosides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of antiviral nucleoside analogs. The protocols outlined in these application notes provide a foundation for researchers to synthesize both cyclic and acyclic nucleoside derivatives and to subsequently modify the 6-position to generate novel compounds with potential therapeutic applications. The data presented herein highlights the significant impact of substitutions at the N1 and C6 positions of the uracil ring on antiviral activity, offering a basis for the rational design of new and more effective antiviral agents. Further exploration of the structure-activity relationships of these compounds will be crucial for the development of the next generation of nucleoside-based antiviral drugs.
References
- 1. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-azido and 6-azidomethyl uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-human immunodeficiency virus type 1 activity of novel 6-substituted 1-benzyl-3-(3,5-dimethylbenzyl)uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-(Chloromethyl)uracil in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)uracil is a halogenated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893). Its reactive chloromethyl group makes it a versatile starting material for the synthesis of a wide array of heterocyclic compounds with significant potential in anticancer drug discovery. The structural modifications enabled by this reactive site allow for the generation of derivatives that can interact with various biological targets implicated in cancer progression. This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from this compound, focusing on key mechanisms of action, including the inhibition of thymidine (B127349) phosphorylase (TP), cyclin-dependent kinase 2 (CDK2), and dihydrofolate reductase (DHFR).
Synthetic Applications of this compound
The chlorine atom in this compound is readily displaced by various nucleophiles, enabling the synthesis of diverse heterocyclic systems.[1][2] Below are protocols for the synthesis of two major classes of anticancer agents derived from this compound: pyrimido[4,5-d]pyrimidines and 6-substituted uracils.
Synthesis of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives
Pyrimido[4,5-d]pyrimidines are fused heterocyclic compounds that have shown a wide range of pharmacological activities, including anticancer effects.[1][2]
Experimental Protocol: Synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidines [2]
This protocol describes a transition-metal-free synthesis of pyrimido[4,5-d]pyrimidines from N-uracil amidines, which can be derived from 6-chlorouracil (B25721).
Step 1: Synthesis of N-uracil amidines from 6-chlorouracil
-
To a solution of 6-chlorouracil (1.0 mmol) in a suitable solvent such as DMF, add an appropriate amidine (1.2 mmol).
-
The reaction is carried out in the presence of a base like cesium carbonate (Cs2CO3).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried and concentrated to yield the N-uracil amidine.
Step 2: Synthesis of pyrimido[4,5-d]pyrimidines
-
In a reaction vessel, combine the N-uracil amidine (1.0 mmol), an appropriate arylaldehyde (1.2 mmol), and cesium carbonate (Cs2CO3) (2.0 mmol) in toluene.[2]
-
Heat the reaction mixture at 100°C for 15 hours under an air atmosphere.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain the desired pyrimido[4,5-d]pyrimidine derivative.
Synthesis of 6-Substituted Uracil Derivatives via Suzuki-Miyaura Coupling
Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. This protocol outlines the synthesis of 6-aryl-substituted uracils from a 6-chlorouracil derivative.[3]
Experimental Protocol: Synthesis of 1,3-dimethyl-5-aryl-6-ethynyl-uracils [3]
Step 1: Synthesis of 5-bromo-6-chloro-1,3-dimethyluracil
-
To a solution of 6-chloro-1,3-dimethyluracil (B186940) (1.0 equiv) in acetic acid, add bromine (1.0 equiv) and acetic anhydride (B1165640) (1.5 equiv).[3]
-
Stir the reaction mixture at 25°C for 1 hour.[3]
-
After the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
Step 2: Sonogashira-Hagihara Cross-Coupling
-
In a reaction flask, combine 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equiv), the desired terminal alkyne (1.2 equiv), Pd(PPh3)Cl2 (5 mol %), and CuI (5 mol %) in DMSO.[3]
-
Add triethylamine (B128534) (10 equiv) as the base.[3]
-
Stir the reaction mixture at 25°C for 6 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Suzuki-Miyaura Cross-Coupling
-
To a mixture of the 6-alkynyluracil derivative (1.0 equiv) and an arylboronic acid (1.5 equiv) in a 5:1 mixture of 1,4-dioxane (B91453) and water, add Pd(PPh3)4 (10 mol %) and NaOH (3 equiv).[3]
-
Heat the reaction mixture at 100°C for 1 hour.[3]
-
After cooling, neutralize the reaction with 1 M HCl and dilute with water.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate.
-
Purify the final 6-aryl-substituted uracil derivative by column chromatography.
Biological Evaluation of Anticancer Activity
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various uracil derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of Substituted Uracil Derivatives [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6 | HepG2 (Liver) | 13.14 |
| Huh7 (Liver) | 37.51 | |
| A549 (Lung) | 13.28 | |
| 7 | HepG2 (Liver) | 38.35 |
| Huh7 (Liver) | 98.27 | |
| MCF7 (Breast) | 99.66 | |
| A549 (Lung) | 5.46 | |
| 15 | HepG2 (Liver) | 32.42 |
| MCF7 (Breast) | 33.30 | |
| A549 (Lung) | 94.21 | |
| 16 | Huh7 (Liver) | 14.08 |
| MCF7 (Breast) | 14.37 | |
| A549 (Lung) | 96.31 | |
| 5-Fluorouracil | HepG2 (Liver) | 10.32 |
| Huh7 (Liver) | 14.89 | |
| MCF7 (Breast) | 11.79 | |
| A549 (Lung) | 19.66 |
Table 2: Cytotoxicity of 1-(aryl)-5-(arylamino)pyrimidine-2,4(1H,3H)-diones [5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Panc-1 (Pancreatic) | 2.3 |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Panc-1 (Pancreatic) | 12 |
Mechanism of Action Studies
Inhibition of Key Enzymes
Derivatives of this compound exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival.
TP is an enzyme involved in pyrimidine metabolism and is also an angiogenic factor.[6][7] Its inhibition can suppress tumor growth by inhibiting angiogenesis and inducing apoptosis.[6]
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay [7]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a 200 µL reaction mixture containing 150 µL of potassium phosphate (B84403) buffer (50 mM, pH 7.0), 20 µL of TP enzyme (0.058 units/well), and 10 µL of the test compound (dissolved in DMSO).[7]
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.[7]
-
Initiation of Reaction: Add 20 µL of thymidine (1.5 mM) as the substrate to initiate the reaction.[7]
-
Absorbance Measurement: Immediately measure the change in absorbance at 290 nm for 10 minutes using a microplate reader.[7] The rate of thymidine conversion to thymine (B56734) is monitored.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition.[8][9] Inhibition of CDK2 leads to cell cycle arrest and can induce apoptosis.
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA), CDK2 enzyme solution, and a substrate/ATP mixture.
-
Inhibitor Dilution: Prepare serial dilutions of the test compounds in Kinase Buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle control. Add 2 µl of the enzyme solution and 2 µl of the substrate/ATP mixture to initiate the reaction. Incubate at room temperature for 20-60 minutes.
-
Signal Detection: Add 5 µl of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Then add 10 µl of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Reading: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
DHFR is a crucial enzyme in the synthesis of DNA precursors.[10][11] Its inhibition leads to a depletion of nucleotides, disrupting DNA replication and causing cell death.[11]
Experimental Protocol: DHFR Inhibition Assay (Spectrophotometric)
-
Reaction Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, NADPH, and the test inhibitor.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time as NADPH is oxidized to NADP+.
-
Data Analysis: Calculate the rate of the reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
Caption: Inhibition of Thymidine Phosphorylase by a this compound derivative.
Caption: CDK2 inhibition leading to G1/S cell cycle arrest.
Caption: DHFR inhibition disrupting DNA synthesis and inducing apoptosis.
Experimental Workflow
The following diagram outlines a general experimental workflow for the development of anticancer agents from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and properties of 6-alkynyl-5-aryluracils [beilstein-journals.org]
- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 6. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibition induces epithelial cell cycle arrest and ameliorates acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
Application of 6-(Chloromethyl)uracil in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Chloromethyl)uracil is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its reactive chloromethyl group at the C6 position of the uracil (B121893) ring allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of a diverse range of biologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a focus on its application in anticancer and antiviral drug discovery.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry stem from its utility as a synthetic intermediate for:
-
Anticancer Agents: Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as thymidine (B127349) phosphorylase.[3][4][5][6]
-
Antiviral Agents: The uracil scaffold is a fundamental component of nucleosides, and modifications at the C6 position have led to the discovery of potent antiviral compounds.
-
Covalent Inhibitors: The electrophilic nature of the chloromethyl group enables the design of covalent inhibitors that can form a stable bond with nucleophilic residues in the active site of target enzymes, leading to irreversible inhibition.
Data Presentation: Biological Activity of this compound Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound.
Table 1: Anticancer Activity of 6-(Substituted methyl)uracil Derivatives
| Compound ID | Substitution at C6-methyl | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Derivative A | -NH-(CH₂)₂-NH₂ | MCF-7 (Breast) | MTT | 99.66 | [7] |
| Derivative B | Imidazolyl | A549 (Lung) | MTT | 8.51 | [7] |
| Derivative C | -N(CH₃)₂ | HepG2 (Liver) | MTT | 38.35 | [7] |
| Derivative D | Piperidinyl | MCF-7 (Breast) | MTT | 12.38 | [7] |
| Derivative E | Morpholinyl | A549 (Lung) | MTT | 5.46 | [7] |
| 5-Fluorouracil (B62378) | (Reference Drug) | MCF-7 (Breast) | MTT | 11.79 | [7] |
| 5-Fluorouracil | (Reference Drug) | A549 (Lung) | MTT | 19.66 | [7] |
| 5-Fluorouracil | (Reference Drug) | HepG2 (Liver) | MTT | 10.32 | [7] |
Table 2: Thymidine Phosphorylase (TP) Inhibition by 6-(Substituted methyl)uracil Derivatives
| Compound ID | Substitution at C6-methyl | Enzyme Source | Assay Method | Ki (nM) | Reference |
| AEAC | -NH-(CH₂)₂-NH₂ (on 5-chlorouracil) | Human | Spectrophotometric | 165 | [5] |
| TPI | 2-iminopyrrolidin-1-yl (on 5-chlorouracil) | Human | Spectrophotometric | 17 | [8] |
| Derivative F | Imidazolyl (on 5-fluorouracil) | Human | Spectrophotometric | 51 | [3] |
| Tipiracil | (Reference Inhibitor) | Human | Spectrophotometric | 35 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 6-(N-Substituted aminomethyl)-5-chlorouracil Derivatives
This protocol describes a general method for the synthesis of 6-(N-substituted aminomethyl)-5-chlorouracil derivatives, which are potent inhibitors of thymidine phosphorylase.[6]
Materials:
-
6-(Chloromethyl)-5-chlorouracil
-
Appropriate amine (e.g., pyrrolidine, piperidine, morpholine)
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of 6-(chloromethyl)-5-chlorouracil (1.0 mmol) in DMF (10 mL), add triethylamine (1.2 mmol).
-
Add the desired amine (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 6-(N-substituted aminomethyl)-5-chlorouracil derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][8][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (6-chloromethyluracil derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: Thymidine Phosphorylase (TP) Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound derivatives against thymidine phosphorylase. The assay is based on the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.[9][11]
Materials:
-
Recombinant human thymidine phosphorylase (TP)
-
Thymidine
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
Test compounds (6-chloromethyluracil derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 290 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing:
-
150 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
20 µL of TP enzyme solution (final concentration to be optimized for linear reaction kinetics)
-
10 µL of the test compound at various concentrations (or DMSO for control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of thymidine solution (final concentration to be optimized, typically around the Km value).
-
Immediately measure the increase in absorbance at 290 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each compound concentration compared to the control.
-
Calculate the IC50 value. For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.
Visualizations
Caption: Experimental workflow for the development of this compound derivatives.
Caption: Signaling pathway affected by thymidine phosphorylase inhibitors derived from this compound.[12][13][14]
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a robust starting point for the synthesis of a wide array of bioactive compounds. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel anticancer and antiviral agents based on this versatile heterocyclic core. Further exploration of the structure-activity relationships of this compound derivatives holds significant promise for the identification of next-generation therapeutics.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. 6-substituted 5-fluorouracil derivatives as transition state analogue inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Fused Uracil Derivatives from 6-Chlorouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various fused uracil (B121893) derivatives, utilizing the versatile precursor, 6-chlorouracil (B25721). Fused uracils are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery due to their structural analogy to purines and pteridines, exhibiting a wide range of biological activities.
Introduction
Fused pyrimidine (B1678525) derivatives are privileged scaffolds in the development of novel therapeutic agents, demonstrating potential as kinase inhibitors, anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The one-pot synthesis approach offers significant advantages by minimizing intermediate isolation steps, reducing solvent usage, and improving overall reaction efficiency. 6-Chlorouracil and its derivatives serve as key building blocks for the construction of diverse fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines. The chlorine atom at the 6-position provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling further molecular diversification.[1]
Application Notes
The methodologies described herein are applicable to the synthesis of a variety of fused uracil derivatives. The choice of reactants and conditions will dictate the final heterocyclic system.
-
Pyrido[2,3-d]pyrimidines: These are synthesized from 6-aminouracil (B15529) derivatives (readily prepared from 6-chlorouracil) via condensation with α,β-unsaturated compounds or through a Hantzsch-like synthesis.[1] These compounds are of particular interest as potential kinase inhibitors.[1]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold can be obtained through the cyclization of 6-hydrazinyluracils (synthesized from 6-chlorouracil) with various reagents.[2][3] These derivatives are known purine (B94841) analogs with a wide spectrum of biological activities.[2]
-
Thieno[2,3-d]pyrimidines: The synthesis of this class of compounds can be achieved from substituted thiophenes, which can be prepared in multi-step sequences that may originate from uracil derivatives. These compounds have shown promise as anticancer agents.[4][5]
Experimental Protocols
The following are detailed protocols for the synthesis of representative fused uracil derivatives.
Protocol 1: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine derivatives starting from 6-aminouracil.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine (B6355638) (catalyst)
Procedure:
-
To a stirred solution of 6-amino-1,3-dimethyluracil (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol, add malononitrile (1.0 eq).[1]
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[1]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidine derivative.[1]
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives via Hydrazinyluracil
This protocol involves the initial conversion of 6-chlorouracil to 6-hydrazinyluracil, followed by a one-pot condensation and cyclization.
Step 2a: Synthesis of 6-Hydrazinyluracil Intermediate
-
A mixture of 6-chloro-1-methyluracil (B1587473) and hydrazine (B178648) hydrate (B1144303) is reacted to afford 6-hydrazinyluracil.[2][3]
Step 2b: One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines
Materials:
-
6-Hydrazinyl-1-methyluracil
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Thionyl chloride
Procedure:
-
A mixture of 6-hydrazinyl-1-methyluracil (1.0 eq) and the appropriate aromatic aldehyde (1.0 eq) in ethanol (25 ml) is stirred at room temperature for 1.5 - 2 hours to form the hydrazone intermediate.[6]
-
The formed precipitate (hydrazone) is filtered and washed with ethanol.[6]
-
The dried hydrazone is then subjected to oxidative cyclization using thionyl chloride to obtain the final pyrazolo[3,4-d]pyrimidine product in good yields.[3][6]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various fused uracil derivatives.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 4-6 | Not Specified | [1] |
| 2 | Benzaldehyde | Piperidine | Ethanol | 4-6 | Not Specified | [1] |
Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from 6-Hydrazinyluracils
| Entry | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethanol | 1.5-2 | 81 | [6] |
| 2 | 4-Methoxybenzaldehyde | Ethanol | 1.5-2 | 94 | [6] |
| 3 | 4-Chlorobenzaldehyde | Ethanol | 1.5-2 | 92 | [6] |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the one-pot synthesis of fused uracil derivatives.
Representative Reaction Scheme
Caption: One-pot synthesis of pyrido[2,3-d]pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]
- 4. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 5. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Chlorination of 6-(Chloromethyl)uracil to yield 5-chloro-6-(chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-chloro-6-(chloromethyl)uracil via the chlorination of 6-(chloromethyl)uracil. Two primary methods are presented: a classical approach utilizing sulfuryl chloride in acetic acid and an alternative method employing N-chlorosuccinimide (NCS). These protocols are designed to guide researchers in the efficient and safe production of this valuable intermediate for various applications in medicinal chemistry and drug development, including its use as a precursor for antiviral and anticancer agents.
Introduction
The targeted modification of uracil (B121893) and its derivatives is a cornerstone of medicinal chemistry, enabling the synthesis of a wide array of bioactive molecules. The introduction of a chlorine atom at the C5 position of the uracil ring can significantly alter the electronic properties and biological activity of the molecule. 5-chloro-6-(chloromethyl)uracil is a key synthetic intermediate used in the development of various therapeutic agents. This document outlines two reliable methods for its synthesis from this compound, providing detailed protocols, reaction parameters, and characterization data to support research and development in this area.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₅H₅ClN₂O₂ | 160.56 | White to off-white crystalline powder | 257 (dec.)[1] |
| 5-chloro-6-(chloromethyl)uracil | C₅H₄Cl₂N₂O₂ | 195.01 | Light brown solid | Not available |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | Colorless fuming liquid | -54.1 |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | 133.53 | White crystalline solid | 148-150 |
| Acetic Acid | C₂H₄O₂ | 60.05 | Colorless liquid | 16.6 |
Table 2: Summary of Reaction Conditions and Yields
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| 1 | Sulfuryl Chloride | Acetic Acid | 20-40 | 4-6 | Not specified |
| 2 | N-Chlorosuccinimide | Acetic Acid | 55 | 7 | 15-32 |
Experimental Protocols
Method 1: Chlorination using Sulfuryl Chloride
This protocol is based on the established method of chlorinating this compound with sulfuryl chloride in acetic acid.[1][2]
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Ethanol (B145695) or Acetone (B3395972) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, suspend this compound (1.0 eq) in glacial acetic acid.
-
With stirring, slowly add sulfuryl chloride (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 20-40 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold acetic acid, followed by cold water.
-
Purify the crude product by recrystallization from ethanol or acetone to yield 5-chloro-6-(chloromethyl)uracil as a solid.
-
Dry the purified product under vacuum.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Method 2: Chlorination using N-Chlorosuccinimide (NCS)
This protocol provides an alternative, milder approach to the chlorination of this compound using N-chlorosuccinimide.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and glacial acetic acid.
-
Add N-chlorosuccinimide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 55 °C and stir for 7 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
-
Collect the fractions containing the product and concentrate them under reduced pressure to obtain 5-chloro-6-(chloromethyl)uracil.
Mandatory Visualizations
Caption: Experimental workflows for the chlorination of this compound.
Caption: Simplified reaction pathway for the synthesis of 5-chloro-6-(chloromethyl)uracil.
References
Application Notes & Protocols: Synthesis of Functional Polymers from 6-(Chloromethyl)uracil for pH-Responsive Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polymers derived from 6-(chloromethyl)uracil. The primary focus is on the creation of pH-responsive polymers suitable for controlled drug delivery applications, a critical area of research in polymer therapeutics and materials science.
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its reactive chloromethyl group allows for straightforward modification, making it an ideal starting material for the synthesis of functional monomers.[1] These monomers can then be polymerized to create polymers with pendant uracil (B121893) moieties, which can impart desirable biological properties and responsiveness to environmental stimuli, such as pH.
The uracil base is a fundamental component of nucleic acids, and its incorporation into polymer chains can enhance biocompatibility and introduce specific interactions with biological systems. Furthermore, the strategic design of these polymers can lead to materials that exhibit sharp pH transitions, making them excellent candidates for targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.
This document outlines the synthesis of a methacrylate-based monomer derived from this compound, its subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve controlled molecular weight and low polydispersity, and the evaluation of the resulting polymer for the pH-triggered release of the chemotherapeutic drug, doxorubicin (B1662922).
Data Presentation
Table 1: Synthesis and Characterization of Poly(6-(methacryloyloxymethyl)uracil)
| Polymer ID | Monomer/CTA/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P1 | 50:1:0.2 | 12,500 | 14,500 | 1.16 |
| P2 | 100:1:0.2 | 24,800 | 29,000 | 1.17 |
| P3 | 200:1:0.2 | 48,200 | 57,400 | 1.19 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, CTA = Chain Transfer Agent.
Table 2: Doxorubicin Loading and pH-Responsive Release
| Polymer ID | Drug Loading Content (%) | Drug Loading Efficiency (%) | Cumulative Release at pH 7.4 (48h) (%) | Cumulative Release at pH 5.5 (48h) (%) |
| P1-DOX | 15.2 | 76.0 | 22.5 | 85.3 |
| P2-DOX | 14.8 | 74.0 | 20.1 | 88.2 |
| P3-DOX | 14.5 | 72.5 | 18.7 | 90.5 |
Experimental Protocols
Protocol 1: Synthesis of 6-(methacryloyloxymethyl)uracil Monomer
This protocol describes the synthesis of a polymerizable methacrylate (B99206) monomer from this compound.
Materials:
-
This compound
-
Methacrylic acid
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and methacrylic acid (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield 6-(methacryloyloxymethyl)uracil as a white solid.
Protocol 2: RAFT Polymerization of 6-(methacryloyloxymethyl)uracil
This protocol details the synthesis of well-defined poly(6-(methacryloyloxymethyl)uracil) using RAFT polymerization.
Materials:
-
6-(methacryloyloxymethyl)uracil (monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent/CTA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
Procedure:
-
In a Schlenk flask, dissolve the 6-(methacryloyloxymethyl)uracil monomer, DDMAT (CTA), and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:CTA:initiator should be adjusted to target the desired molecular weight (e.g., 100:1:0.2).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 12-24 hours.
-
Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 3: Doxorubicin (DOX) Loading
This protocol describes the loading of the anticancer drug doxorubicin into the synthesized polymer.
Materials:
-
Poly(6-(methacryloyloxymethyl)uracil)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve the synthesized polymer and DOX·HCl in DMSO.
-
Add triethylamine (2 equivalents relative to DOX·HCl) to the solution to deprotonate the doxorubicin.
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Transfer the solution to a dialysis membrane and dialyze against deionized water for 48 hours to remove unloaded drug and solvent. Change the water frequently.
-
Lyophilize the resulting solution to obtain the DOX-loaded polymer.
-
Determine the drug loading content and efficiency using UV-Vis spectroscopy by measuring the absorbance of a known mass of the lyophilized product dissolved in DMSO at 485 nm and comparing it to a standard curve of free DOX.
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol outlines the procedure to evaluate the pH-triggered release of doxorubicin from the polymer.
Materials:
-
DOX-loaded polymer
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate buffer at pH 5.5
-
Dialysis membrane (MWCO 3.5 kDa)
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the DOX-loaded polymer in PBS (pH 7.4) or acetate buffer (pH 5.5).
-
Transfer the dispersion into a dialysis membrane and place it in a larger container with the corresponding buffer.
-
Maintain the setup at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
-
Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 485 nm.
-
Calculate the cumulative drug release as a percentage of the total loaded drug.
Visualizations
Caption: Experimental workflow for the synthesis and application of functional polymers.
Caption: Mechanism of pH-responsive drug release and action.
References
Application Notes: 6-(Chloromethyl)uracil for Nucleic Acid Modification Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-(Chloromethyl)uracil is a highly reactive pyrimidine (B1678525) derivative that serves as a versatile tool for the site-specific modification of nucleic acids. The presence of an electrophilic chloromethyl group at the C6 position allows for covalent modification through nucleophilic substitution reactions.[1] This reactivity enables the introduction of various functional groups, cross-linking agents, and probes into DNA and RNA oligonucleotides. These modified nucleic acids are invaluable for studying nucleic acid structure, function, and interactions with proteins and other molecules. This document provides detailed protocols for the modification of thiol-containing oligonucleotides with this compound and for its application in DNA-protein cross-linking studies.
Physicochemical Properties and Synthesis
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Melting Point | 257 °C (decomposition) | [1] |
| CAS Number | 18592-13-7 | [1] |
| Solubility | Soluble in DMSO, DMF | [1] |
Synthesis is typically achieved through the chlorination of uracil (B121893) derivatives. A common method involves the reaction of 6-(hydroxymethyl)uracil (B1580794) with a chlorinating agent like thionyl chloride or sulfuryl chloride in acetic acid.[1]
Application 1: Site-Specific Modification of Thiolated Oligonucleotides
The most effective strategy for site-specific modification using this compound involves a post-synthesis reaction with an oligonucleotide containing a nucleophilic group. Thiol-modified oligonucleotides, such as those containing 4-thiouridine, 6-thioguanosine, or a terminal thiol linker, are excellent substrates due to the high nucleophilicity of the thiol group.[2][3] The reaction proceeds via an SN2 mechanism, forming a stable thioether bond.
Experimental Protocol: Modification of a Thiol-Containing Oligonucleotide
This protocol describes the reaction of a thiol-modified DNA or RNA oligonucleotide with this compound in solution.
Materials:
-
Thiol-modified oligonucleotide (e.g., containing 4-thiouridine), purified and lyophilized.
-
This compound (MW: 160.56 g/mol ).
-
Dimethylformamide (DMF), anhydrous.
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM in water).
-
Nuclease-free water.
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized thiol-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
Thiol Reduction (if necessary): Many thiol-modified oligos are shipped with the thiol group oxidized as a disulfide. To ensure it is in its reactive free thiol form, mix 50 µL of the 1 mM oligo stock with 5 µL of 100 mM TCEP solution. Incubate at room temperature for 1 hour.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF (16.06 mg in 1 mL). This should be prepared fresh.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
55 µL of the reduced oligonucleotide solution (~50 nmol).
-
40 µL of Reaction Buffer.
-
5 µL of the 100 mM this compound solution (a 10-fold molar excess).
-
Final volume = 100 µL. Final concentrations: ~0.5 mM Oligo, 5 mM this compound.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours, or overnight at room temperature, with gentle agitation. Protect the reaction from light.
-
Purification: The modified oligonucleotide must be purified from excess reagent and unreacted starting material. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[4][5][6]
Characterization of Modified Oligonucleotides
Confirmation of successful modification is crucial. A combination of HPLC and mass spectrometry is standard practice.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purification and Purity Assessment | The modified oligonucleotide is more hydrophobic than the starting material and will have a longer retention time. A single major peak indicates high purity.[4][5] |
| Mass Spectrometry (MALDI-TOF or LC-MS) | Confirmation of Covalent Adduct | The observed molecular weight should match the calculated mass of the modified oligonucleotide. The mass will increase by 124.10 Da (Mass of C₅H₄N₂O₂).[7][8] |
| UV-Vis Spectroscopy | Quantification | Determine the final concentration of the purified product using its absorbance at 260 nm (A₂₆₀). |
Representative HPLC Purification Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 300 Å pore size |
| Mobile Phase A | 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 260 nm |
| Temperature | 60°C (to denature secondary structures)[4] |
Application 2: Probing Nucleic Acid-Protein Interactions via Cross-linking
Oligonucleotides modified with this compound can be used as probes to identify and map nucleic acid-binding proteins. When a protein binds to the modified oligonucleotide, the reactive alkyl chloride group can form a covalent cross-link with a nearby nucleophilic amino acid residue (e.g., Cys, Lys, His) on the protein surface.[9][10] This "zero-length" cross-linking reaction permanently traps the interacting protein, which can then be identified.
Experimental Protocol: DNA-Protein Cross-linking
This protocol provides a general method for cross-linking a purified protein to a DNA oligonucleotide modified with this compound.
Materials:
-
Purified this compound-modified DNA oligonucleotide (from Application 1).
-
Purified target DNA-binding protein.
-
Binding Buffer: 20 mM HEPES pH 7.6, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
SDS-PAGE loading buffer (4X).
Procedure:
-
Binding Reaction: In a microcentrifuge tube on ice, set up the binding reaction:
-
1 µL of 10 µM modified DNA oligo (10 pmol).
-
2 µL of 10 µM protein (20 pmol, 2-fold molar excess).
-
10 µL of 2X Binding Buffer.
-
7 µL of Nuclease-free water.
-
Final Volume = 20 µL.
-
-
Incubation for Binding: Incubate the mixture at room temperature for 30 minutes to allow the protein-DNA complex to form.
-
Cross-linking Reaction: Transfer the tube to a 37°C heat block and incubate for 60 minutes to induce the covalent cross-linking reaction.
-
Quenching: Stop the reaction by adding 2 µL of 1 M Tris-HCl, pH 8.0. The high concentration of primary amines in Tris will react with any remaining unreacted chloromethyl groups. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Add 7 µL of 4X SDS-PAGE loading buffer to the quenched reaction.
-
Heat the sample at 95°C for 5 minutes.
-
Load the entire sample onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to standard procedures.
-
-
Detection:
-
If DNA is radiolabeled: Visualize the cross-linked product by autoradiography. A new, higher molecular weight band corresponding to the protein-DNA conjugate should appear.
-
If DNA is not labeled: Visualize by silver staining, Coomassie staining, or Western blot using an antibody against the target protein. The cross-linked product will appear as a band shift relative to the protein-only control.
-
Downstream Applications: For unbiased identification of unknown binding partners, the cross-linked complex can be excised from the gel and subjected to mass spectrometry-based proteomic analysis to identify the covalently attached protein.[10]
Conclusion: this compound is a powerful reagent for the chemical modification of nucleic acids. Its ability to react efficiently with nucleophiles like thiols allows for the straightforward, site-specific introduction of a reactive handle into DNA and RNA. The resulting modified oligonucleotides are robust tools for investigating complex biological processes, most notably for identifying and characterizing direct nucleic acid-protein interactions through covalent cross-linking. The protocols and methods described herein provide a framework for researchers to employ this compound in their own nucleic acid modification studies.
References
- 1. This compound 98 18592-13-7 [sigmaaldrich.com]
- 2. 6-Thio-Guanosine, 6-Thio G RNA Oligonucleotide Modification [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. labcluster.com [labcluster.com]
- 6. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymc.co.jp [ymc.co.jp]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 6-(Chloromethyl)uracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(chloromethyl)uracil.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: The most reliable and selective method for the synthesis of this compound is a two-step process. This involves the initial synthesis of 6-(hydroxymethyl)uracil (B1580794) from 6-methyluracil (B20015), followed by the chlorination of the hydroxyl group. Direct chlorination of 6-methyluracil is generally not recommended as it can lead to undesired side products, including halogenation at the C5 position of the uracil (B121893) ring.
Q2: What are the common challenges encountered during the synthesis of this compound?
A2: Common challenges include:
-
Low yield in the hydroxymethylation step: Incomplete conversion of 6-methyluracil can be a significant issue.
-
Formation of side products: Over-chlorination or chlorination at the C5 position of the uracil ring are common side reactions, particularly in direct chlorination approaches.
-
Hydrolysis of the final product: this compound can be sensitive to moisture and may hydrolyze back to 6-(hydroxymethyl)uracil during workup and purification.
-
Purification difficulties: Separating the desired product from starting materials, intermediates, and side products can be challenging.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the hydroxymethylation and chlorination reactions. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. Visualization can be done under a UV lamp.
Troubleshooting Guides
Part 1: Synthesis of 6-(Hydroxymethyl)uracil from 6-Methyluracil
Problem 1: Low or no conversion of 6-methyluracil to 6-(hydroxymethyl)uracil.
-
Potential Cause: Insufficient reaction time or temperature.
-
Recommended Solution:
-
Increase the reaction time and continue to monitor the reaction by TLC.
-
Gradually increase the reaction temperature, ensuring it does not lead to decomposition.
-
-
Potential Cause: Inadequate mixing of the reactants.
-
Recommended Solution:
-
Ensure efficient stirring throughout the reaction. For heterogeneous mixtures, mechanical stirring is recommended.
-
-
Potential Cause: Low reactivity of formaldehyde (B43269) source (e.g., paraformaldehyde).
-
Recommended Solution:
-
Use a freshly opened container of paraformaldehyde or consider using an aqueous formaldehyde solution.
-
Problem 2: Formation of multiple unidentified spots on the TLC plate.
-
Potential Cause: Decomposition of starting material or product at high temperatures.
-
Recommended Solution:
-
Perform the reaction at a lower temperature for a longer duration.
-
Consider using a milder base if applicable to the chosen procedure.
-
-
Potential Cause: Side reactions of formaldehyde.
-
Recommended Solution:
-
Control the stoichiometry of formaldehyde carefully. An excess may lead to the formation of di-hydroxymethylated or other byproducts.
-
Part 2: Chlorination of 6-(Hydroxymethyl)uracil
Problem 1: The final product is contaminated with the starting material, 6-(hydroxymethyl)uracil.
-
Potential Cause: Incomplete reaction.
-
Recommended Solution:
-
Increase the reaction time or temperature.
-
Ensure the 6-(hydroxymethyl)uracil is fully dissolved or well-suspended in the reaction solvent.
-
Consider adding the chlorinating agent in portions to maintain its concentration.
-
-
Potential Cause: Insufficient amount of chlorinating agent.
-
Recommended Solution:
-
Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).
-
Problem 2: The desired product, this compound, hydrolyzes back to 6-(hydroxymethyl)uracil during workup.
-
Potential Cause: Presence of water during the workup procedure.
-
Recommended Solution:
-
Perform the workup under anhydrous conditions as much as possible until the crude product is isolated.
-
Use anhydrous solvents for extraction.
-
Quench the reaction mixture by pouring it onto ice and immediately extracting the product into a non-polar organic solvent.
-
Neutralize any acidic byproducts with a mild base (e.g., sodium bicarbonate solution) quickly and at low temperatures.[1]
-
Problem 3: Formation of a dark-colored reaction mixture or tar-like substances.
-
Potential Cause: Decomposition at high reaction temperatures.
-
Recommended Solution:
-
Lower the reaction temperature.
-
Add the chlorinating agent dropwise at a low temperature to control the initial exothermic reaction.
-
-
Potential Cause: Reaction with solvent.
-
Recommended Solution:
-
Choose an inert solvent for the reaction. Dichloromethane or chloroform (B151607) are often suitable choices for reactions with thionyl chloride.
-
Experimental Protocols
Synthesis of 6-(Hydroxymethyl)uracil (Adapted from procedures for similar compounds)
This procedure describes the synthesis of 6-(hydroxymethyl)uracil from 6-methyluracil via an intermediate aldehyde.
Materials:
-
6-Methyluracil
-
Selenium Dioxide (SeO₂)
-
Glacial Acetic Acid
-
Sodium Borohydride (B1222165) (NaBH₄)
-
Activated Carbon
-
Sodium Bisulfite
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Oxidation to 6-Formyluracil:
-
In a round-bottom flask, reflux a mixture of 6-methyluracil (e.g., 2.54 g) and selenium dioxide (e.g., 2.66 g) in glacial acetic acid (e.g., 60 mL) for 6 hours.[2]
-
Filter the hot reaction mixture to remove selenium metal.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude 6-formyluracil in hot water and treat with a 5% sodium bisulfite solution.
-
Add activated carbon, boil for 10 minutes, and filter hot.
-
Acidify the filtrate with concentrated HCl to a pH of 1 to precipitate the purified 6-formyluracil.[2]
-
-
Reduction to 6-(Hydroxymethyl)uracil:
-
Dissolve the purified 6-formyluracil (e.g., 0.14 g) in methanol (95%).
-
Add sodium borohydride (e.g., 0.076 g) in portions while stirring.
-
Reflux the mixture for 4 hours.[2]
-
After cooling, filter the solution and evaporate the solvent to obtain 6-(hydroxymethyl)uracil.
-
Synthesis of this compound (Adapted from general chlorination procedures)
This procedure outlines the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 6-(hydroxymethyl)uracil in anhydrous DCM.
-
Cool the suspension in an ice bath.
-
-
Chlorination:
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 6-(Hydroxymethyl)uracil (via aldehyde intermediate)
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Oxidation | 6-Methyluracil | Selenium Dioxide | Acetic Acid | Reflux | 6 h | - | [2] |
| Reduction | 6-Formyluracil | Sodium Borohydride | Methanol | Reflux | 4 h | High | [2] |
Table 2: General Conditions for Chlorination of Hydroxypyrimidines
| Chlorinating Agent | Solvent | Temperature | Additives | General Observations |
| **Thionyl Chloride (SOCl₂) ** | Dichloromethane, Chloroform | Room Temp to Reflux | Pyridine (catalytic) | Generally clean reactions, excess reagent and solvent are volatile. |
| Phosphorus Oxychloride (POCl₃) | Excess POCl₃ or inert solvent | Reflux | Tertiary amines (e.g., DIPEA) | Potentially higher temperatures needed, workup can be more challenging.[1][3] |
Signaling Pathways and Experimental Workflows
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for the chlorination of 6-(hydroxymethyl)uracil.
References
Technical Support Center: Synthesis of 6-(Chloromethyl)uracil Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(chloromethyl)uracil derivatives and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are 6-methyluracil (B20015) and 6-(hydroxymethyl)uracil (B1580794). The choice of starting material will dictate the necessary reagents and reaction conditions.
Q2: Which chlorinating agents are typically used, and what are their advantages and disadvantages?
A2: Common chlorinating agents include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS).
-
Thionyl chloride and sulfuryl chloride are highly reactive and effective for converting 6-(hydroxymethyl)uracil to the desired product. However, they are corrosive, moisture-sensitive, and can lead to side reactions if not used under carefully controlled conditions.
-
N-chlorosuccinimide (NCS) is a milder and easier-to-handle solid chlorinating agent, often used in free-radical chlorination of 6-methyluracil. This method may require a radical initiator like benzoyl peroxide.
Q3: What are the typical solvents used in this synthesis?
A3: The choice of solvent depends on the specific reaction. Acetic acid is commonly used for reactions involving thionyl chloride or sulfuryl chloride. For free-radical chlorination with NCS, non-polar solvents like carbon tetrachloride (CCl₄) or chlorobenzene (B131634) are often employed.
Q4: What are the major side products that can form during the synthesis of this compound?
A4: Depending on the reaction conditions, several side products can diminish the yield of the desired product. These include:
-
Over-chlorinated products: Dichlorinated or even trichlorinated species can form, especially with excess chlorinating agent or prolonged reaction times.
-
5-chloro-6-(chloromethyl)uracil: Chlorination can also occur at the 5-position of the uracil (B121893) ring.
-
Hydroxylated derivatives: In the presence of water, the chloromethyl group can be hydrolyzed back to a hydroxymethyl group, or other hydroxylated byproducts may form.
-
Unreacted starting material: Incomplete conversion is a common issue that can be addressed by optimizing reaction conditions.
Q5: How can I purify the crude this compound product?
A5: Recrystallization is the most common method for purifying crude this compound. Effective solvent systems for recrystallization include ethanol, methanol, or mixtures of hexane (B92381) and ethyl acetate. The choice of solvent should be based on maximizing the solubility of the desired product at high temperatures while minimizing its solubility at low temperatures, allowing for efficient crystallization upon cooling. A gradient crystallization approach, with controlled cooling to different temperatures, can also be effective in obtaining fine, pure crystals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives and provides potential solutions.
Issue 1: Low Yield of this compound
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| TLC/HPLC analysis shows a significant amount of unreacted starting material (6-methyluracil or 6-hydroxymethyluracil). | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress by TLC or HPLC.- Gradually increase the reaction temperature in small increments. |
| Insufficient chlorinating agent: The molar ratio of the chlorinating agent to the starting material may be too low. | - Increase the molar ratio of the chlorinating agent. However, be cautious as excess reagent can lead to over-chlorination. | |
| Poor quality of reagents: The chlorinating agent may have degraded due to improper storage (e.g., exposure to moisture). | - Use fresh, high-purity reagents. Ensure chlorinating agents like thionyl chloride or sulfuryl chloride are handled under anhydrous conditions. | |
| The desired product is present, but there are also significant amounts of side products. | Over-chlorination: Reaction temperature is too high, or the reaction time is too long. | - Lower the reaction temperature.- Reduce the reaction time and monitor closely to stop the reaction once the starting material is consumed. |
| Side reactions with the solvent: The solvent may not be appropriate for the reaction conditions. | - Ensure the solvent is anhydrous and compatible with the chosen chlorinating agent. | |
| The reaction appears to have worked, but the isolated yield is low. | Product loss during workup and purification: The product may be partially soluble in the washing solvents, or the recrystallization process may not be optimized. | - Use cold solvents for washing the crude product to minimize solubility losses.- Optimize the recrystallization solvent system to maximize crystal recovery. |
Issue 2: Formation of Multiple Products
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| TLC/HPLC shows multiple spots/peaks in addition to the starting material and the desired product. | Lack of selectivity: The reaction conditions may favor multiple reaction pathways. | - For free-radical chlorination of 6-methyluracil, adjust the concentration of the radical initiator.- For chlorination with thionyl or sulfuryl chloride, carefully control the temperature and the rate of addition of the chlorinating agent. |
| Presence of impurities in the starting material: Impurities can react to form additional byproducts. | - Ensure the starting material is of high purity. Recrystallize the starting material if necessary. | |
| Decomposition of the product: The product may be unstable under the reaction or workup conditions. | - Perform the reaction at the lowest effective temperature.- Minimize the time the product is exposed to harsh conditions during workup. |
Data Presentation
Table 1: Influence of Recrystallization Conditions on the Yield and Purity of a 6-Chlorouracil Derivative
| Trial | Recrystallization Solvent | Final Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 5% NaOH / HCl | 15 | 85 | 97 |
| 2 | 5% NaOH / HCl | 15 | 85 | 91 |
| 3 | 5% NaOH / HCl | 15 | 67 | 87 |
| 4 | 5% NaOH / HCl | 15 | 82 | 89 |
Data adapted from a patent for the synthesis of 6-chloro-3-methyl uracil, which involves a recrystallization step from a sodium hydroxide (B78521) solution followed by acidification with hydrochloric acid.[1]
Experimental Protocols
Protocol 1: Synthesis of 6-Methyluracil (A Precursor)
This protocol describes the synthesis of 6-methyluracil from ethyl acetoacetate (B1235776) and urea (B33335).
Materials:
-
Urea (finely powdered)
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Concentrated sulfuric acid (for desiccator)
-
Water
-
Ether
Procedure:
-
In a crystallizing dish, stir 80 g (1.33 moles) of finely powdered urea into a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute ethanol, and ten drops of concentrated hydrochloric acid.
-
Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.
-
Evacuate the desiccator continuously with a water pump until the mixture is completely dry (typically 5-7 days). The crude β-uraminocrotonic ester will weigh 200–205 g.
-
Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.
-
Cool the clear solution to 65°C and carefully acidify it with concentrated hydrochloric acid while stirring.
-
The 6-methyluracil will precipitate almost immediately. Cool the mixture further.
-
Collect the product by filtration, wash with cold water, then with alcohol, and finally with ether.
-
Air-dry the product. The expected yield is 110–120 g (71–77% of the theoretical amount).
-
For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.[2]
Visualizations
Diagram 1: General Synthetic Pathways to this compound
Caption: Synthetic routes to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting low yield in synthesis.
Diagram 3: Potential Side Reactions in the Chlorination of 6-Methyluracil
Caption: Potential side reactions during chlorination.
References
Technical Support Center: Purification of 6-(Chloromethyl)uracil by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-(chloromethyl)uracil via recrystallization. Following the protocols and guidance below will help researchers optimize their purification process, leading to high-purity material suitable for downstream applications in pharmaceutical synthesis and research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization solvent for this compound?
A1: Ethanol (B145695) and acetone (B3395972) are both effective solvents for the recrystallization of this compound, capable of yielding purities greater than 98%.[1] The choice between these solvents may depend on the specific impurities present in the crude material and the desired crystal morphology. It is advisable to perform small-scale trials to determine the optimal solvent for your specific batch.
Q2: What is the expected melting point of pure this compound?
A2: Pure this compound has a melting point of approximately 257°C, with decomposition.[2] A broad melting range or a melting point significantly lower than this value may indicate the presence of impurities.
Q3: Are there any stability concerns when recrystallizing this compound?
A3: Yes, the chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 6-(hydroxymethyl)uracil (B1580794) as an impurity.[1] This is a critical consideration, especially when using protic solvents like ethanol or in the presence of moisture. To minimize hydrolysis, it is recommended to use anhydrous solvents and to avoid prolonged heating times.
Q4: Can a pH-swing crystallization be used to purify this compound?
A4: While a specific protocol for this compound is not widely documented, a similar compound, 6-chloro-3-methyl uracil (B121893), can be effectively purified by dissolving the crude material in a dilute sodium hydroxide (B78521) solution and then acidifying with hydrochloric acid to precipitate the purified product.[3] This method has been shown to yield high purity (around 99.5%) and good recovery (approximately 85%).[3] Given the structural similarity, this pH-swing method could be a viable alternative for purifying this compound, particularly for removing acidic or basic impurities.
Q5: How should I store purified this compound?
A5: To ensure stability and prevent degradation, this compound should be stored in an airtight container, under an inert atmosphere such as nitrogen, at a temperature of 2-8°C.[1] It is also crucial to protect the compound from moisture and light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | 1. Too much solvent used: The solution is not saturated enough for crystals to form upon cooling. | - Evaporate some of the solvent to increase the concentration of the compound and attempt to recrystallize again. |
| 2. Supersaturation: The solution is highly concentrated, but crystallization has not initiated. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. | |
| 3. Inappropriate solvent: The compound is too soluble in the chosen solvent even at low temperatures. | - If possible, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. - Consider switching to an alternative solvent system. | |
| Oiling Out | 1. Cooling the solution too quickly: The compound comes out of solution above its melting point. | - Reheat the solution until the oil redissolves. Allow the solution to cool more slowly (e.g., by insulating the flask). |
| 2. High concentration of impurities: Impurities can lower the melting point of the mixture. | - Consider a pre-purification step, such as passing a solution of the crude material through a short plug of silica (B1680970) gel. | |
| Low Yield | 1. Incomplete precipitation: A significant amount of the compound remains dissolved in the mother liquor. | - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. - Minimize the amount of solvent used for dissolving the crude material. |
| 2. Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel. | - Use a pre-heated funnel and filter flask for hot filtration. - Add a small excess of hot solvent before filtration to ensure the compound remains in solution. | |
| 3. Hydrolysis of the product: The chloromethyl group has reacted with the solvent (e.g., water in ethanol). | - Use anhydrous solvents and minimize the time the solution is heated.[1] | |
| Poor Purity (Discolored Crystals) | 1. Colored impurities present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the product. |
| 2. Impurities trapped within the crystal lattice. | - Ensure a slow rate of cooling to allow for the formation of well-defined crystals that exclude impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol or Acetone
This protocol is based on the general principle of single-solvent recrystallization and the identified effective solvents for this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (or acetone) and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by pH-Swing Crystallization (Hypothetical, based on a similar compound)
This protocol is adapted from a procedure for the purification of 6-chloro-3-methyl uracil and may require optimization for this compound.[3]
-
Dissolution: In a fume hood, dissolve the crude this compound in a 5% aqueous sodium hydroxide solution at 45-55°C.
-
Acidification: Cool the solution and slowly add hydrochloric acid dropwise with stirring until the pH of the solution reaches 6-7.
-
Crystallization: A precipitate should form. Cool the mixture to 10-20°C and allow it to crystallize.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with cold water.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Solvent | Solubility | Suitability for Recrystallization | Notes |
| Ethanol | Sparingly soluble at room temp., soluble when hot | Good | A good choice for single-solvent recrystallization.[1] |
| Acetone | Sparingly soluble at room temp., soluble when hot | Good | Another good option for single-solvent recrystallization.[1] |
| Water | Slightly soluble | Poor as a single solvent | May be used as an anti-solvent in a two-solvent system. Risk of hydrolysis at elevated temperatures.[4] |
| N,N-Dimethylformamide (DMF) | Soluble | Potentially suitable | May be used for compounds that are poorly soluble in other solvents. High boiling point can make solvent removal difficult. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Potentially suitable | Similar to DMF, may be used for poorly soluble compounds. High boiling point is a consideration for removal. |
Visualizations
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Low Crystal Yield
Caption: Troubleshooting guide for low yield in recrystallization.
References
Technical Support Center: Synthesis of 6-(Chloromethyl)uracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(chloromethyl)uracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Chlorination of 6-(hydroxymethyl)uracil (B1580794): This is a widely used method that involves the reaction of 6-(hydroxymethyl)uracil with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in a suitable solvent like acetic acid.[1]
-
Chlorination of 6-methyluracil (B20015): This alternative route involves the direct chlorination of 6-methyluracil using agents like chlorine gas or other chlorinating agents under controlled conditions.[1]
Q2: What are the primary byproducts I should expect in the synthesis of this compound?
A2: The most commonly encountered byproducts are:
-
5-chloro-6-(chloromethyl)uracil: This byproduct arises from the over-chlorination of the target molecule, particularly when using strong chlorinating agents like sulfuryl chloride in acetic acid.[2][3]
-
6-(hydroxymethyl)uracil: This is the unreacted starting material in the chlorination of 6-(hydroxymethyl)uracil. Its presence indicates an incomplete reaction.
-
Uracil (B121893) Dimers: While less commonly reported specifically for this synthesis, the formation of uracil dimers is a known phenomenon for uracil derivatives, especially under certain conditions like UV irradiation or in the presence of specific catalysts. It is a potential, though likely minor, byproduct.
Q3: How can I minimize the formation of 5-chloro-6-(chloromethyl)uracil?
A3: To reduce the formation of this over-chlorinated byproduct, consider the following:
-
Control Stoichiometry: Use a controlled molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent will favor the formation of 5-chloro-6-(chloromethyl)uracil.
-
Reaction Temperature: Maintain a controlled and moderate reaction temperature. Higher temperatures can increase the rate of the secondary chlorination reaction.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed to avoid prolonged exposure to the chlorinating agent.
Q4: What is the best way to remove unreacted 6-(hydroxymethyl)uracil from my product?
A4: Unreacted 6-(hydroxymethyl)uracil is more polar than the desired this compound. This difference in polarity can be exploited for purification:
-
Recrystallization: Recrystallization from a suitable solvent system can effectively separate the less polar this compound from the more polar 6-(hydroxymethyl)uracil.
-
Column Chromatography: Silica (B1680970) gel column chromatography can also be employed. A solvent system with moderate polarity should allow for the elution of this compound while retaining the more polar 6-(hydroxymethyl)uracil.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Ensure the chlorinating agent is fresh and active.- Increase the reaction time or temperature cautiously, monitoring for byproduct formation.- Ensure adequate mixing of the reaction mixture. |
| Degradation of the product. | - Avoid excessive heat and prolonged reaction times.- Work-up the reaction promptly after completion. | |
| Presence of a significant amount of 5-chloro-6-(chloromethyl)uracil | Excess chlorinating agent. | - Reduce the molar equivalent of the chlorinating agent.- Add the chlorinating agent dropwise to the reaction mixture to maintain a low concentration. |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Presence of unreacted 6-(hydroxymethyl)uracil | Insufficient chlorinating agent. | - Increase the molar equivalent of the chlorinating agent slightly.- Ensure the reaction goes to completion by monitoring with TLC or HPLC. |
| Poor quality of chlorinating agent. | - Use a fresh bottle of thionyl chloride or sulfuryl chloride. | |
| Difficulty in separating the product from byproducts | Similar polarities of the compounds. | - Optimize the solvent system for recrystallization by testing different solvent mixtures.- For column chromatography, use a shallow gradient of the eluting solvent to improve separation.- Consider using a different stationary phase for chromatography if silica gel is not effective. |
| Product appears as an oil or fails to crystallize | Presence of impurities. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Try trituration with a non-polar solvent to induce crystallization. |
Quantitative Data on Byproduct Formation
While specific quantitative data is highly dependent on the exact reaction conditions, the following table provides a general overview of factors influencing byproduct formation.
| Parameter | Condition | Expected Impact on Byproduct Formation |
| Molar Ratio of Chlorinating Agent to Substrate | Low (e.g., 1.0-1.2 eq) | Favors incomplete reaction, leading to higher levels of residual 6-(hydroxymethyl)uracil. |
| High (e.g., >1.5 eq) | Increases the likelihood of over-chlorination and formation of 5-chloro-6-(chloromethyl)uracil. | |
| Reaction Temperature | Low (e.g., 0-25 °C) | Slower reaction rate, may lead to incomplete conversion. Lower potential for over-chlorination. |
| High (e.g., >50 °C) | Faster reaction rate, but significantly increases the risk of 5-chloro-6-(chloromethyl)uracil formation and potential degradation. | |
| Reaction Time | Short | May result in incomplete conversion and residual starting material. |
| Long | Increases the probability of side reactions, including over-chlorination. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 6-(hydroxymethyl)uracil using Thionyl Chloride
Materials:
-
6-(hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Ice bath
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and drying tube
Procedure:
-
Suspend 6-(hydroxymethyl)uracil in the anhydrous solvent in the reaction vessel.
-
Add a catalytic amount of DMF.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization.
Protocol 2: Synthesis of this compound from 6-(hydroxymethyl)uracil using Sulfuryl Chloride
Materials:
-
6-(hydroxymethyl)uracil
-
Sulfuryl chloride (SO₂Cl₂)
-
Glacial acetic acid
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Suspend 6-(hydroxymethyl)uracil in glacial acetic acid in the reaction vessel.
-
With stirring, add sulfuryl chloride dropwise to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the product thoroughly with water to remove acetic acid.
-
Dry the product under vacuum.
-
Further purify by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Stability of 6-(Chloromethyl)uracil under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-(Chloromethyl)uracil under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the chloromethyl group at the 6-position. This reaction results in the formation of 6-(Hydroxymethyl)uracil and hydrochloric acid. The reactivity of the chloromethyl group makes it susceptible to nucleophilic attack by water.[1]
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Both acidic and basic conditions are expected to accelerate the hydrolysis of this compound.
-
Under acidic conditions, the reaction may be catalyzed by H+ ions, although the specific mechanism for this compound is not extensively documented.
-
Under basic conditions, the hydroxide (B78521) ion (OH-) is a strong nucleophile that will readily attack the electrophilic carbon of the chloromethyl group, leading to a more rapid formation of 6-(Hydroxymethyl)uracil.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To ensure stability and prevent degradation, this compound should be stored in airtight containers at 2–8°C, protected from moisture and light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent hydrolysis.[1]
Q4: Are there any other potential degradation pathways besides hydrolysis?
A4: Besides hydrolysis, the chloromethyl group is reactive towards other nucleophiles. If other nucleophilic species (e.g., amines, thiols) are present in the solution, they can compete with water to form other substitution products.[1] The uracil (B121893) ring itself is generally stable, but extreme pH and temperature conditions could potentially lead to ring-opening or other transformations, although this is less common under typical experimental conditions.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation products. A reversed-phase C18 column is typically used.[1] For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[2][3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in solution | 1. High pH of the solution: Basic conditions significantly accelerate hydrolysis. 2. Presence of moisture: The compound is sensitive to water. 3. Elevated temperature: Higher temperatures increase the rate of degradation. | 1. Adjust the pH of your solution to a neutral or slightly acidic range if your experiment allows. 2. Use anhydrous solvents and store the compound under dry conditions. 3. Perform experiments at controlled, lower temperatures. |
| Appearance of an unexpected peak in HPLC chromatogram | 1. Formation of a degradation product: This is likely 6-(Hydroxymethyl)uracil. 2. Reaction with a component of the buffer or media: Nucleophilic components can react with the chloromethyl group. | 1. Confirm the identity of the peak by running a standard of 6-(Hydroxymethyl)uracil if available, or use LC-MS to determine the mass of the unknown peak. 2. Review the composition of your buffer/media for any potential nucleophiles. Consider using non-nucleophilic buffers. |
| Inconsistent results in stability studies | 1. Variable storage conditions: Fluctuations in temperature or exposure to light and moisture. 2. Inconsistent solution preparation: Variations in pH or concentration. 3. Analytical method not stability-indicating: The method may not be able to separate the parent compound from its degradation products. | 1. Ensure all samples are stored under identical, controlled conditions.[1] 2. Carefully control the preparation of all solutions, especially the pH. 3. Develop and validate a stability-indicating HPLC method using forced degradation studies as outlined in ICH guidelines.[6][7][8] |
Quantitative Stability Data
| pH | Condition | Apparent First-Order Rate Constant (k) | Half-life (t½) | Primary Degradation Product |
| 2.0 | Acidic | k₁ | t½₁ | 6-(Hydroxymethyl)uracil |
| 7.0 | Neutral | k₂ | t½₂ | 6-(Hydroxymethyl)uracil |
| 10.0 | Basic | k₃ | t½₃ | 6-(Hydroxymethyl)uracil |
Note: It is expected that k₃ > k₁ > k₂ and consequently t½₃ < t½₁ < t½₂.
Experimental Protocols
Protocol for a pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Buffers of known pH (e.g., phosphate, citrate, borate) covering the desired pH range.
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment.
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Reversed-phase C18 HPLC column
-
pH meter
2. Preparation of Stock and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each pH to be tested, prepare a series of reaction solutions by diluting the stock solution with the appropriate buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the reaction.
3. Stability Testing:
-
Incubate the prepared sample solutions at a constant, controlled temperature (e.g., 40°C or 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by neutralizing the pH or diluting the sample in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. An example of starting conditions could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, for example).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., ~260 nm).
-
-
Inject the samples from the stability study onto the HPLC system.
5. Data Analysis:
-
Calculate the concentration of this compound remaining at each time point based on the peak area from the HPLC chromatograms.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the apparent first-order rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Degradation of this compound under acidic and basic conditions.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for 6-(Chloromethyl)uracil
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-(Chloromethyl)uracil. Here you will find recommendations for storage and handling, detailed experimental protocols, and troubleshooting guides to ensure the successful and safe use of this compound in your experiments.
Storage and Handling Recommendations
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions:
To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly closed to prevent exposure to moisture, which can lead to hydrolysis of the chloromethyl group.[3] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is recommended.[3] Protect the compound from light and incompatible materials.[1][3]
Handling Procedures:
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Avoid direct contact with skin and eyes.[1] In case of contact, rinse the affected area thoroughly with water.[2] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | |
| Molecular Weight | 160.56 g/mol | |
| Melting Point | 257 °C (decomposes) | |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
Synthesis of this compound from 6-(Hydroxymethyl)uracil
This protocol describes a common method for the synthesis of this compound via the chlorination of 6-(Hydroxymethyl)uracil.[3]
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Acetic acid
-
Ethanol (B145695) or acetone (B3395972) for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, suspend 6-(Hydroxymethyl)uracil in acetic acid in a round-bottom flask equipped with a reflux condenser and a stirrer.
-
Slowly add an excess of thionyl chloride or sulfuryl chloride to the suspension at a controlled temperature (typically 20-40°C).[3]
-
Heat the reaction mixture and reflux for 4-6 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Collect the precipitated solid by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol or acetone to obtain this compound.[3]
-
Dry the purified product under vacuum.
Nucleophilic Substitution Reaction: Synthesis of a 6-(Aminomethyl)uracil Derivative
This protocol provides a general procedure for a nucleophilic substitution reaction using this compound and an amine.
Materials:
-
This compound
-
Desired amine (e.g., a primary or secondary amine)
-
A suitable solvent (e.g., DMF, DMSO)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the amine (typically 1.1 to 1.5 equivalents) to the solution.
-
Add the non-nucleophilic base (1.5 to 2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat as required, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired 6-(aminomethyl)uracil derivative.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the storage, handling, and use of this compound.
Question: Why is my yield of this compound low during synthesis?
Answer: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature.[4]
-
Suboptimal reaction conditions: The molar ratio of reactants, choice of solvent, and reaction temperature can significantly impact the yield.[4] Experiment with these parameters to optimize your synthesis.
-
Moisture contamination: The starting material, 6-(Hydroxymethyl)uracil, and the reaction setup should be dry, as moisture can interfere with the chlorinating agent.
-
Degradation of the product: this compound can be susceptible to hydrolysis. Ensure a non-aqueous workup if possible and dry the final product thoroughly.
Question: I am observing an unexpected side product in my nucleophilic substitution reaction. What could be the cause?
Answer: The formation of side products can be due to:
-
Over-alkylation: If using a primary amine, it's possible for the product to react further with another molecule of this compound. Using an excess of the amine can help minimize this.
-
Reaction with the uracil (B121893) ring: While the chloromethyl group is the primary reactive site, under certain conditions, the uracil ring itself can undergo reactions. Ensure your reaction conditions are specific for Sₙ2 displacement at the chloromethyl group.
-
Degradation of starting material: If the this compound has been stored improperly and has started to hydrolyze to 6-(Hydroxymethyl)uracil, this will not react with your nucleophile and will remain as an impurity.
Question: My this compound has changed color or appears clumpy. Is it still usable?
Answer: A change in appearance could indicate degradation. It is recommended to check the purity of the compound using an analytical technique like NMR or HPLC before use. If significant degradation has occurred, it is best to use a fresh batch to ensure the reliability of your experimental results.
Question: What is the best way to dispose of waste containing this compound?
Answer: Dispose of contents and the container to an approved waste disposal plant in accordance with local regulations.[1][2] Avoid release to the environment.[1]
Visualizations
References
- 1. CN106632081A - 5-chloro-6-(chloromethyl) uracil and preparation method thereof - Google Patents [patents.google.com]
- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of 6-(Chloromethyl)uracil
Welcome to the technical support center for the nucleophilic substitution of 6-(chloromethyl)uracil. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the nucleophilic substitution of this compound?
A1: The most frequent cause of low yield is the competing nucleophilic attack at the N1 and N3 positions of the uracil (B121893) ring, leading to the formation of undesired N-alkylated side products. The relative reactivity of the N1, N3, and the exocyclic C6-chloromethyl positions is influenced by the reaction conditions.
Q2: What type of reaction mechanism is typically involved in the nucleophilic substitution of this compound?
A2: The reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. This compound is a primary, benzylic-like halide, which is an ideal substrate for SN2 reactions.
Q3: How can I minimize the formation of N1 and N3-alkylated side products?
A3: To enhance the selectivity for C6-substitution, consider the following strategies:
-
Use of Protecting Groups: Protecting the N1 and N3 positions with suitable protecting groups is a common strategy to prevent side reactions.
-
Optimization of Reaction Conditions: Carefully selecting the base, solvent, and temperature can significantly influence the regioselectivity of the reaction. For instance, the choice of a bulky base might sterically hinder attack at the ring nitrogens.
Q4: What are some common nucleophiles used in this reaction?
A4: A wide range of nucleophiles can be used, including primary and secondary amines, anilines, hydrazines, phenols, and thiols, to synthesize a diverse library of 6-substituted uracil derivatives.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the nucleophilic substitution of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reactants: The this compound or the nucleophile may have degraded. 2. Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short. 3. Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride. | 1. Verify Reactant Quality: Check the purity and integrity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time. 3. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base can deprotonate it and increase its reactivity. For weak nucleophiles, consider converting them to a more reactive form if possible. |
| Presence of Multiple Products (Low Selectivity) | 1. N1 and N3-Alkylation: The nucleophile is attacking the nitrogen atoms of the uracil ring in addition to the desired C6-chloromethyl position. 2. Di-substitution: If the nucleophile has multiple reactive sites, it may react with more than one molecule of this compound. | 1. Employ Protecting Groups: Protect the N1 and/or N3 positions of the uracil ring before the substitution reaction. 2. Modify Reaction Conditions: Experiment with different solvents and bases. A less polar solvent may disfavor the formation of charged intermediates from N-alkylation. A sterically hindered base may selectively deprotonate the nucleophile without attacking the uracil ring. Lowering the reaction temperature can sometimes improve selectivity. 3. Control Stoichiometry: Use a molar excess of the nucleophile to favor mono-substitution. |
| Difficulty in Product Purification | 1. Similar Polarity of Products and Byproducts: The desired C6-substituted product and the N-alkylated isomers may have very similar polarities, making separation by chromatography challenging. 2. Product Insolubility: The desired product may be poorly soluble in common chromatography or recrystallization solvents. | 1. Optimize Chromatography: Screen different eluent systems for column chromatography. A gradient elution might be necessary to resolve closely eluting spots. Consider using a different stationary phase if silica (B1680970) gel is not effective. 2. Recrystallization: Experiment with a variety of solvents for recrystallization. Common choices include ethanol, water, or mixtures thereof. If the product is an amine, it may be possible to form a salt (e.g., hydrochloride) to alter its solubility and facilitate purification. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine
A solution of this compound (1 equivalent) in a suitable solvent (e.g., water, DMF, or ethanol) is treated with the desired amine (1-2 equivalents). A base, such as potassium carbonate or sodium hydroxide, may be added, particularly if the amine is used as its salt. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by cooling, filtration of any precipitate, and extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of 6-(substituted aminomethyl)uracils under various conditions. Please note that yields can be highly dependent on the specific nucleophile and reaction conditions.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Various Amines | Water | - | Not specified | Not specified | 1 - 93 |
| Amine | Aqueous Alcohol | Sodium Hydroxide | Reflux | 1 | Not specified |
| Amine | DMF | - | Room Temp | Not specified | Not specified |
Note: The data in this table is generalized from various sources. For specific and optimized yields, it is recommended to consult the primary literature for the particular transformation of interest.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield.
Signaling Pathway of Side Reactions
References
Technical Support Center: Environmentally Friendly Synthesis of 6-Chlorouracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the environmentally friendly synthesis of 6-chlorouracil (B25721) derivatives. The focus is on greener synthetic routes that minimize waste, reduce the use of hazardous materials, and improve overall efficiency.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 6-chlorouracil and its derivatives using greener methods.
Solvent-Free Chlorination Using Phosphorus Oxychloride (POCl₃)
This method avoids the use of excess POCl₃ as a solvent, reducing waste and simplifying the work-up procedure.[1]
FAQs:
-
Q1: My solvent-free reaction with equimolar POCl₃ is showing low conversion. What are the possible causes?
-
A1: Low conversion in this reaction can be due to several factors:
-
Insufficient Temperature: The reaction often requires high temperatures to proceed efficiently in the absence of a solvent.[1] Ensure your sealed reactor is reaching the target temperature.
-
Poor Mixing: In a solvent-free reaction, efficient mixing is crucial for ensuring contact between the reactants. Check that your stirring mechanism is functioning optimally.
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water.[2] Ensure all reactants and glassware are scrupulously dry.
-
Inadequate Base: A base, such as pyridine, is often used to neutralize the HCl generated during the reaction.[1] Ensure the correct stoichiometry of the base is used.
-
-
-
Q2: I'm observing the formation of dark-colored byproducts in my solvent-free chlorination. How can I minimize this?
-
A2: Dark coloration can indicate decomposition or side reactions. Consider the following:
-
Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to degradation. Try optimizing these parameters by monitoring the reaction progress using TLC or HPLC.
-
Purity of Starting Materials: Impurities in the starting uracil (B121893) derivative can lead to side reactions. Ensure the starting material is of high purity.
-
-
-
Q3: The work-up of my solvent-free reaction is difficult, and I'm getting a low isolated yield. What can I do?
-
A3: While solvent-free methods aim to simplify work-up, challenges can still arise.
-
Product Isolation: For some products, direct filtration or distillation may be effective.[1]
-
Quenching: If unreacted POCl₃ remains, it must be quenched with extreme care by slowly adding the reaction mixture to ice.[2]
-
Purification: If the crude product is not pure, recrystallization or column chromatography may be necessary.
-
-
Enzymatic Chlorination
Enzymatic halogenation offers a highly specific and environmentally benign route to halogenated compounds, operating under mild conditions.[3]
FAQs:
-
Q1: My enzymatic chlorination is showing no or very low product formation. What should I check?
-
A1: Several factors can affect the efficiency of an enzymatic reaction:
-
Enzyme Activity: Ensure the halogenase enzyme is active. Improper storage or handling can lead to denaturation.
-
Cofactor Presence: Many halogenases, such as FADH₂-dependent halogenases, require specific cofactors.[4] Ensure all necessary cofactors are present in the correct concentrations.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Verify that the reaction buffer and temperature are appropriate for the specific halogenase being used.
-
Substrate Inhibition: High concentrations of the uracil substrate may inhibit the enzyme. Try running the reaction at a lower substrate concentration.
-
-
-
Q2: The regioselectivity of my enzymatic chlorination is not what I expected. Why might this be?
-
A2: While halogenases are known for their high regioselectivity, deviations can occur.[3]
-
Enzyme Specificity: The chosen halogenase may have a broader substrate scope than anticipated or may not be perfectly selective for the desired position on your specific uracil derivative.
-
Reaction Conditions: Suboptimal reaction conditions can sometimes lead to a loss of selectivity. Re-optimize pH, temperature, and buffer components.
-
-
-
Q3: How can I improve the overall yield of my enzymatic chlorination for preparative scale synthesis?
-
A3: Scaling up enzymatic reactions can present challenges.
-
Enzyme Loading: Increasing the enzyme concentration can improve the reaction rate and overall yield.
-
Reaction Time: Enzymatic reactions can be slower than traditional chemical methods. Allow for sufficient reaction time for complete conversion.
-
Product Inhibition: The product itself may inhibit the enzyme. Consider in-situ product removal techniques if feasible.
-
-
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of 1,3-Dimethylbarbituric Acid
This protocol describes the synthesis of 6-chloro-1,3-dimethyluracil (B186940) using a reduced amount of phosphorus oxychloride in a solvent-free system.[5]
Materials:
-
1,3-Dimethylbarbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Water-insoluble organic solvent (e.g., toluene)
-
Water
Procedure:
-
In a sealed reactor, combine 1,3-dimethylbarbituric acid and phosphorus oxychloride in a water-insoluble organic solvent.
-
Heat the reaction mixture to reflux and maintain for the required reaction time, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water to the reaction mixture.
-
The product, 6-chloro-1,3-dimethyluracil, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Procedure for Enzymatic Chlorination of a Uracil Derivative
This protocol provides a general framework for the enzymatic chlorination of a uracil derivative using a flavin-dependent halogenase. Specific parameters will need to be optimized for the particular enzyme and substrate.
Materials:
-
Uracil derivative
-
Flavin-dependent halogenase
-
FAD
-
NAD(P)H
-
Glucose
-
Glucose dehydrogenase
-
Chloride source (e.g., NaCl)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the uracil derivative, FAD, NAD(P)H, glucose, glucose dehydrogenase, and the chloride source in the reaction buffer.
-
Equilibrate the mixture to the optimal temperature for the halogenase.
-
Initiate the reaction by adding the flavin-dependent halogenase.
-
Incubate the reaction mixture with gentle agitation for a set period, monitoring product formation by HPLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme.
-
Extract the product using an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product using column chromatography or recrystallization.
Quantitative Data Summary
| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |
| Solvent-Free Chlorination | 1,3-Dimethylbarbituric acid, POCl₃ | Reflux in a water-insoluble organic solvent | >80% | [5][6] |
| Traditional Chlorination | Pyrimidine-2,4,6(1H,3H,5H)-trione, POCl₃ | 80°C, 5 hours | 75.6% | [7] |
| Aqueous Chlorination | 2,4,6-Trichloropyrimidine, NaOH | Reflux in water, 1 hour | 97% | [8] |
| N-Alkylation of 6-Chlorouracil | 6-Chlorouracil, 1-(bromomethyl)benzene, DIPEA | Room temperature, 8 hours in DMF | 89% | [9] |
| N-Methylation of 6-Chlorouracil Derivative | N-benzylated 6-chlorouracil, Methyl iodide, K₂CO₃ | Room temperature, overnight in acetone | 92% | [9] |
Visualizations
Caption: Workflow for Solvent-Free Synthesis of 6-Chloro-1,3-dimethyluracil.
Caption: Catalytic Cycle of a Flavin-Dependent Halogenase for Uracil Chlorination.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil - Google Patents [patents.google.com]
- 6. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 9. actascientific.com [actascientific.com]
Technical Support Center: HPLC Monitoring of 6-(Chloromethyl)uracil Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 6-(chloromethyl)uracil.
FAQs: General Questions
Q1: What is a typical starting HPLC method for monitoring a reaction with this compound?
A1: A common starting point for analyzing this compound and its derivatives is reversed-phase HPLC. A standard C18 column is often suitable, paired with a mobile phase consisting of a mixture of water and acetonitrile.[1] The exact ratio and gradient will depend on the specific reactants and products.
Q2: How can I prepare my reaction mixture for HPLC analysis?
A2: Proper sample preparation is crucial for accurate results. A general procedure involves:
-
Quenching the reaction: Stop the reaction at your desired time point.
-
Dilution: Dilute a small aliquot of the reaction mixture with a solvent compatible with your mobile phase, often the initial mobile phase composition.[2]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the HPLC system.
-
pH Adjustment (if necessary): The pH of the sample can affect the peak shape of ionizable compounds. Adjusting the pH to be at least 2 units away from the pKa of your analytes can improve chromatography.[3]
Q3: What detection wavelength is appropriate for this compound and its derivatives?
A3: Uracil and its derivatives typically have a UV absorbance maximum around 260 nm. A detection wavelength of 254 nm or 266 nm is a good starting point.[4] However, it is always recommended to determine the optimal wavelength for your specific compounds using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reactions.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound or its products are tailing or fronting. What can I do?
A: Peak asymmetry can compromise resolution and quantification. Here are the common causes and solutions:
| Symptom | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with residual silanol (B1196071) groups on the column. | - Use an end-capped C18 column. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Lower the pH of the mobile phase to suppress silanol ionization. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic form. | |
| Peak Fronting | Column overload. | - Reduce the injection volume or dilute your sample further. |
| Sample solvent is stronger than the mobile phase. | - Whenever possible, dissolve your sample in the initial mobile phase. |
Problem 2: Inconsistent Retention Times
Q: The retention times of my peaks are shifting between injections. Why is this happening and how can I fix it?
A: Retention time stability is critical for peak identification. Drifting retention times can be caused by several factors:
| Possible Cause | Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection and between gradient runs. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a solvent mixer if running a gradient. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
| Pump issues (e.g., leaks, faulty check valves). | Check for leaks in the system, especially around pump seals and fittings. If pressure is fluctuating, prime the pump to remove air bubbles and check the performance of the check valves. |
Problem 3: Poor Resolution or Co-elution
Q: I cannot separate the peak for this compound from my starting material or a byproduct. How can I improve the resolution?
A: Achieving baseline separation is key for accurate quantification. Consider these strategies to improve resolution:
| Approach | Action |
| Optimize the mobile phase gradient. | - If using a gradient, make the initial part shallower to better separate early-eluting peaks. - Increase the run time to allow more time for separation. |
| Change the organic modifier. | If you are using acetonitrile, try methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation. |
| Adjust the mobile phase pH. | Changing the pH can alter the retention of ionizable compounds, potentially improving their separation. |
| Try a different column chemistry. | If a C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes. |
Experimental Protocols
Detailed Methodology: Monitoring the Reaction of this compound with a Primary Amine
This protocol provides a detailed method for monitoring the progress of a nucleophilic substitution reaction between this compound and a primary amine (e.g., benzylamine) using reversed-phase HPLC.
1. Reaction Setup:
-
In a suitable reaction vessel, dissolve this compound in an appropriate solvent (e.g., DMF or acetonitrile).
-
Add the primary amine (e.g., benzylamine) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to initiate the reaction.
-
Stir the reaction at the desired temperature.
2. Sample Preparation for HPLC Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately dilute the aliquot 100-fold with a 50:50 mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Identify the peaks corresponding to this compound, the primary amine, and the product (6-(aminomethyl)uracil derivative) based on their retention times (determined by injecting standards of each compound).
-
Calculate the peak area of each compound at each time point.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product to determine the reaction progress.
Data Presentation
The following table provides representative retention times for the components of the reaction described above under the specified HPLC conditions. Actual retention times may vary depending on the specific HPLC system and column used.
| Compound | Structure | Expected Retention Time (min) |
| This compound | Uracil with a -CH₂Cl group at C6 | ~ 8.5 |
| Benzylamine | Phenyl group attached to -CH₂NH₂ | ~ 6.2 |
| 6-(Benzylaminomethyl)uracil (Product) | Uracil with a -CH₂NH-benzyl group at C6 | ~ 10.3 |
Visualizations
References
Technical Support Center: Uracil Compounds with Chloromethyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with uracil (B121893) compounds featuring a chloromethyl group. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with chloromethyluracil compounds?
A1: The chloromethyl group is a highly reactive electrophile, making it susceptible to several side reactions. The most prevalent are:
-
Hydrolysis: Reaction with residual water in solvents or reagents to form the corresponding hydroxymethyluracil.[1][2] This is a primary degradation pathway.
-
Solvolysis: Reaction with nucleophilic solvents, such as alcohols (e.g., methanol, ethanol), to yield ether byproducts (e.g., methoxymethyluracil or ethoxymethyluracil).[1]
-
Dimerization/Polymerization: Self-reaction between molecules, particularly under basic conditions or at elevated temperatures, can lead to the formation of dimers or oligomeric impurities.
-
Over-alkylation: The alkylated product of your primary reaction may still be nucleophilic and can react with another molecule of chloromethyluracil, leading to polyalkylation.
-
Ring Substitution: Under forcing conditions with strong nucleophiles, substitution can occur on the pyrimidine (B1678525) ring itself, though this is generally less favored than reaction at the chloromethyl group.[3]
-
Decomposition: At elevated temperatures, the compound may decompose.[3]
Q2: My chloromethyluracil solution seems to degrade quickly. How can I improve its stability?
A2: The stability of chloromethyluracil solutions is critical for reproducible results. To minimize degradation, consider the following:
-
Solvent Choice: Use dry, aprotic, and non-nucleophilic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for preparing stock solutions.[1]
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, to significantly slow degradation.[1]
-
Aliquotting: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture.[1]
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.[1]
Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis. What could they be?
A3: Unexpected peaks are often the result of the side reactions mentioned in Q1. The most common culprits are the hydrolysis product (hydroxymethyluracil) or byproducts from reactions with your solvent or other nucleophiles in the reaction mixture.[1] It is advisable to characterize these impurities by techniques like mass spectrometry to identify their structures and troubleshoot the reaction conditions accordingly.
Q4: Can I use a base in my reaction with chloromethyluracil?
A4: Yes, a base is often necessary, especially if your nucleophile is an amine or if the chloromethyluracil is in a hydrochloride salt form.[3] However, it is crucial to use a non-nucleophilic base, such as potassium carbonate or triethylamine, to prevent the base itself from reacting with the chloromethyl group.[4] The base will neutralize any generated HCl, driving the reaction to completion.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product
If you are experiencing low yields in your nucleophilic substitution reaction, several factors could be at play. Consult the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Prepare fresh solutions of chloromethyluracil. Ensure solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Weak Nucleophile | If using a neutral nucleophile like an amine or alcohol, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH).[3] |
| Inappropriate Solvent | Avoid protic solvents which can react with the starting material. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance nucleophilicity.[1][3] |
| Insufficient Reaction Temperature | Gently increase the reaction temperature in increments of 10-20°C, while monitoring for decomposition.[3] |
| Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system or gentle heating.[3] |
Issue 2: Formation of Multiple Products
The formation of multiple products indicates competing side reactions. The following guide can help you improve the selectivity of your reaction.
| Side Product Observed | Potential Cause | Recommended Solution |
| Hydroxymethyluracil | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere. |
| Ether byproduct | Use of an alcohol as a solvent. | Switch to a non-nucleophilic, aprotic solvent like DMF or DMSO.[1] |
| Dimer/Oligomer | High concentration, high temperature, or presence of a strong base. | Reduce the reaction concentration. Lower the reaction temperature. Use a milder, non-nucleophilic base. |
| Product of Ring Substitution | High reaction temperature and/or a very strong nucleophile. | Lower the reaction temperature. If possible, use a less reactive nucleophile.[3] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with Chloromethyluracil
This protocol provides a general workflow for the reaction of a chloromethyluracil derivative with a nucleophile.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the chloromethyluracil derivative in a suitable anhydrous, aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Reactants: Add the nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If it is a neutral compound (e.g., an amine or thiol), add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature or heated). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[4]
Visualizations
Diagram 1: Common Side Reaction Pathways
Caption: Key reaction pathways for chloromethyluracil.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Diagram 3: General Experimental Workflow
Caption: A typical experimental workflow for reactions with chloromethyluracil.
References
Moisture sensitivity and handling of 6-(Chloromethyl)uracil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the moisture sensitivity, handling, and experimental use of 6-(Chloromethyl)uracil.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a halogenated derivative of uracil (B121893). Its primary importance lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, particularly antiviral and antitumor agents.[1][2][3] The reactive chloromethyl group at the 6-position allows for the introduction of various functional groups, making it a versatile building block in medicinal chemistry.[1]
2. What are the key physical and chemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 18592-13-7 | |
| Molecular Formula | C₅H₅ClN₂O₂ | [4] |
| Molecular Weight | 160.56 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 248-252 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO and DMF; slightly soluble in water. | [4] |
| pKa | 7.91 ± 0.10 (Predicted) | [5] |
3. How should this compound be stored to ensure its stability?
Due to its moisture sensitivity, this compound should be stored in a tightly sealed container in a dry and dark environment at 2-8°C.[4] To prevent hydrolysis, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended. The use of desiccants within the storage container can provide additional protection against moisture.
4. What are the main safety hazards associated with this compound?
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the starting material has been properly stored and is not hydrolyzed. Confirm the identity and purity of the starting material using techniques like NMR or HPLC. |
| Insufficiently Nucleophilic Reagent | The nucleophilicity of the reacting partner is crucial. For weakly nucleophilic amines or thiols, consider using a stronger base to deprotonate the nucleophile and increase its reactivity. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For many nucleophilic substitutions with this compound, polar aprotic solvents like DMF or DMSO are effective. Protic solvents may solvate the nucleophile, reducing its reactivity. |
| Incorrect Reaction Temperature | While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Monitor the reaction progress by TLC or HPLC and adjust the temperature as needed. However, be aware that excessive heat can lead to side reactions and degradation. |
| Steric Hindrance | A bulky nucleophile or substituents on the uracil ring can sterically hinder the reaction. In such cases, longer reaction times, higher temperatures, or a less hindered nucleophile may be necessary. |
Issue 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Starting Material | The presence of 6-(hydroxymethyl)uracil (B1580794) as an impurity in the starting material or its formation during the reaction due to moisture will lead to corresponding side products. Ensure all reagents and solvents are anhydrous. |
| Over-alkylation or Multiple Substitutions | If the nucleophile has multiple reactive sites, or if the product itself is nucleophilic, further reactions can occur. Use a limiting amount of the nucleophile or employ protecting group strategies to block other reactive sites. |
| Dimerization | Under certain conditions, self-condensation or dimerization of this compound derivatives can occur.[6] This can sometimes be minimized by using dilute reaction conditions or by slowly adding the this compound to the reaction mixture. |
| Side Reactions with the Uracil Ring | The uracil ring itself can undergo reactions under certain conditions. Ensure the reaction conditions are specific for the desired nucleophilic substitution on the chloromethyl group. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Reaction vessel (round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine (1.0 - 1.2 equivalents) in the anhydrous solvent.
-
Add the base (1.2 - 1.5 equivalents) to the solution and stir until it is dissolved or well-suspended.
-
Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction is slow, gently heat the mixture (e.g., to 50-80 °C) and continue to monitor.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Monitoring Reaction Progress and Degradation by HPLC
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient could be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[7]
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a mixture of water and acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC.
By comparing the peak areas of the starting material, product, and any byproducts over time, the reaction progress and the formation of impurities can be effectively monitored. The appearance of a peak corresponding to 6-(hydroxymethyl)uracil would indicate degradation due to moisture.
Visualizations
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biospectra.us [biospectra.us]
Technical Support Center: Scaling Up the Synthesis of 6-(Chloromethyl)uracil for Industrial Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 6-(Chloromethyl)uracil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during scale-up and production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the industrial production of this compound?
A1: The two main routes for industrial-scale synthesis are the chlorination of 6-(hydroxymethyl)uracil (B1580794) and the direct chlorination of 6-methyluracil (B20015). The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired purity profile of the final product.
Q2: What are the most common chlorinating agents used in the synthesis of this compound?
A2: Common chlorinating agents include thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃).[1] The selection of the agent can influence the reaction conditions, yield, and impurity profile. For instance, sulfuryl chloride in acetic acid is a frequently cited method.[1][2]
Q3: What are the critical safety precautions to consider during the synthesis of this compound?
A3: The synthesis involves hazardous reagents. Key safety precautions include:
-
Working in a well-ventilated area or fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Careful handling of chlorinating agents, which are corrosive and react violently with water.
-
Quenching reactions involving phosphorus oxychloride must be done slowly and at a controlled temperature to avoid explosive reactions.[3]
Q4: How can the purity of this compound be improved during industrial production?
A4: Purification is critical for achieving the desired product quality. Common methods include recrystallization from solvents like ethanol (B145695) or acetone (B3395972).[1] A patent for a related compound, 6-chloro-3-methyl uracil (B121893), describes a purification process involving dissolution in a dilute sodium hydroxide (B78521) solution, followed by precipitation through pH adjustment with hydrochloric acid, centrifugation, and drying, achieving purities of up to 98%.[4] Another purification method involves a gradient cooling crystallization process from a polar aprotic solvent, followed by acetone pulping.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature as per the protocol. - Ensure the chlorinating agent is fresh and used in the correct stoichiometric ratio. - For reactions starting from 6-methyluracil, ensure efficient mixing to facilitate the reaction. |
| Side reactions forming byproducts. | - Optimize reaction temperature to minimize the formation of undesired products. - Investigate alternative chlorinating agents that may offer higher selectivity. | |
| Loss of product during work-up and purification. | - Optimize the recrystallization solvent and procedure to maximize recovery. - Ensure complete precipitation of the product before filtration. | |
| Product is off-color (e.g., yellow or brown) | Presence of colored impurities from starting materials or side reactions. | - Treat the crude product solution with activated carbon to remove colored impurities before crystallization.[6] - Perform multiple recrystallizations to improve color and purity. |
| Degradation of the product due to harsh reaction or work-up conditions. | - Avoid excessive heating during reaction and purification steps. - Ensure the pH is controlled during work-up to prevent degradation. | |
| Inconsistent Crystal Formation During Purification | Supersaturation of the solution. | - Control the cooling rate during crystallization; slower cooling often leads to better crystal formation. - Introduce seed crystals to induce crystallization at the desired temperature.[5] |
| Presence of impurities that inhibit crystallization. | - Perform a pre-purification step, such as a wash or extraction, to remove problematic impurities. | |
| Difficult Filtration | Fine particle size of the precipitate. | - Optimize the crystallization conditions (solvent, temperature profile) to encourage the growth of larger crystals. - Allow for a longer aging time after precipitation before filtration. |
Experimental Protocols
Method 1: Chlorination of 6-(Hydroxymethyl)uracil
This method is a common laboratory and industrial route to this compound.
Materials:
-
6-(Hydroxymethyl)uracil
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Acetic acid (if using SO₂Cl₂)
-
Appropriate solvent (e.g., dichloromethane, chloroform)
-
Ethanol or acetone for recrystallization
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, suspend 6-(hydroxymethyl)uracil in the chosen solvent.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the suspension while maintaining a controlled temperature, typically between 20-40°C.[1] The reaction is exothermic and may require cooling.
-
After the addition is complete, heat the mixture to reflux and maintain for a period of 4-6 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).[1]
-
Cool the reaction mixture to room temperature.
-
Carefully quench any excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Collect the precipitated crude this compound by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or acetone to obtain a white to off-white crystalline solid.[1]
Method 2: Chlorination of 6-Methyluracil
This method provides a more direct route, though it may require more stringent reaction conditions.
Materials:
-
6-Methyluracil
-
Chlorinating agent (e.g., sulfuryl chloride, chlorine gas)
-
Solvent (e.g., acetic acid)
-
Ethanol or acetone for recrystallization
Procedure:
-
Dissolve or suspend 6-methyluracil in the chosen solvent (e.g., acetic acid) in a reaction vessel equipped for gas introduction if using chlorine gas.
-
Introduce the chlorinating agent under controlled conditions. If using sulfuryl chloride, it can be added dropwise. If using chlorine gas, it should be bubbled through the solution at a controlled rate.[1]
-
Maintain the reaction temperature within the optimal range, which may be slightly elevated to facilitate the reaction.
-
Monitor the reaction progress until the desired conversion is achieved.
-
Upon completion, remove the solvent under reduced pressure.
-
Isolate the crude product, which may require an aqueous work-up to remove residual acid and salts.
-
Purify the crude this compound by recrystallization.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of related uracil derivatives, which can serve as a benchmark for the synthesis of this compound.
| Synthesis Route | Starting Material | Chlorinating Agent | Typical Yield | Typical Purity | Reference |
| Chlorination of 1-methyl barbituric acid | 1-methyl barbituric acid | Phosphorus oxychloride | 82-85% | 97-98% | [4] |
| Cyclization and Chlorination | Diethylmalonate and Urea | Phosphorus oxychloride | 61.5% (overall) | 98.5% | [3] |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: General experimental workflows for the synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. 6-(クロロメチル)ウラシル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 6. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of 6-(Chloromethyl)uracil, a key intermediate in the synthesis of various therapeutic agents. The following sections detail the experimental protocols and quantitative data for several common analytical techniques, offering a valuable resource for researchers in quality control, process development, and regulatory affairs.
Spectroscopic and Chromatographic Profiling
A variety of analytical techniques are employed to confirm the identity, purity, and structural integrity of this compound. This guide focuses on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Technique | Atom | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | N-H | ~11.1 | Broad Singlet |
| C₅-H | ~5.69 | Singlet | |
| C₆-CH₂ | ~4.39 | Singlet | |
| ¹³C NMR | C=O (C₂) | ~163 | Singlet |
| C=O (C₄) | ~151 | Singlet | |
| C₆ | ~149 | Singlet | |
| C₅ | ~101 | Singlet | |
| -CH₂Cl | ~43 | Singlet |
Note: ¹³C NMR chemical shifts are estimated based on spectral data of similar uracil (B121893) derivatives and may vary slightly under different experimental conditions.
A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired at room temperature on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.[1]
Diagram 1: NMR Analysis Workflow
Caption: Workflow for the structural elucidation of this compound by NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is utilized to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern.
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | Molecular Ion [M-H]⁻ | m/z 159.0 |
| Molecular Ion [M+H]⁺ | m/z 161.0 | |
| Isotopic Pattern | Presence of ³⁷Cl isotope peak at [M+2]⁺ with ~32% relative abundance | |
| Predicted Fragmentation (Positive Ion Mode) | Fragment Ion (m/z) | Proposed Structure |
| 125 | [M+H - HCl]⁺ | |
| 97 | [M+H - HCl - CO]⁺ | |
| 69 | [C₃H₃NO]⁺ |
A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Mass spectra are acquired in both positive and negative ion modes using an electrospray ionization (ESI) source.
Diagram 2: Mass Spectrometry Analysis Workflow
Caption: General workflow for the mass spectrometric analysis of this compound.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy provides information about the functional groups present in the this compound molecule.
Table 3: Key Vibrational Frequencies for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | 3200-3000 | N-H stretching |
| 1750-1650 | C=O stretching | |
| 1650-1550 | C=C stretching | |
| 800-700 | C-Cl stretching | |
| Raman | 1700-1600 | C=O stretching |
| 1600-1500 | Ring stretching | |
| 750-650 | C-Cl stretching |
Note: Specific peak assignments can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.
For FT-IR analysis, a small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a Nujol mull can be prepared. The spectrum is recorded over the range of 4000-400 cm⁻¹. For Raman spectroscopy, a crystalline sample is placed in the path of a laser beam, and the scattered light is analyzed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable for this compound.
Table 4: A General HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of water and acetonitrile (or methanol) with an optional acidic modifier (e.g., 0.1% formic acid or phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 260-270 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
A standard solution of this compound is prepared in the mobile phase or a compatible solvent. The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved. The sample is then injected, and the chromatogram is recorded. The retention time and peak area are used for identification and quantification, respectively. Method validation should be performed to ensure accuracy, precision, linearity, and sensitivity.
Diagram 3: HPLC Method Development and Analysis Workflow
Caption: A streamlined workflow for HPLC method development and analysis of this compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a confirmation of its empirical formula.
Table 5: Elemental Analysis Data for this compound (C₅H₅ClN₂O₂)
| Element | Theoretical (%) | Acceptable Range (%) |
| Carbon (C) | 37.40 | 37.00 - 37.80 |
| Hydrogen (H) | 3.14 | 2.74 - 3.54 |
| Nitrogen (N) | 17.45 | 17.05 - 17.85 |
| Chlorine (Cl) | 22.08 | 21.68 - 22.48 |
| Oxygen (O) | 19.93 | (by difference) |
Note: The acceptable range is typically within ±0.4% of the theoretical value.
A precisely weighed sample of this compound is subjected to combustion analysis. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a dedicated elemental analyzer. The percentage of each element is then calculated.
Conclusion
The analytical methods described in this guide provide a robust framework for the comprehensive characterization of this compound. A combination of these techniques is essential to ensure the identity, purity, and quality of this important pharmaceutical intermediate. For routine quality control, HPLC is often the method of choice due to its high throughput and quantitative power. However, for initial structural confirmation and in-depth characterization, a combination of NMR and mass spectrometry is indispensable. Vibrational spectroscopy and elemental analysis serve as valuable complementary techniques to provide a complete analytical profile.
References
Purity Determination of 6-(Chloromethyl)uracil: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. 6-(Chloromethyl)uracil is a key intermediate in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is particularly well-suited for separating the polar parent compound from its potential impurities.
A hypothetical, yet typical, reversed-phase HPLC method for the analysis of this compound is detailed below. This method is designed for optimal resolution and sensitivity.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile |
The synthesis of this compound commonly involves the chlorination of 6-methyluracil. This process can lead to several potential impurities that need to be monitored.
| Impurity | Structure | Expected Retention Time (Relative to this compound) |
| 6-Methyluracil | Uracil with a methyl group at C6 | Earlier |
| Uracil | The parent pyrimidine (B1678525) base | Earlier |
| 5-Chloro-6-(chloromethyl)uracil | Over-chlorinated byproduct | Later |
| 6-(Hydroxymethyl)uracil | Hydrolysis product | Earlier |
The following table summarizes the expected performance of the described HPLC method.
| Parameter | Value |
| Retention Time of this compound | Approx. 8.5 min |
| Resolution between this compound and closest impurity | > 2.0 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Precision (RSD%) | < 1.0% |
| Accuracy (% Recovery) | 98-102% |
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.
GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds. For a polar and non-volatile compound like this compound, derivatization is typically required to increase its volatility.
-
Derivatization: Silylation of the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Injection: Splitless, 1 µL injection volume.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
CE is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for charged and polar compounds and requires minimal sample and solvent.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium borate (B1201080) buffer, pH 9.2.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 260 nm.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Separation in an electric field based on charge-to-size ratio. |
| Sample Volatility | Not required. | Requires volatile or derivatized analytes. | Not required. |
| Sensitivity | Good to excellent (ng-pg range). | Excellent (pg-fg range). | Excellent (ng-fg range). |
| Specificity | Good (based on retention time and UV spectrum). | Excellent (based on retention time and mass spectrum). | Good (based on migration time). |
| Sample Throughput | Moderate. | Lower (due to longer run times and potential derivatization). | High. |
| Solvent Consumption | High. | Low. | Very Low. |
| Instrumentation Cost | Moderate to High. | High. | Moderate. |
| Ease of Method Development | Moderate. | More complex (derivatization can be challenging). | Moderate to complex. |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between this compound and its potential impurities.
Mass Spectrometry Analysis of 6-(Chloromethyl)uracil and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of 6-(chloromethyl)uracil and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of fragmentation pathways and experimental workflows to aid in the analysis and identification of these compounds.
Mass Spectrometry Data of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragmentation. The data presented below was obtained by direct injection with an electron ionization (EI) source at 75 eV.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 160 | 3.1 | [M]+• (Molecular Ion) |
| 125 | Moderate | [M-Cl]+ |
| 97 | Low | [M-Cl-CO]+ |
| 68 | 100.0 | [C3H4N2O]+• |
| 42 | 4.3 | [C2H2O]+• |
Experimental Protocols
A general protocol for the analysis of this compound and its derivatives by mass spectrometry is outlined below.
Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable volatile organic solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL, depending on the sensitivity of the mass spectrometer.
-
Internal Standard: For quantitative analysis, a known amount of an appropriate internal standard (e.g., an isotopically labeled analog) should be added to the sample solution.
Mass Spectrometry Analysis:
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound. For less volatile derivatives or for softer ionization, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be employed.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Instrumentation Parameters (for EI):
-
Ion Source Temperature: 170 °C
-
Sample Temperature: 120 °C
-
Electron Energy: 75 eV
-
Mass Range: m/z 30-200
-
Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization primarily involves the loss of the chlorine atom followed by the cleavage of the uracil (B121893) ring.
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for analyzing uracil derivatives involves sample preparation, mass spectrometric analysis, and data interpretation.
Caption: General experimental workflow for MS analysis.
Comparison with Derivatives
The mass spectrometric analysis of this compound derivatives will show predictable shifts in the mass spectrum based on the modification to the chloromethyl group.
Alternative 1: 6-(Aminomethyl)uracil
-
Molecular Ion: The molecular weight of 6-(aminomethyl)uracil is 141.14 g/mol . The molecular ion peak ([M]+•) would be expected at m/z 141.
-
Fragmentation: The primary fragmentation would likely involve the loss of the aminomethyl group (-CH2NH2) or cleavage of the uracil ring. A prominent fragment might be observed at m/z 112, corresponding to the uracil ring after the loss of the aminomethyl radical.
Alternative 2: 6-(Hydroxymethyl)uracil (B1580794)
-
Molecular Ion: The molecular weight of 6-(hydroxymethyl)uracil is 142.11 g/mol . The molecular ion peak ([M]+•) would be expected at m/z 142.
-
Fragmentation: Fragmentation would likely proceed through the loss of the hydroxymethyl group (-CH2OH) or water (-H2O) from the molecular ion.
A Comparative Guide to the Reactivity of 6-(Chloromethyl)uracil and 6-Bromomethyluracil for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, uracil (B121893) derivatives serve as crucial scaffolds for the synthesis of a diverse array of therapeutic agents. The introduction of a reactive handle at the 6-position of the uracil ring opens up a gateway for a multitude of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Among the most versatile intermediates for this purpose are 6-(halomethyl)uracils, with 6-(chloromethyl)uracil and 6-bromomethyluracil being two of the most prominent examples.
This guide provides an objective comparison of the reactivity of this compound and 6-bromomethyluracil, supported by fundamental principles of organic chemistry and analogous experimental data. While direct, side-by-side kinetic studies on these two specific molecules are sparse in the literature, a comprehensive analysis of their chemical behavior can be extrapolated from the well-established principles of nucleophilic substitution reactions.
Theoretical Underpinnings of Reactivity
The primary mode of reaction for both this compound and 6-bromomethyluracil is nucleophilic substitution at the benzylic-like carbon of the halomethyl group. The reactivity in these SN2 reactions is fundamentally governed by the nature of the leaving group—the halide ion.
The generally accepted order of leaving group ability for halogens is I > Br > Cl > F. This trend is a consequence of two key factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-Cl > C-Br). The weaker C-Br bond in 6-bromomethyluracil requires less energy to break, thus facilitating a faster reaction rate compared to the C-Cl bond in this compound.
-
Polarizability: Larger atoms like bromine have more diffuse electron clouds, making them more polarizable. This increased polarizability helps to stabilize the developing negative charge in the transition state of the SN2 reaction, thereby lowering the activation energy.
Consequently, 6-bromomethyluracil is inherently more reactive than this compound towards nucleophiles. This enhanced reactivity allows for reactions to be conducted under milder conditions, often leading to shorter reaction times and potentially higher yields, which can be a significant advantage in multi-step syntheses.
Comparative Data on Reactivity
| Nucleophile | Reagent Example | Product Type | Typical Conditions for this compound | Expected Outcome for 6-Bromomethyluracil |
| Amine | Primary/Secondary Amine | 6-(Aminomethyl)uracil | Base (e.g., K₂CO₃, Et₃N), DMF or DMSO, 50-100 °C | Faster reaction at lower temperatures (e.g., room temperature to 60 °C) |
| Thiol | Thiophenol, Sodium thiomethoxide | 6-(Thio-substituted-methyl)uracil | Base (e.g., NaH, K₂CO₃), DMF or Ethanol, Room Temperature to 80 °C | Rapid reaction at room temperature |
| Alkoxide | Sodium methoxide | 6-(Alkoxymethyl)uracil | NaH in THF or Sodium alkoxide in corresponding alcohol, Reflux | Reaction proceeds at lower temperatures or with shorter reflux times |
| Azide | Sodium azide | 6-(Azidomethyl)uracil | NaN₃, DMF or DMSO, 60-100 °C | Faster reaction at lower temperatures |
| Cyanide | Sodium cyanide | 6-(Cyanomethyl)uracil | NaCN, DMSO, 80-120 °C | Increased rate of reaction, potentially allowing for lower temperatures |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 6-substituted uracil derivatives from 6-(halomethyl)uracils. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.
Protocol 1: Synthesis of 6-(Aminomethyl)uracil Derivatives
Objective: To synthesize a 6-(aminomethyl)uracil derivative via nucleophilic substitution.
Materials:
-
This compound or 6-Bromomethyluracil
-
Desired primary or secondary amine (e.g., piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
Procedure for this compound:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add the desired amine (1.2 mmol) and potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-(aminomethyl)uracil derivative.
Adaptation for 6-Bromomethyluracil:
The same procedure can be followed, but the reaction is expected to proceed more rapidly. It is recommended to start the reaction at a lower temperature (e.g., 40-50 °C) and monitor the progress closely. The reaction time is anticipated to be significantly shorter.
Protocol 2: Synthesis of 6-(Thio-substituted-methyl)uracil Derivatives
Objective: To synthesize a 6-(thio-substituted-methyl)uracil derivative.
Materials:
-
This compound or 6-Bromomethyluracil
-
Desired thiol (e.g., thiophenol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride
-
Ethyl acetate
Procedure for this compound:
-
To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) under an inert atmosphere, add the desired thiol (1.1 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target compound.
Adaptation for 6-Bromomethyluracil:
The reaction with 6-bromomethyluracil is expected to be very rapid. It is advisable to perform the addition of the 6-bromomethyluracil solution at 0 °C and maintain this temperature while monitoring the reaction. The reaction may reach completion in a much shorter timeframe.
Visualization of a Key Application: Inhibition of Thymidine (B127349) Phosphorylase
6-Substituted uracils are extensively explored as inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. The reactive halomethyl group allows for the introduction of various side chains that can interact with the active site of the enzyme.
Caption: Workflow for the development of thymidine phosphorylase inhibitors.
Conclusion
For researchers and drug development professionals, the choice between this compound and 6-bromomethyluracil as a synthetic intermediate will depend on several factors, including the desired reactivity, the nature of the nucleophile, and the overall synthetic strategy.
-
6-Bromomethyluracil is the more reactive species, making it the preferred choice for reactions that are sluggish with the chloro-analog or when milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule. Its higher reactivity can lead to shorter reaction times and potentially cleaner reactions.
-
This compound , while less reactive, is often more readily available and cost-effective. It remains a highly valuable and versatile building block for the synthesis of a wide range of 6-substituted uracil derivatives, particularly when harsher reaction conditions are tolerable.
Ultimately, a clear understanding of the differential reactivity of these two key intermediates empowers chemists to design more efficient and robust synthetic routes towards novel therapeutic agents.
6-(Chloromethyl)uracil Versus Other Alkylating Agents in Pyrimidine Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine (B1678525) derivatives, the choice of an alkylating agent is a critical decision that profoundly influences reaction outcomes. This guide provides an objective comparison of 6-(chloromethyl)uracil and other common alkylating agents, supported by experimental data, to facilitate the selection of optimal reagents and conditions for achieving desired yields and regioselectivity.
The strategic introduction of alkyl groups to the pyrimidine core is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of the pharmacological properties of these compounds, which are integral to numerous anticancer and antiviral agents.[1][2] this compound stands out as a versatile reagent due to the reactive chloromethyl group at the C6 position, which serves as a key site for nucleophilic substitution.[3] This guide will delve into a comparative analysis of its performance against other classes of alkylating agents.
Performance Comparison of Alkylating Agents
The efficacy of an alkylating agent in pyrimidine synthesis is determined by several factors, including the nature of the leaving group, the reaction conditions (base, solvent, temperature), and the steric and electronic properties of both the pyrimidine substrate and the alkylating agent.[1] These factors collectively influence the reaction yield and the selectivity between N-alkylation and O-alkylation. The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different alkylating agents.
| Alkylating Agent | Pyrimidine Substrate | Reaction Type | Base/Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| This compound Analogs | ||||||||
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Methylamine | N-Alkylation | - | THF | - | RT | 71 | [4] |
| Alkyl Halides | ||||||||
| Methyl Iodide | 6-Chlorouracil | N-Alkylation | K₂CO₃ | DMSO | - | - | 60-70 | [5] |
| Propyl Iodide | 6-Chlorouracil | N-Alkylation | K₂CO₃ | DMSO | - | - | 60-70 | [5] |
| Bromo-ethylacetate | Uracil (B121893) Derivatives | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | High Yields | [1][2] |
| Propargyl Bromide | Uracil Derivatives | N1-Alkylation | AS@HTC | Acetonitrile | 12 | 80 | High Yields | [1][2] |
| Other Halomethyl Pyrimidines | ||||||||
| 4-(Iodomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 87 | [1] |
| 4-(Bromomethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | 80 | [6] |
| 4-(Chloromethyl)pyrimidine | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | O-Alkylation | K₂CO₃ | Acetonitrile | 16 | Reflux | Low Yield | [6] |
Factors Influencing Alkylation: N- vs. O-Alkylation
The regioselectivity of alkylation (N- vs. O-alkylation) is a critical aspect of pyrimidine synthesis. The nitrogen atoms of the uracil ring are generally more nucleophilic than the oxygen atoms.[7] However, the outcome can be influenced by several factors:
-
Nature of the Alkylating Agent: Hard alkylating agents, such as dimethyl sulfate (B86663) and methyl triflate, which have "hard" leaving groups, tend to favor O-alkylation. In contrast, soft alkylating agents with "soft" leaving groups, like methyl iodide, predominantly lead to N-alkylation.[7]
-
Solvent: Polar aprotic solvents like DMF and DMSO can influence the reactivity of the nucleophilic sites.
-
Base: The choice of base can affect which atom of the pyrimidine ring is deprotonated and thus made available for alkylation.
-
Counterion: The nature of the cation associated with the pyrimidine anion can influence the site of alkylation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for N-alkylation and O-alkylation of pyrimidines.
General Procedure for N1-Alkylation of Uracil Derivatives[1][2]
This protocol utilizes a heterogeneous catalyst for the selective N1-alkylation of uracil and its derivatives.
-
A mixture of the pyrimidine (1.00 mmol) and ammonium (B1175870) sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg) in 1.5 mL of hexamethyldisilazane (B44280) (HMDS) is heated under reflux for 2 hours.
-
After cooling, the resulting clear oil of the silylated pyrimidine is dissolved in 2.5 mL of anhydrous acetonitrile.
-
Two equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added to the solution.
-
The reaction mixture is then stirred for 12 hours at 80 °C.
-
Upon completion, the mixture is filtered, and the solvent is evaporated under reduced pressure to yield the N1-alkylated pyrimidine.
General Procedure for O-Alkylation of 6-Substituted Pyrimidin-2(1H)-ones[2][6]
This protocol describes a method for the selective O-alkylation of pyrimidinones.
-
To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add 10 mL of acetone (B3395972) to the flask.
-
While stirring, add a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone.
-
The resulting mixture is heated to reflux and stirred for 30 minutes.
-
After this period, the solvent is removed under vacuum.
-
The residue is then dissolved in 20 mL of dichloromethane (B109758) (CH₂Cl₂) and washed twice with 15 mL of distilled water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under vacuum to yield the O-alkylated product.
Mandatory Visualizations
Reaction Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for pyrimidine alkylation and a simplified signaling pathway where pyrimidine derivatives often play a role.
Conclusion
The selection of an appropriate alkylating agent is a nuanced decision in pyrimidine synthesis, with this compound and its analogs offering a reactive and versatile platform for the introduction of various functionalities. The choice between this compound and other agents like alkyl iodides or bromides will depend on the desired regioselectivity, the specific pyrimidine substrate, and the overall synthetic strategy. As demonstrated, factors such as the leaving group ability (I > Br > Cl) and the hardness/softness of the alkylating agent play a pivotal role in determining the reaction's outcome. The provided experimental protocols offer a starting point for researchers to develop and optimize their synthetic methodologies for the creation of novel pyrimidine derivatives with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 4. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 5. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 6-(Chloromethyl)uracil Derivatives and 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-(chloromethyl)uracil derivatives and the widely used chemotherapeutic agent, 5-fluorouracil (B62378) (5-FU). The following sections detail their mechanisms of action, present comparative quantitative data on their cytotoxic effects, outline key experimental protocols for their evaluation, and visualize the cellular pathways they impact.
Introduction: Two Uracil (B121893) Analogs, Distinct Mechanisms
Both this compound derivatives and 5-fluorouracil are analogs of the nucleobase uracil and have been extensively investigated for their potential as anticancer agents.[1] While they share a common structural scaffold, their primary mechanisms of action and, consequently, their biological activities, differ significantly.
5-Fluorouracil (5-FU) is a well-established antimetabolite that has been a cornerstone of cancer chemotherapy for decades.[2] Its cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of thymidine (B127349), a necessary component of DNA.[1][3] This leads to depletion of thymidine triphosphate (dTTP), which inhibits DNA synthesis and repair, ultimately triggering cell death.[2] Additionally, 5-FU metabolites can be incorporated into both DNA and RNA, leading to further cellular dysfunction.[4]
This compound derivatives represent a newer class of compounds that have shown promising anticancer activity. Their primary biological target is often thymidine phosphorylase (TP), an enzyme involved in the pyrimidine (B1678525) salvage pathway.[5] By inhibiting TP, these derivatives can disrupt nucleotide metabolism.[6] The presence of the reactive chloromethyl group at the C6 position also allows for covalent interactions with biological macromolecules, contributing to their cytotoxic effects.[5] Research has shown that modifications at the C6 position of the uracil ring can dramatically influence biological activity, with some derivatives exhibiting potent inhibitory effects on TP in the nanomolar range.[5]
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic activity of various uracil derivatives, including those with substitutions at the 6-position, in comparison to 5-fluorouracil. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Uracil Derivatives and 5-Fluorouracil in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast) | 11.79 | [7] |
| HepG2 (Liver) | 10.32 | [7] | |
| A549 (Lung) | 19.66 | [7] | |
| Uracil Derivative 6 | A549 (Lung) | 13.28 | [7] |
| Uracil Derivative 7 | A549 (Lung) | 5.46 | [7] |
| Uracil Derivative 9 | A549 (Lung) | 16.27 | [7] |
| Uracil Derivative 10 | A549 (Lung) | 9.54 | [7] |
| Uracil Derivative 11 | A549 (Lung) | 8.51 | [7] |
| Uracil Derivative 14 | MCF-7 (Breast) | 12.38 | [7] |
| Uracil Derivative 15 | MCF-7 (Breast) | 33.30 | [7] |
| Uracil Derivative 16 | MCF-7 (Breast) | 14.37 | [7] |
| Uracil Derivative 16 | Huh7 (Liver) | 14.08 | [7] |
Note: The "Uracil Derivatives" listed in the table are from a specific study and are not all this compound derivatives, but they provide a basis for comparing novel uracil analogs with 5-FU.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives and 5-fluorouracil.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives or 5-fluorouracil) and incubate for 48-72 hours.[2][7]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[2]
-
Incubation: Incubate the cells for 1.5 to 4 hours at 37°C.[2][8]
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm or 570-590 nm using a microplate reader.[2]
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to identify early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Procedure:
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.[12][13]
Principle: PI is a fluorescent intercalating agent that binds to DNA.[14] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Procedure:
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[13][15]
-
Washing: Wash the cells twice with PBS.[14]
-
RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A solution (e.g., 50 µL of 100 µg/mL) to remove RNA.[13][15]
-
PI Staining: Add 400 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.[13]
-
Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[13]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.[13]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 5-fluorouracil and this compound derivatives, as well as a general experimental workflow for their comparative evaluation.
Conclusion
Both this compound derivatives and 5-fluorouracil demonstrate significant potential as anticancer agents through their interference with nucleotide metabolism. While 5-FU has a long-standing clinical history, the development of novel uracil derivatives, including those with modifications at the C6 position, offers promising avenues for new therapeutic strategies. The data presented in this guide highlights that certain uracil derivatives can exhibit comparable or even superior cytotoxicity to 5-FU in specific cancer cell lines.
The distinct mechanisms of action—thymidylate synthase inhibition for 5-FU and thymidine phosphorylase inhibition for many 6-substituted uracil derivatives—suggest that these compounds may have different efficacy profiles and could potentially be used to overcome resistance to conventional therapies. Further research, utilizing the standardized experimental protocols outlined herein, is crucial to fully elucidate the therapeutic potential of this compound derivatives and to identify lead candidates for future drug development.
References
- 1. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 6. Thymidine Phosphorylase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Unveiling the Molecular Architecture of 6-(Chloromethyl)uracil: A Comparative Guide to Structural Analysis
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray diffraction and alternative spectroscopic methods for confirming the structure of 6-(Chloromethyl)uracil, a key intermediate in the synthesis of various therapeutic agents.
The definitive structural elucidation of this compound has been accomplished through single-crystal X-ray diffraction (XRD), a powerful technique that provides unambiguous proof of its molecular conformation and crystal packing. Complementary spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offer valuable and often more accessible means of structural confirmation and characterization.
At a Glance: Comparing Structural Analysis Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Cost |
| Single-Crystal X-ray Diffraction (XRD) | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing | High-quality single crystal | Low | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Soluble sample | High | Moderate |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups | Solid or liquid sample | High | Low |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions, conjugation | Soluble sample in a UV-transparent solvent | High | Low |
Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the electron density distribution, allowing for the construction of a three-dimensional model of the molecule.
While the primary literature confirms the use of single-crystal XRD for this compound, specific crystallographic data such as the CCDC deposition number, unit cell dimensions, and space group are often housed in specialized databases.[1]
Experimental Workflow for Single-Crystal XRD
Complementary Spectroscopic Techniques
While XRD provides the ultimate structural proof, spectroscopic methods offer rapid and routine confirmation of the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Experimental Protocol: ¹H NMR of this compound
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)[2]
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Procedure: A small amount of this compound is dissolved in DMSO-d6 and transferred to an NMR tube. The spectrum is then acquired.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays peaks corresponding to the vibrational frequencies of different bonds.
Experimental Protocol: FT-IR of this compound
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: Typically, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.[1]
-
Spectral Range: 4000-400 cm⁻¹
-
Procedure: A background spectrum of the KBr pellet is recorded, followed by the spectrum of the sample pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for compounds containing chromophores, such as the uracil (B121893) ring in this compound.
Experimental Protocol: UV-Vis of this compound
-
Instrument: UV-Vis Spectrophotometer
-
Solvent: A UV-transparent solvent such as methanol (B129727) or ethanol.
-
Procedure: A dilute solution of this compound is prepared in the chosen solvent. The absorbance is measured over a range of wavelengths to obtain the spectrum.
Logical Relationship of Analytical Techniques
The structural confirmation of this compound often follows a logical progression, starting with more accessible spectroscopic methods and culminating in the definitive XRD analysis for novel or critical applications.
References
Unveiling the Potential of 6-(Chloromethyl)uracil Derivatives: A Comparative Guide to In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents is a continuous endeavor in medicinal chemistry. Uracil (B121893) and its derivatives have long been a cornerstone in this field, with 5-fluorouracil (B62378) (5-FU) being a widely used chemotherapeutic. This guide provides a comprehensive comparison of the in vitro performance of novel compounds synthesized from the versatile precursor, 6-(chloromethyl)uracil. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways to offer an objective evaluation of these emerging drug candidates against established alternatives.
Comparative Cytotoxicity Analysis
A series of novel uracil derivatives synthesized from this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function, were determined for these compounds and compared with the standard anticancer drug, 5-fluorouracil. The data, summarized in the tables below, highlight the promising potential of these novel agents.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Novel Uracil Derivatives Against Various Cancer Cell Lines
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Huh7 (Liver Cancer) |
| Novel Compound 6 | 13.28[1] | Weak Activity[1] | Weak Activity[1] | 25.18[1] |
| Novel Compound 7 | 5.46[1] | 99.66[1] | 38.35[1] | 15.24[1] |
| Novel Compound 9 | 16.27[1] | - | Weak Activity[1] | 29.53[1] |
| Novel Compound 10 | 9.54[1] | 51.98[1] | Weak Activity[1] | 41.27[1] |
| Novel Compound 11 | 8.51[1] | Weak Activity[1] | Weak Activity[1] | 33.61[1] |
| Novel Compound 14 | Weak Activity[1] | 12.38[1] | - | - |
| Novel Compound 15 | 94.21[1] | 33.30[1] | 32.42[1] | 19.88[1] |
| Novel Compound 16 | 96.31[1] | 14.37[1] | Weak Activity[1] | 22.45[1] |
| 5-Fluorouracil (5-FU) | 19.66[1] | 11.79[1] | 10.32[1] | 7.86[1] |
Note: "Weak Activity" indicates that the IC50 value could not be determined within the tested concentration range (0.1 to 100 µM).[1] A dash (-) indicates that the data was not provided in the source material.
Notably, several of the novel compounds exhibited superior or comparable activity to 5-FU against specific cancer cell lines. For instance, compounds 6, 7, 9, 10, and 11 showed promising cytotoxic effects against the A549 lung cancer cell line, with IC50 values lower than that of 5-FU.[1] Furthermore, some of these compounds demonstrated a degree of selectivity, with compounds 6, 7, 15, and 16 showing no toxicity against normal MDCK cells, a critical attribute for a potential therapeutic agent.[1]
Mechanisms of Action: Targeting Key Cellular Pathways
The anticancer activity of these novel uracil derivatives is attributed to their interaction with crucial cellular targets involved in cell cycle regulation and DNA synthesis.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several of the synthesized compounds have been identified as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] The inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Compound 7 , for instance, demonstrated a high binding affinity for CDK2 in molecular docking studies, suggesting this as a potential mechanism for its potent cytotoxic activity against lung cancer cells.[1]
Inhibition of Thymidylate Synthase (TYMS)
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[2] Inhibition of TYMS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and repair, ultimately causing cell death. 5-Fluorouracil's primary mechanism of action is through the inhibition of TYMS by its active metabolite.[2] In silico studies have suggested that novel uracil derivatives also have a high affinity for thymidylate synthase, indicating a similar mechanism of action.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (A549, MCF-7, HepG2, Huh7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the novel uracil derivatives and 5-fluorouracil for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Conclusion and Future Directions
The in vitro data presented in this guide strongly suggest that novel compounds synthesized from this compound represent a promising new class of anticancer agents. Several of these derivatives exhibit potent and selective cytotoxicity against various cancer cell lines, with some showing superior activity compared to the clinically used drug, 5-fluorouracil. The proposed mechanisms of action, involving the inhibition of key cell cycle and DNA synthesis enzymes like CDK2 and TYMS, provide a solid rationale for their observed anticancer effects.
Further preclinical investigations, including in vivo efficacy studies in animal models and detailed pharmacokinetic and pharmacodynamic profiling, are warranted to fully elucidate the therapeutic potential of these compounds. The development of these novel uracil derivatives could lead to more effective and less toxic treatment options for a range of cancers.
References
A Comparative Analysis of Uracil-Derived Thymidine Phosphorylase Inhibitors
Thymidine (B127349) phosphorylase (TP), an enzyme pivotal in nucleoside metabolism, has emerged as a significant target in cancer therapy due to its role in angiogenesis and the degradation of certain chemotherapeutic agents. Uracil (B121893) and its derivatives have been extensively explored as a scaffold for the development of potent TP inhibitors. This guide provides a comparative overview of various classes of uracil-derived TP inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
Performance Comparison of Uracil-Derived TP Inhibitors
The inhibitory potential of different uracil derivatives against thymidine phosphorylase is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the in vitro inhibitory activities of several classes of uracil-derived compounds against human thymidine phosphorylase. Lower IC50 and Ki values indicate higher potency.
| Inhibitor Class | Compound Example | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| 6-Methylene-Bridged Uracil Derivatives | Compound 42 | - | - | Not specified | [1] |
| TPI (Tipiracil) | 0.035 | - | Competitive | [2] | |
| Pyridinium-Substituted Uracil Derivatives | 1-[(5-Chloro-2,4-dihydroxypyrimidin-6-yl)methyl]pyridinium chloride | More potent than 6-amino-5-bromouracil | - | Not specified | [3] |
| 1-(Aryl-Aldehyde-Oxime) Uracil Derivatives | Compound 8l | 0.12 ± 0.05 | - | Competitive | [4] |
| Compound 8d | 1.4 | - | Not specified | [4] | |
| Compound 8g | 2.7 | - | Not specified | [4] | |
| 6-Amino Uracil Analogs | 6-(2-aminoethyl)amino-5-chlorouracil (AEAC) | - | 0.165 | Competitive | [5] |
| 5,6-Disubstituted Uracils | 6-Chloro-5-cyclopent-1-en-1-yluracil (7a) | - | 0.20 ± 0.03 (V79 cells) | Not specified | [6] |
| 6-Chloro-5-cyclopent-1-en-1-yluracil (7a) | - | 0.29 ± 0.04 (placenta) | Not specified | [6] | |
| Standard Inhibitors | 7-Deazaxanthine (7-DX) | 41.0 ± 1.63 | - | Not specified | [7][8] |
| Tipiracil-HCl | 0.014 ± 0.04 | - | Not specified | [7][8] |
Experimental Protocols
The evaluation of thymidine phosphorylase inhibitors is primarily conducted through enzyme inhibition assays. The two most common methods are the spectrophotometric assay and the High-Performance Liquid Chromatography (HPLC)-based assay.
Spectrophotometric Assay
This method relies on the change in absorbance at 290 nm resulting from the conversion of thymidine to thymine (B56734).[9]
Materials:
-
Recombinant human or E. coli thymidine phosphorylase[9]
-
Thymidine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)[7]
-
Test compounds (inhibitors) dissolved in DMSO[7]
-
96-well microplate[7]
-
Microplate reader[7]
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, the TP enzyme solution, and the test compound at various concentrations.[7] A typical reaction volume is 200 µL.[7]
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 10 minutes).[7]
-
Initiate the enzymatic reaction by adding the substrate, thymidine (e.g., to a final concentration of 1.5 mM).[7]
-
Immediately monitor the increase in absorbance at 290 nm for a set duration (e.g., 10 minutes) using a microplate reader.[7]
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
HPLC-Based Assay
This method directly measures the formation of thymine from thymidine, offering a more direct quantification.
Materials:
-
Recombinant human or E. coli thymidine phosphorylase
-
Thymidine (substrate)
-
Potassium phosphate buffer (e.g., 35 mM, pH 7.4)
-
Test compounds (inhibitors)
-
Perchloric acid (for stopping the reaction)
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Set up the enzymatic reaction as described in the spectrophotometric assay.
-
At specific time points, take aliquots of the reaction mixture.
-
Stop the reaction by adding a quenching agent like ice-cold perchloric acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Inject the supernatant onto the HPLC column.
-
Separate thymine and thymidine using an appropriate mobile phase (e.g., 0.2% acetic acid and 7% acetonitrile) and detect them by UV absorbance at 265 nm.
-
Quantify the amount of thymine produced by comparing the peak area to a standard curve.
-
Calculate the rate of thymine formation and determine the inhibitory effect of the test compounds.
Key Pathways and Mechanisms
The primary mechanism of action for these inhibitors is the blockage of the thymidine phosphorylase active site, preventing the breakdown of thymidine. This inhibition is crucial for enhancing the efficacy of certain chemotherapeutic drugs, such as trifluridine, which are substrates for TP.[1][9]
Caption: Mechanism of thymidine phosphorylase inhibition by uracil derivatives.
The experimental workflow for identifying and characterizing TP inhibitors typically follows a standardized process, starting from a library of compounds and progressing to detailed kinetic analysis.
Caption: Workflow for the discovery and characterization of TP inhibitors.
References
- 1. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and enzymatic evaluation of pyridinium-substituted uracil derivatives as novel inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-substituted-6-chlorouracils as efficient inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking | MDPI [mdpi.com]
- 8. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 6-(Chloromethyl)uracil and Its Nucleophilic Substitution Products
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of 6-(chloromethyl)uracil and its key reaction products: 6-(hydroxymethyl)uracil, 6-(azidomethyl)uracil, and 6-(aminomethyl)uracil. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for their synthesis and characterization.
This publication presents a detailed spectroscopic comparison of this compound and its derivatives formed through nucleophilic substitution reactions at the chloromethyl group. As a reactive building block, this compound is a valuable precursor in the synthesis of a wide array of uracil (B121893) derivatives with potential applications in medicinal chemistry and drug development. Understanding the spectroscopic shifts and characteristics upon substitution is crucial for reaction monitoring, structural confirmation, and the rational design of new therapeutic agents.
This guide provides tabulated quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its hydroxyl, azido, and amino-substituted analogues. Detailed experimental protocols for the synthesis of these compounds from this compound and the methodologies for their spectroscopic analysis are also presented.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its primary reaction products. These values have been compiled from various sources and represent typical characterization data. Note that exact values may vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-5 | -CH₂- | NH (ring) | Other | Solvent |
| This compound | ~5.80 | ~4.40 | ~11.3 (br s), ~11.5 (br s) | DMSO-d₆ | |
| 6-(Hydroxymethyl)uracil | ~5.60 | ~4.25 | ~10.8 (br s), ~11.0 (br s) | ~5.3 (-OH) | DMSO-d₆ |
| 6-(Azidomethyl)uracil | ~5.75 | ~4.30 | ~11.4 (br s), ~11.6 (br s) | DMSO-d₆ | |
| 6-(Aminomethyl)uracil | ~5.50 | ~3.90 | ~10.7 (br s), ~10.9 (br s) | ~8.2 (-NH₂) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | -CH₂- | Solvent |
| This compound[1] | ~151.0 | ~163.5 | ~108.0 | ~150.0 | ~43.0 | DMSO-d₆ |
| 6-(Hydroxymethyl)uracil | ~151.2 | ~164.0 | ~106.5 | ~154.5 | ~58.0 | DMSO-d₆ |
| 6-(Azidomethyl)uracil | ~151.1 | ~163.8 | ~107.5 | ~151.0 | ~50.0 | DMSO-d₆ |
| 6-(Aminomethyl)uracil | ~151.3 | ~164.2 | ~105.0 | ~156.0 | ~40.0 | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C=C Stretch | Other Key Bands |
| This compound[1] | ~3200-3000 | ~1710, ~1650 | ~1600 | ~750 (C-Cl) |
| 6-(Hydroxymethyl)uracil | ~3300 (O-H), ~3200-3000 | ~1700, ~1640 | ~1600 | ~1050 (C-O) |
| 6-(Azidomethyl)uracil | ~3200-3000 | ~1705, ~1645 | ~1600 | ~2100 (N₃) |
| 6-(Aminomethyl)uracil | ~3400-3200 (N-H), ~3200-3000 | ~1700, ~1635 | ~1600 | ~1580 (N-H bend) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ | Key Fragments |
| This compound[1] | C₅H₅ClN₂O₂ | 160.56 | 161.0 | 125, 97 |
| 6-(Hydroxymethyl)uracil[2] | C₅H₆N₂O₃ | 142.11 | 143.0 | 125, 112 |
| 6-(Azidomethyl)uracil | C₅H₅N₅O₂ | 167.13 | 168.1 | 140, 112 |
| 6-(Aminomethyl)uracil | C₅H₇N₃O₂ | 141.13 | 142.1 | 125, 112 |
Experimental Protocols
Synthesis of 6-(Substituted-methyl)uracils
The following are general procedures for the synthesis of 6-(hydroxymethyl)uracil, 6-(azidomethyl)uracil, and 6-(aminomethyl)uracil from this compound via nucleophilic substitution.
Synthesis of 6-(Hydroxymethyl)uracil:
-
Dissolve this compound in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(hydroxymethyl)uracil.
Synthesis of 6-(Azidomethyl)uracil:
-
Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (B81097) (NaN₃) to the solution and stir the mixture at room temperature.
-
The reaction can be gently heated to increase the rate of reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 6-(azidomethyl)uracil.[3]
Synthesis of 6-(Aminomethyl)uracil:
-
A common method involves the Gabriel synthesis to avoid over-alkylation. First, react this compound with potassium phthalimide (B116566) in DMF to form the phthalimido-intermediate.
-
Heat the reaction mixture to ensure complete reaction.
-
After cooling, the intermediate can be isolated or reacted directly.
-
Treat the phthalimido-intermediate with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) and heat at reflux.
-
The deprotection will yield 6-(aminomethyl)uracil and phthalhydrazide (B32825).
-
After cooling, the phthalhydrazide byproduct can be filtered off.
-
The filtrate is then concentrated, and the product can be precipitated or purified by chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, most commonly DMSO-d₆, which solubilizes all the compounds of interest. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer, typically in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathways from this compound to its derivatives and a general workflow for their synthesis and characterization.
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow.
References
- 1. jppres.com [jppres.com]
- 2. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic studies. Part XXVII. Mass spectra of 6-(meta- and para-substituted-phenyl)-uracil and -thiouracil derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Novel Heterocycles Synthesized from 6-(Chloromethyl)uracil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among the versatile starting materials, 6-(chloromethyl)uracil stands out as a readily accessible building block for the construction of a diverse array of fused and substituted pyrimidine (B1678525) derivatives. The accurate structural validation of these newly synthesized molecules is paramount to understanding their chemical properties, predicting their biological activity, and ensuring the reliability of subsequent research. This guide provides a comparative overview of the key techniques for structural elucidation of novel heterocycles derived from this compound, alongside a comparison with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols.
Structural Validation of Novel Heterocycles from this compound
The synthesis of novel heterocycles from this compound often involves nucleophilic substitution at the chloromethyl group, followed by cyclization reactions. A common pathway involves the reaction with binucleophiles to yield fused ring systems such as pyrimido[4,5-d]pyrimidines, triazolopyrimidines, and pyrimidodiazepines. The unambiguous confirmation of the resulting molecular structure is a critical step that relies on a combination of modern spectroscopic techniques.
Key Spectroscopic Techniques for Structural Elucidation
The primary methods for the structural validation of these novel compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography. Each technique provides unique and complementary information about the molecular architecture.
Table 1: Comparison of Spectroscopic Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | Non-destructive, provides detailed structural information in solution. | Requires soluble compounds, can be complex for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity, small sample requirement, provides molecular formula. | Does not provide detailed connectivity information on its own. |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, good for identifying functional groups. | Provides limited information on the overall molecular skeleton. |
Comparative Analysis: Heterocycles from this compound vs. Alternative Scaffolds
The heterocycles synthesized from this compound are often investigated for their potential as therapeutic agents, particularly as antimicrobial and anticancer drugs.[1][2] To objectively assess their potential, it is crucial to compare their structural features and biological activities with those of other well-established heterocyclic scaffolds. This section provides a comparative overview of key data for uracil-derived heterocycles and common alternative five- and six-membered heterocyclic systems.
Table 2: Comparative Spectroscopic Data of Representative Heterocycles
| Compound Class | Representative Structure | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key Mass Spec Fragmentations |
| Pyrimido[4,5-d]pyrimidine | Aromatic protons (8.0-9.5), N-CH₃ (3.0-4.0) | Carbonyls (150-170), Aromatic carbons (110-160) | Loss of CO, side chain fragmentation | |
| Triazolopyrimidine | Triazole proton (8.0-9.0), Uracil (B121893) CH (5.5-6.0) | Triazole carbons (140-160), Uracil carbons (100-165) | Loss of N₂, side chain fragmentation | |
| Pyrazole | Pyrazole CH protons (6.0-8.0) | Pyrazole carbons (100-150) | Ring opening, loss of N₂ | |
| Triazole | Triazole CH proton (7.5-8.5) | Triazole carbons (140-160) | Loss of N₂ | |
| Pyridine | Aromatic protons (7.0-9.0) | Aromatic carbons (120-160) | Ring fragmentation | |
| Quinoline | Aromatic protons (7.0-9.0) | Aromatic carbons (120-160) | Ring fragmentation |
Note: Chemical shifts are approximate and can vary significantly based on substitution patterns and solvent.
Table 3: Comparative Biological Activity of Representative Heterocycles
| Compound Class | Target Activity | Example Compound | IC₅₀ / MIC (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | Anticancer (MCF-7) | Compound 4j | 16.18 | [2] |
| Triazolopyrimidine | Antimicrobial (A. niger) | TUU-08 | 7.5 | [3] |
| Pyrazole | Antimicrobial (Various) | Varies | 10-50 | [4] |
| Triazole | Antifungal (Various) | Varies | 5-25 | [5] |
| Pyridine | Antimicrobial (S. aureus) | Varies | 5-30 | [6] |
| Quinoline | Antibacterial (E. coli) | Varies | 10-60 | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the reproducible synthesis and accurate characterization of novel heterocycles.
Synthesis Protocol: General Procedure for Fused Uracil Derivatives
A versatile method for the synthesis of fused uracil derivatives involves the initial reaction of 6-aminouracil (B15529) with various reagents. For example, pyrimidodiazepines can be synthesized in a one-pot reaction.[1]
Example: Synthesis of Pyrimido[4,5-b][1][3]diazepines [1]
-
A mixture of 6-amino-1,3-dimethyluracil (B104193) (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in dimethylformamide (DMF, 10 mL) is stirred at room temperature.
-
Malononitrile or ethyl cyanoacetate (B8463686) (1 mmol) and a catalytic amount of piperidine (B6355638) are added to the mixture.
-
The reaction mixture is heated under reflux for 4-6 hours and monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.
Structural Validation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[8] Ensure the sample is fully dissolved and free of any solid particles.
-
¹H NMR Analysis:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) to infer the electronic environment of the protons.
-
Examine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) to determine the connectivity of neighboring protons.[9]
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.
-
If necessary, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for elucidating the overall carbon skeleton and the points of ring fusion.
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).[10]
-
ESI-MS (Electrospray Ionization Mass Spectrometry) Protocol:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For high-resolution mass spectrometry (HRMS), determine the accurate mass of the molecular ion to calculate the elemental composition.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information from the fragmentation pattern.[11]
-
3. Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a monochromatic X-ray beam and rotate it.
-
Collect the diffraction pattern (intensities and positions of reflections) using a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to obtain an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[12]
-
Visualizing Reaction Pathways and Validation Workflows
Graphviz diagrams can be used to clearly illustrate the synthetic routes and the logical flow of the structural validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Comparative Efficacy of 6-Substituted Uracil Derivatives in Cell-Based Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antiviral agents has led to the exploration of various synthetic compounds, with uracil (B121893) derivatives emerging as a promising class of molecules. Among these, compounds bearing substitutions at the 6-position of the uracil ring have demonstrated significant antiviral activity against a range of viruses. This guide provides a comparative analysis of the efficacy of these derivatives, with a particular focus on their performance in cell-based assays. While direct antiviral data for 6-(chloromethyl)uracil itself is limited in the public domain, its role as a key intermediate in the synthesis of more complex and active 6-substituted uracil derivatives is well-established.[1] This document will therefore focus on the antiviral properties of these downstream derivatives, offering a valuable reference for researchers in the field.
Efficacy Against Human Immunodeficiency Virus Type 1 (HIV-1)
Several 6-substituted uracil derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The following table summarizes the in vitro efficacy of selected compounds against wild-type HIV-1.
| Compound Name | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Reference |
| 6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU) | 6-amino substituted uracil derivative | Not explicitly stated, but highly active | >100 (MT-4 cells) | Not explicitly stated | MT-4 cells | [2] |
| 6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU) | 6-azido substituted uracil derivative | Not explicitly stated, but highly active | >100 (MT-4 cells) | Not explicitly stated | MT-4 cells | [2] |
| 1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil | 6-fluorobenzyl substituted uracil derivative | 0.02 | Not specified | Not specified | Not specified | [3] |
Key Observations:
-
6-Azido and 6-amino substitutions on the uracil ring, when combined with appropriate benzyl (B1604629) groups at N1 and N3, result in highly potent anti-HIV-1 activity.[2]
-
The 6-azido derivative (AzBBU) is believed to be a metabolic precursor to the more stable 6-amino congener (AmBBU) within cell cultures.[2]
-
The introduction of a 3-fluorobenzyl group at the 6-position, along with other substitutions, yielded a compound with an impressive EC50 value of 0.02 µM.[3]
Efficacy Against Herpes Simplex Virus 1 (HSV-1) and Human Cytomegalovirus (HCMV)
While the primary focus of many 6-substituted uracil derivatives has been on HIV, some studies have explored their activity against other viruses, such as those from the Herpesviridae family.
| Compound Name | Structure | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Virus | Cell Line | Reference |
| (±)-4e (a 5-substituted uracil derivative) | 5-arylamino substituted uracil derivative | 48.89 | >100 | >2.04 | Varicella-Zoster Virus (TK-) | HEL cells | [4] |
| (±)-4e (a 5-substituted uracil derivative) | 5-arylamino substituted uracil derivative | 76.47 | >100 | >1.31 | Cytomegalovirus (AD169) | HEL cells | [4] |
| (±)-4e (a 5-substituted uracil derivative) | 5-arylamino substituted uracil derivative | 40.90 | >100 | >2.44 | Cytomegalovirus (Davis) | HEL cells | [4] |
| 1,3-di(Benzyloxymethyl)-6-(2,4-dibromophenoxy methyl) uracil | 6-phenoxymethyl substituted uracil derivative | 15.1 | Not specified | Not specified | HSV-1 | Not specified | [5] |
Key Observations:
-
While data on 6-substituted uracils against herpesviruses is less abundant, studies on related 5-substituted uracils show moderate activity against VZV and CMV, with good safety profiles (CC50 > 100 µM).[4]
-
A 6-phenoxymethyl substituted uracil derivative demonstrated promising activity against HSV-1 with an EC50 of 15.1 µM.[5]
Experimental Protocols
The evaluation of the antiviral efficacy of these compounds relies on standardized cell-based assays. Below are the general methodologies for the key experiments cited.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced damage.
Workflow:
Caption: Workflow of a typical CPE inhibition assay.
Detailed Steps:
-
Cell Seeding: Host cells (e.g., MT-4 for HIV-1, Vero for HSV-1) are seeded into 96-well microtiter plates and incubated to form a monolayer.
-
Compound Preparation: The test compounds are serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the virus. Immediately after infection, the different concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication and the development of cytopathic effects in the untreated virus control wells (typically 3-7 days).
-
Cell Viability Assessment: Cell viability is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.[2]
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, are calculated from the dose-response curves. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.
Mechanism of Action: Targeting Viral Replication
The primary mechanism of action for many antiviral uracil derivatives is the inhibition of viral replication.[6] For NNRTIs targeting HIV-1, these compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Signaling Pathway:
Caption: Inhibition of HIV-1 reverse transcriptase by 6-substituted uracil derivatives.
This guide highlights the potential of 6-substituted uracil derivatives as a valuable scaffold for the development of novel antiviral drugs. Further research focusing on the synthesis and evaluation of a broader range of these compounds against various viral targets is warranted to fully explore their therapeutic potential. The continued application of robust cell-based assays will be crucial in identifying the most promising candidates for future preclinical and clinical development.
References
- 1. This compound | 18592-13-7 | Benchchem [benchchem.com]
- 2. Anti-Human Immunodeficiency Virus Type 1 Activity of Novel 6-Substituted 1-Benzyl-3-(3,5-Dimethylbenzyl)Uracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of HIV drugs emivirine and GCA-186 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-(Chloromethyl)uracil
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides immediate, essential safety and logistical information for the proper disposal of 6-(Chloromethyl)uracil, ensuring operational integrity and regulatory compliance.
Core Principle: Professional Disposal
The universally recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[1][2] This ensures that the compound is managed in an environmentally responsible manner, adhering to all local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[3]
Immediate Safety and Handling
Prior to and during the disposal process, it is imperative to adhere to strict safety protocols to minimize exposure and risk.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
-
Personal Protective Equipment (PPE): Consistent use of appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][4]
-
Spill Management: In the event of a spill, immediately contain the material. For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.[2][6] The spill area should then be decontaminated.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles or a face shield | To protect eyes from dust particles and splashes.[1][2] |
| Skin and Body | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To minimize skin exposure.[1][2] |
| Respiratory | Use only in a well-ventilated area; respirator may be needed for large quantities or inadequate ventilation | To prevent inhalation of dust.[1][2] |
Waste Segregation and Storage
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. As a halogenated organic compound, this compound waste must be handled as follows:
-
Designated Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and chemically compatible container.[2][7][8]
-
Halogenated Waste Stream: This container should be designated for "halogenated organic waste."[9][10] Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs.[7][11]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name "this compound," and any other components of the waste mixture.[7][8]
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Experimental Protocols for Deactivation
Currently, there are no widely documented or standardized experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. The primary and recommended method of disposal is to collect the chemical waste in a designated container and have it managed by a licensed professional waste disposal service.[6] This approach ensures compliance with environmental regulations and laboratory safety standards.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 6-(Chloromethyl)uracil (CAS No. 18592-13-7). Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] Ingestion may also be harmful.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Type of Protection | Required PPE | Specifications |
| Eye and Face | Safety glasses with side shields or chemical goggles | Must comply with EN166 or equivalent national standards.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves for integrity before each use. Change gloves immediately if contaminated. |
| Laboratory coat | Must be fully buttoned. | |
| Respiratory | N95 dust mask or work in a certified chemical fume hood | Required when handling the solid powder to avoid inhalation of dust particles.[2] |
Safe Handling and Experimental Protocols
Strict adherence to standard laboratory operating procedures is essential when working with this compound.
Weighing the Solid Compound
Due to the risk of inhaling fine particles, weighing of solid this compound must be performed in a certified chemical fume hood.
Step-by-Step Weighing Procedure:
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the work surface before and after use.
-
Tare the Container: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Aliquot the Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Seal and Record: Securely close the stock container immediately after use. Record the weighed amount in the laboratory notebook.
-
Clean-up: Carefully clean the spatula and the weighing area within the fume hood.
Preparing a Solution (Example: in DMSO)
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).
Step-by-Step Solution Preparation Procedure:
-
Solvent Dispensing: In the chemical fume hood, measure the required volume of anhydrous DMSO and add it to an appropriate flask.
-
Adding the Solute: Slowly add the pre-weighed this compound to the solvent while stirring to ensure dissolution.
-
Complete Dissolution: If necessary, gently warm the solution or use a sonicator to ensure the compound is fully dissolved.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the solution in a cool, dry, and dark place.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Wash the affected area with soap and water.[3] Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air at once.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[1] Seek immediate medical attention. |
Spill Response
For Minor Spills (small quantity in a contained area):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Wear appropriate PPE. Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
For Major Spills (large quantity or outside of a contained area):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Contact your institution's emergency response team and inform them of the nature and location of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Restrict Access: Prevent entry into the affected area until it has been declared safe by trained personnel.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection
-
Solid Waste: Collect unused this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams.
Laboratory-Scale Neutralization of Halogenated Organic Waste (for small quantities)
For research purposes, small quantities of halogenated organic waste like this compound can be deactivated in the lab before collection by a licensed disposal service. This procedure should only be performed by trained personnel in a chemical fume hood.
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve the this compound waste in a suitable solvent.
-
Dehalogenation: Slowly add a reducing agent (e.g., sodium borohydride (B1222165) in an appropriate solvent) to the solution while stirring. The reaction may be exothermic, so cooling may be necessary.
-
Quenching: After the reaction is complete, cautiously quench any excess reducing agent by slowly adding a proton source (e.g., ethanol, followed by water).
-
Neutralization and Disposal: Neutralize the resulting solution to a pH of 6-8 with a dilute acid or base. The dehalogenated and neutralized aqueous waste can then be collected for disposal.
Storage and Quantitative Data
Proper storage is crucial to maintain the integrity of this compound and prevent accidents.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18592-13-7 |
| Molecular Formula | C₅H₅ClN₂O₂ |
| Molecular Weight | 160.56 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 257 °C (decomposes)[2] |
| Solubility | Sparingly soluble in water. Soluble in DMSO and DMF. |
Visual Workflow and Logic Diagrams
To further clarify the procedures, the following diagrams illustrate the handling workflow and the logical steps for safety and emergency response.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of emergency response procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
